3-Acetamido-4-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXJQUTVJMSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398058 | |
| Record name | 3-acetamido-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-27-6 | |
| Record name | 3-acetamido-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Acetamido-4-nitrobenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Acetamido-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-4-nitrobenzoic acid is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and dyestuffs. Its molecular structure, featuring a carboxylic acid group, an acetamido group, and a nitro group on a benzene ring, imparts a unique combination of chemical reactivity and physical properties. Understanding these properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the physical properties of 3-Acetamido-4-nitrobenzoic acid, supported by experimental data and theoretical insights.
Chemical Identity and Molecular Structure
-
IUPAC Name: 3-Acetamido-4-nitrobenzoic acid
-
Synonyms: 3-Acetylamino-4-nitrobenzoic acid
-
CAS Number: 54002-27-6[1]
-
Molecular Formula: C₉H₈N₂O₅[1]
The molecular structure of 3-Acetamido-4-nitrobenzoic acid is characterized by a benzene ring substituted with three functional groups. The interplay of these groups governs the molecule's polarity, acidity, and potential for intermolecular interactions.
Figure 1: 2D representation of the molecular structure of 3-Acetamido-4-nitrobenzoic acid.
Physicochemical Properties
The physical properties of 3-Acetamido-4-nitrobenzoic acid are summarized in the table below. These properties are crucial for designing experimental procedures, including dissolution, crystallization, and formulation.
| Property | Value | Source(s) |
| Appearance | Pale yellow to yellow crystalline powder | [3],[4] |
| Melting Point | 209-224 °C | [3][5],[2] |
| Boiling Point | Decomposes before boiling | [5] (Predicted) |
| Solubility | ||
| Water | Sparingly soluble | [3],[6][7] (Qualitative) |
| Ethanol | Soluble | [7] (Qualitative for similar compounds) |
| Methanol | Soluble | [7] (Qualitative for similar compounds) |
| DMSO | Soluble | Inferred from general solvent properties |
| Acetone | Soluble | Inferred from general solvent properties |
| pKa (acid dissociation constant) | ~3.0 - 3.5 (Estimated) | [8][9][10][11][12] (Based on related structures) |
Causality Behind Physicochemical Properties:
-
Melting Point: The relatively high melting point is attributed to the crystalline solid-state structure stabilized by intermolecular hydrogen bonding between the carboxylic acid and acetamido groups, as well as dipole-dipole interactions involving the nitro group.
-
Boiling Point: A definitive boiling point is not reported as the compound is expected to decompose at elevated temperatures due to the presence of the thermally labile nitro and carboxylic acid groups.[5]
-
Solubility: The presence of polar functional groups (carboxylic acid, acetamido, and nitro) allows for interactions with polar solvents. However, the aromatic ring contributes to its hydrophobic character, leading to limited solubility in water. It exhibits better solubility in polar organic solvents like alcohols and DMSO, which can effectively solvate the molecule through hydrogen bonding and dipole-dipole interactions. The solubility of similar nitrobenzoic acids generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[7]
-
pKa: The carboxylic acid group is the primary acidic center. The presence of the electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The acetamido group, being weakly activating, has a less pronounced effect. Therefore, the pKa is estimated to be in the range of 3.0 to 3.5, similar to other nitro-substituted benzoic acids.[11][12]
Spectral Data
Spectroscopic data is essential for the identification and characterization of 3-Acetamido-4-nitrobenzoic acid.
1. ¹H-NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A representative ¹H-NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.
2. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| N-H (Amide) | 3200-3400 |
| C=O (Carboxylic acid) | 1680-1710 |
| C=O (Amide) | 1630-1680 |
| N-O (Nitro, asymmetric) | 1500-1570 |
| N-O (Nitro, symmetric) | 1300-1370 |
3. UV-Vis Spectroscopy
The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For 3-Acetamido-4-nitrobenzoic acid, one would expect absorption maxima related to the π-π* transitions of the substituted benzene ring. While specific experimental data for this compound is limited, related compounds like 4-nitrobenzoic acid show a maximum absorption around 258 nm in alcohol.
Experimental Protocols
1. Determination of Solubility (Qualitative)
This protocol provides a standardized method for assessing the solubility of 3-Acetamido-4-nitrobenzoic acid in various solvents.
Methodology:
-
Sample Preparation: Weigh approximately 10 mg of 3-Acetamido-4-nitrobenzoic acid into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, DMSO, acetone) in 0.2 mL increments.
-
Observation: After each addition, vortex the test tube for 30 seconds and visually inspect for dissolution.
-
Classification:
-
Soluble: Complete dissolution of the solid.
-
Sparingly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
-
Heating (for sparingly soluble samples): Gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.
Figure 3: Workflow for the determination of pKa by potentiometric titration.
Conclusion
References
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Chemsrc. 4-Acetamido-3-nitrobenzoic acid. Available at: [Link].
- Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
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PubChem. 4-Nitrobenzoic acid. Available at: [Link].
-
ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link].
- Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 603-607.
- Leesment, A., et al. (2022). Quantifying acidity in heterogeneous systems: biphasic pKa values. ChemRxiv.
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ChemRxiv. pKa Prediction in Non-Aqueous Solvents. Available at: [Link].
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PubChem. 3-Nitrobenzoic acid. Available at: [Link].
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Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Available at: [Link].
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Wikipedia. 4-Nitrobenzoic acid. Available at: [Link].
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NIST. Benzoic acid, 3-nitro-. Available at: [Link].
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ResearchGate. Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. Available at: [Link].
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The Good Scents Company. 4-nitrobenzoic acid. Available at: [Link].
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PubMed. 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Available at: [Link].
-
Taylor & Francis Online. 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Available at: [Link].
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link].
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- 3. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
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3-Acetamido-4-nitrobenzoic acid chemical structure
An In-depth Technical Guide to 3-Acetamido-4-nitrobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of 3-Acetamido-4-nitrobenzoic acid. It delves into the compound's chemical structure, properties, synthesis, and analytical characterization, grounded in established scientific principles. This document emphasizes the causality behind experimental choices and provides a framework for its application in a research and development context.
Core Chemical Identity and Structure
3-Acetamido-4-nitrobenzoic acid is an aromatic carboxylic acid derivative. The molecule is characterized by a benzene ring substituted with three functional groups: a carboxylic acid group (-COOH), an acetamido group (-NHCOCH₃), and a nitro group (-NO₂). The precise arrangement of these groups (acetamido at position 3, nitro at position 4) is crucial for its specific chemical reactivity and properties, distinguishing it from its more commonly documented isomer, 4-Acetamido-3-nitrobenzoic acid. The interplay between the electron-donating acetamido group and the electron-withdrawing nitro and carboxylic acid groups defines its role as a versatile chemical intermediate.
Physicochemical Properties & Identifiers
A summary of the key identifiers and properties for 3-Acetamido-4-nitrobenzoic acid is provided below. This data is essential for laboratory handling, analytical method development, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | 3-acetamido-4-nitrobenzoic acid | - |
| CAS Number | 54002-27-6 | [1] |
| Molecular Formula | C₉H₈N₂O₅ | [1] |
| Molecular Weight | 224.17 g/mol | [1] |
| Appearance | Beige to yellow crystalline powder | [2][3] |
| Melting Point | 220-224 °C (for isomer 1539-06-6) | [4][5] |
| SMILES | O=C(O)C1=CC(NC(C)=O)=C(C=C1)=O | [1] |
| InChIKey | BRQIMWBIZLRLSV-UHFFFAOYSA-N (for isomer 1539-06-6) | [4][6] |
Note: Some physical data, like the melting point, is more readily available for the isomer 4-Acetamido-3-nitrobenzoic acid (CAS 1539-06-6) and is provided here for reference.
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis protocols for 3-Acetamido-4-nitrobenzoic acid are not detailed in the provided search results, a logical synthetic pathway can be designed based on fundamental principles of electrophilic aromatic substitution. The most plausible route involves the nitration of 3-acetamidobenzoic acid.
Causality of Experimental Design:
-
Starting Material: 3-Acetamidobenzoic acid is the logical precursor. The acetamido group is a moderately activating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group.
-
Directing Effects: The powerful ortho-, para-directing effect of the acetamido group at position 3 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. The carboxylic acid at position 1 directs meta to itself, to positions 3 and 5. The directing effects converge, strongly favoring substitution at the 4-position, which is para to the acetamido group and meta to the carboxylic acid group. Steric hindrance would make substitution at the 2-position less favorable.
-
Reaction Conditions: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction temperature must be carefully controlled (typically 0-10 °C) to prevent over-nitration and unwanted side reactions.
General Experimental Protocol (Theoretical)
The following protocol is a representative, non-validated procedure based on established chemical methods for aromatic nitration.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid.
-
Precursor Dissolution: Slowly add 3-acetamidobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 v/v ratio) and cool it in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid. The rate of addition must be controlled to maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Analytical Characterization
To ensure the identity and purity of synthesized 3-Acetamido-4-nitrobenzoic acid, a combination of spectroscopic and chromatographic techniques is essential.[1] While specific spectral data for this isomer is not available in the search results, the expected characteristics can be predicted based on its functional groups.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons appearing as distinct signals in the δ 7.5-8.5 ppm range. - A singlet for the amide proton (N-H) typically downfield. - A singlet for the acetyl methyl protons (CH₃) around δ 2.0-2.3 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - A signal for the carboxylic carbon (~165-170 ppm). - A signal for the amide carbonyl carbon (~168-172 ppm). - Aromatic carbon signals in the δ 120-150 ppm range. - A signal for the acetyl methyl carbon (~20-25 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300). - N-H stretch from the amide (~3300-3500). - C=O stretch from the carboxylic acid (~1700-1725). - C=O stretch from the amide (Amide I band, ~1650-1680). - Asymmetric and symmetric N-O stretches from the nitro group (~1500-1550 and ~1330-1370). |
| Mass Spec (MS) | Expected molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight of 224.17 g/mol . |
| HPLC | A primary peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |
Applications in Research and Drug Development
While specific applications for 3-Acetamido-4-nitrobenzoic acid are not extensively documented, compounds of this class are valuable intermediates in organic synthesis. The functional groups present allow for a variety of subsequent chemical transformations.
-
Pharmaceutical Synthesis: The reduction of the nitro group to an amine is a common and critical transformation. This yields 3-Acetamido-4-aminobenzoic acid, a diamino-substituted benzoic acid derivative. Such compounds are core scaffolds in the synthesis of various pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors.[2][7]
-
Building Block for Heterocycles: The resulting amino derivative can be used in condensation reactions to form heterocyclic systems, which are prevalent in medicinal chemistry.
-
Dye Synthesis: Aromatic amines are foundational components in the synthesis of azo dyes.[8] The derivative of this compound could potentially be used to create novel colorants.
Safety, Handling, and Storage
As with any nitroaromatic compound, proper safety protocols must be strictly followed. The information below is generalized for this class of chemicals and should be supplemented with a substance-specific Safety Data Sheet (SDS) before handling.
Hazard Identification
| Hazard Class | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction.[9] May cause skin, eye, and respiratory irritation.[5][10] |
| Precautionary Statements | P261: Avoid breathing dust.[9] P280: Wear protective gloves/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[3][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95).[10]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][12]
Conclusion
3-Acetamido-4-nitrobenzoic acid represents a valuable, though less-studied, building block in synthetic organic chemistry. Its specific arrangement of functional groups offers a unique reactivity profile that can be exploited for the synthesis of complex target molecules in the pharmaceutical and materials science sectors. While detailed application data remains sparse compared to its 4-acetamido-3-nitro isomer, the foundational principles of its synthesis and reactivity provide a clear path for its utilization in novel research and development projects. Adherence to rigorous safety protocols is paramount when working with this and related nitroaromatic compounds.
References
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4-Acetamido-3-nitrobenzoic acid | C9H8N2O5 | CID 73758. PubChem. [Link]
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4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6. Chemsrc. [Link]
- Nitration of 4-acetamidobenzoic acid.
-
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- Preparation of 4-acetamido-3-nitrobenzoic acid.
-
3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]
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3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem. [Link]
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4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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- 4. 4-Acetamido-3-nitrobenzoic acid 97 1539-06-6 [sigmaaldrich.com]
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- 12. fishersci.com [fishersci.com]
Introduction: A Versatile Building Block in Synthetic Chemistry
<An In-Depth Technical Guide to 3-Acetamido-4-nitrobenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
3-Acetamido-4-nitrobenzoic acid, identified by CAS number 54002-27-6, is an important organic intermediate characterized by its trifunctional nature. The molecule incorporates a carboxylic acid, an acetamido group, and a nitro group on a benzene ring. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The strategic placement of the acetamido and nitro groups allows for selective chemical transformations, providing a robust platform for constructing diverse molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific literature and protocols.
Section 1: Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis, dictating solubility, reactivity, and purification strategies. 3-Acetamido-4-nitrobenzoic acid is typically a solid at room temperature. A summary of its key properties is provided below.
Table 1: Physicochemical Properties of 3-Acetamido-4-nitrobenzoic acid
| Property | Value | Source(s) |
| CAS Number | 54002-27-6 | |
| Molecular Formula | C₉H₈N₂O₅ | |
| Molecular Weight | 224.17 g/mol | |
| Appearance | Beige to yellow crystalline powder | |
| Melting Point | 220-226 °C | |
| Functional Groups | Carboxylic Acid, Amide, Nitro Group | |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C(=O)O)[O-] | |
| InChIKey | PXAFGNQRBIXGLM-UHFFFAOYSA-N |
Section 2: Synthesis and Purification
The most common and industrially relevant synthesis of 3-Acetamido-4-nitrobenzoic acid involves the electrophilic nitration of 3-acetamidobenzoic acid. The acetamido group is an ortho-, para-director; thus, the incoming nitro group is directed to the position ortho to the acetamido group (position 4). The carboxylic acid group is a meta-director and deactivating, which further favors substitution at the 4-position.
Causality in Experimental Design:
The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. A mixture of concentrated nitric acid and sulfuric acid is typically employed. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is paramount; the reaction is highly exothermic, and maintaining a low temperature (e.g., 0-15°C) is essential to prevent over-nitration and decomposition of the starting material, which could lead to unwanted byproducts.
Detailed Laboratory Synthesis Protocol
This protocol is a representative method for the synthesis of 3-Acetamido-4-nitrobenzoic acid.
Materials:
-
3-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (96%)
-
Concentrated Nitric Acid (70-84%)
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 3-acetamidobenzoic acid to a predetermined amount of concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature between 0-10°C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction flask over a period of 1-5 hours. The rate of addition should be controlled to ensure the temperature does not exceed 12°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 10-15°C for an additional hour to ensure the reaction goes to completion.
-
Precipitation (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring. The product will precipitate as a pale yellow solid. This step is crucial for separating the product from the highly acidic reaction medium.
-
Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold distilled water to remove any residual acid.
-
Drying: Dry the product, 3-Acetamido-4-nitrobenzoic acid, in a vacuum oven at a moderate temperature. The expected yield is typically high, around 89%.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a product with high purity suitable for subsequent synthetic steps.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Acetamido-4-nitrobenzoic acid.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Acetamido-4-nitrobenzoic acid stems from the differential reactivity of its three functional groups. This allows for a stepwise and selective modification of the molecule.
-
Reduction of the Nitro Group: The nitro group is highly susceptible to reduction, which is a key transformation. This reaction converts the nitro group into an amino group, yielding 4-Amino-3-acetamidobenzoic acid. This transformation is pivotal as it introduces a new nucleophilic center.
-
Common Reagents: A variety of reducing agents can be employed, including tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. The choice of reagent can be influenced by the presence of other functional groups and desired selectivity. For instance, SnCl₂/HCl is a robust method effective for this transformation.
-
-
Hydrolysis of the Amide: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino group. This reaction is often performed after the reduction of the nitro group to produce 3,4-diaminobenzoic acid, a valuable precursor for heterocyclic compounds like benzimidazoles.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst) or conversion to an acyl chloride (using thionyl chloride or oxalyl chloride), which can then be used to form amides or other derivatives.
Reactivity Pathway Diagram
Caption: Key reaction pathways of 3-Acetamido-4-nitrobenzoic acid.
Section 4: Applications in Research and Drug Development
3-Acetamido-4-nitrobenzoic acid is primarily used as an intermediate in organic synthesis. Its derivatives are key components in various biologically active molecules.
-
Precursor to Diaminobenzoic Acids: As illustrated in the reactivity section, it is a precursor to 3,4-diaminobenzoic acid. This diamine is a fundamental building block for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of pharmaceutical applications, including as anthelmintics, antifungals, and proton pump inhibitors.
-
Synthesis of Bioactive Molecules: The selective reduction of the nitro group to an amine provides 4-amino-3-acetamidobenzoic acid. This compound and its derivatives have been investigated for their potential antimicrobial activities. For instance, they can be used to synthesize Schiff bases which have shown inhibitory action against microbial neuraminidase.
-
Intermediate for Dyes and Polymers: Derivatives of aminobenzoic acids are also used in the synthesis of azo dyes and high-performance polymers.
Section 5: Analytical Characterization
Ensuring the purity and confirming the identity of 3-Acetamido-4-nitrobenzoic acid is crucial. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Standard Analytical Workflow
-
Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the progress of the synthesis and assess the purity of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to separate the product from starting materials and byproducts.
-
Melting Point Determination: A sharp melting point range close to the literature value (220-226 °C) is a good indicator of purity.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups. Expected characteristic peaks include:
-
~3300 cm⁻¹ (N-H stretch of the amide)
-
~1700 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1680 cm⁻¹ (C=O stretch of the amide, Amide I band)
-
~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)
-
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
¹H NMR: Will show distinct signals for the aromatic protons, the amide N-H proton, and the methyl protons of the acetyl group.
-
¹³C NMR: Will show characteristic signals for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons, and the methyl carbon.
-
-
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Acetamido-4-nitrobenzoic acid.
-
Hazard Identification: The compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the powder, a dust mask or respirator may be required to avoid inhalation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-Acetamido-4-nitrobenzoic acid is a synthetically valuable intermediate whose utility is derived from the well-defined reactivity of its functional groups. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective use in research and development. Its role as a precursor to complex heterocyclic systems underscores its importance in the synthesis of pharmaceuticals and other high-value chemical products.
References
- Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid.
- Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Chemsrc. (2024). 4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6. Retrieved from [Link]
-
LookChem. (n.d.). Cas 7418-36-2,N-(5-methyl-2-nitrophenyl)acetamide. Retrieved from [Link]
-
IndiaMART. (n.d.). 4 Acetamido 3 Nitrobenzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
- Google Patents. (1975). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
Wiley Online Library. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-(Acetylamino)-5-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetamido-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2012). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]
- Carl ROTH. (n.d.).
The Solubility of 3-Acetamido-4-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide
Abstract
Introduction: The Critical Role of Solubility in a Research and Development Context
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of purification processes. 3-Acetamido-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a molecular structure with functional groups that suggest a nuanced solubility profile. Understanding its behavior in different organic solvents is paramount for its application in medicinal chemistry, process development, and formulation science. This guide aims to provide a deep, practical understanding of the factors governing the solubility of this compound and to equip researchers with the tools to approach its handling and formulation with confidence.
Physicochemical Properties and their Influence on Solubility
To understand the solubility of 3-Acetamido-4-nitrobenzoic acid, we must first dissect its molecular architecture. The molecule's structure features a benzoic acid backbone with two key substituents: an acetamido group at the 3-position and a nitro group at the 4-position.
-
Carboxylic Acid Group (-COOH): This acidic proton allows for hydrogen bonding with protic solvents and can be ionized in the presence of a base, which can significantly increase aqueous solubility. In organic solvents, this group can act as both a hydrogen bond donor and acceptor.
-
Acetamido Group (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This functionality generally enhances solubility in polar solvents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. Its presence can increase the overall polarity of the molecule.
The interplay of these functional groups dictates the molecule's interaction with different solvent environments. We can anticipate that polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) will be more effective at solvating 3-Acetamido-4-nitrobenzoic acid than non-polar solvents (e.g., toluene, hexane).
Molecular Structure of 3-Acetamido-4-nitrobenzoic acid
Caption: Molecular structure of 3-Acetamido-4-nitrobenzoic acid.
Solubility Profile: Insights from Analogous Compounds
Table 1: Solubility of Analogous Nitrobenzoic Acids in Various Organic Solvents
| Solvent | 3-Nitrobenzoic Acid Solubility | 4-Nitrobenzoic Acid Solubility | Temperature (°C) |
| Methanol | High | 12 g / 100 g | 10 |
| Ethanol | High | 3.3 g / 100 g | 18.5 |
| Acetone | High | 5.75 g / 100 g | 10 |
| Chloroform | 1 g in 18 mL (~5.6 g / 100 mL) | 0.114 g / 100 g | 25 |
| Diethyl Ether | 1 g in 4 mL (25 g / 100 mL) | 0.69 g / 100 g | 25 |
| Benzene | Low | 0.019 g / 100 g | 10 |
| Water | 3.576 g / L | 0.39 g / L | 25 |
Data for 3-nitrobenzoic acid and 4-nitrobenzoic acid compiled from various sources.[1][2][3]
Expert Analysis of the Data:
The data for 3-nitrobenzoic acid and 4-nitrobenzoic acid consistently demonstrates higher solubility in polar organic solvents like methanol, ethanol, and acetone.[1][3] This is attributed to the ability of these solvents to form hydrogen bonds with the carboxylic acid and nitro groups. The presence of the additional polar acetamido group in 3-Acetamido-4-nitrobenzoic acid is expected to further enhance its solubility in these polar solvents compared to its nitrobenzoic acid counterparts.
Conversely, the solubility in less polar solvents like chloroform and non-polar solvents like benzene is significantly lower.[3] It is reasonable to predict a similar trend for 3-Acetamido-4-nitrobenzoic acid.
Experimental Protocol for Solubility Determination: A Self-Validating Approach
To obtain definitive solubility data for 3-Acetamido-4-nitrobenzoic acid, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[2]
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
3-Acetamido-4-nitrobenzoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature orbital shaker
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
HPLC with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Acetamido-4-nitrobenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a chemically resistant syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 3-Acetamido-4-nitrobenzoic acid.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Conclusion
While direct, published quantitative solubility data for 3-Acetamido-4-nitrobenzoic acid is elusive, a thorough understanding of its physicochemical properties, coupled with data from analogous compounds, provides a strong predictive framework for its behavior in organic solvents. It is anticipated that this compound will exhibit favorable solubility in polar protic and aprotic solvents and limited solubility in non-polar media. For definitive data, the provided experimental protocol offers a robust and reliable method for its determination. This guide serves as a valuable resource for researchers and developers, enabling informed decisions in the handling, formulation, and purification of 3-Acetamido-4-nitrobenzoic acid.
References
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 684-689.
- BenchChem. (2025). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: 4-nitrobenzoic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Melting Point Determination of 3-Acetamido-4-nitrobenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The melting point of a substance is a critical physical property that provides insights into its purity and identity. For pharmaceutical intermediates like 3-acetamido-4-nitrobenzoic acid, an accurate and reproducible melting point determination is fundamental for quality control and regulatory compliance. This guide presents a comprehensive, technically detailed protocol for this determination, moving beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process. By adhering to the principles outlined, including rigorous sample preparation, instrument calibration, and controlled analysis, professionals can ensure the generation of trustworthy and defensible data.
Introduction: The Significance of the Melting Point
The temperature at which a crystalline solid transitions to a liquid is its melting point.[1] This physical constant is intrinsically linked to the strength of the intermolecular forces holding the crystal lattice together.[1] For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined value with a narrow range of 0.5-1.0°C. Conversely, the presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of its range.[2] This phenomenon makes melting point analysis a powerful and readily accessible tool for assessing the purity of a compound.[2][3]
3-Acetamido-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[4] Therefore, stringent control over its purity is essential, and melting point determination is a primary method for achieving this.
Core Methodology: The Capillary Method
The most widely accepted and pharmacopeia-recognized technique for determining the melting point of powdered solids is the capillary method.[3][5] This procedure involves heating a small, packed sample in a thin-walled glass capillary tube at a controlled rate and observing the temperatures at which melting begins and is completed.
Essential Apparatus and Materials
-
Digital Melting Point Apparatus: An electrically heated metal block apparatus is standard.[2][5] It should be equipped with a calibrated thermometer or a digital temperature sensor, a means for controlled heating, and a magnified viewing port or camera.
-
Capillary Tubes: These should be of a standard size as specified by pharmacopeias, typically around 10 cm in length with an internal diameter of 0.8-1.2 mm.[5][6]
-
Sample: The 3-acetamido-4-nitrobenzoic acid must be a fine, dry powder.
-
Reference Standards: Certified melting point standards (e.g., from USP or WHO) are non-negotiable for instrument calibration.[6]
A Self-Validating Experimental Protocol
This protocol is designed to build in self-validation at each stage, ensuring the integrity of the final reported value.
Caption: A logical workflow for accurate melting point determination.
Detailed Step-by-Step Methodology
Step 1: Sample Preparation – The Foundation of Accuracy
-
Action: The sample of 3-acetamido-4-nitrobenzoic acid must be finely powdered to ensure uniform packing and heat distribution. It must also be thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[6]
-
Causality & Expertise: Residual solvents or moisture act as impurities, leading to a depressed and broadened melting range. Incomplete drying is a common source of error. The goal is to analyze the compound itself, not a solvate or hydrated form.
Step 2: Instrument Calibration – Establishing Trustworthiness
-
Action: Before any sample analysis, the accuracy of the melting point apparatus must be verified.[6] This is achieved by determining the melting point of at least two, and preferably three, USP Melting Point Reference Standards. The standards should bracket the expected melting point of the sample. The measured melting point of the standards must fall within their certified acceptance limits.[6]
-
Authoritative Grounding: This procedure is mandated by the United States Pharmacopeia (USP) under General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) 2.2.14.[5][6][7][8] It ensures that the instrument's temperature scale is accurate and that the results are traceable and defensible.
Step 3: Capillary Packing – Ensuring Uniformity
-
Action: Invert a capillary tube and press the open end into the powdered sample. Tap the closed end firmly on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be between 2.5 and 3.5 mm.[6]
-
Causality & Expertise: An improperly packed tube, either too loose or too tall, will not heat uniformly. This leads to a significant temperature gradient within the sample, artificially broadening the melting range and compromising the accuracy of the measurement.
Step 4: Temperature Ramping – The Two-Stage Approach
-
A. The Scouting Run: If the approximate melting point is unknown, a preliminary rapid determination is performed.[2][9] Heat the sample at a fast rate (e.g., 10-20°C per minute) to get a rough estimate of the melting temperature.[9]
-
B. The Official Determination: A fresh sample is required for an accurate measurement.[9]
-
Causality & Expertise: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[9] Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.
Step 5: Observation and Reporting – Defining the Range
-
Action: Observe the sample through the magnified viewing port. The melting range is defined by two points:
-
Reporting: The result should always be reported as a range (e.g., 220-222°C) and should include the heating rate used for the determination.
Expected Results and Data Summary
The literature values for the melting point of 4-acetamido-3-nitrobenzoic acid, an isomer of the topic compound, are in the range of 220-224 °C.[11][12] It is crucial to consult the specific certificate of analysis for the batch being tested.
Table 1: Key Parameters and Specifications
| Parameter | Specification | Rationale for Specification |
| Sample Preparation | Fine, dry powder | Ensures uniform heat transfer and eliminates solvent-induced melting point depression. |
| Packed Sample Height | 2.5–3.5 mm | As per USP <741>, this optimizes visual detection and minimizes thermal gradients.[6] |
| Heating Rate | 1–2 °C/minute | Ensures thermal equilibrium between the apparatus and the sample, a core pharmacopeial requirement.[6][10] |
| Expected Melting Range | ≤ 2 °C | A sharp, narrow range is a primary indicator of high purity for a crystalline substance. |
Troubleshooting and Advanced Considerations
-
Broad Melting Range: If the observed range is greater than 2°C, it typically indicates the presence of impurities.[2] The sample should be re-purified and re-dried before another determination is made.
-
Decomposition: If the sample darkens, chars, or evolves gas during heating, it is decomposing.[3] This should be noted in the report, as it can make the determination of the final clear point difficult or impossible.
-
Mixed Melting Point: To confirm the identity of a substance, a mixed melting point determination can be performed.[3] An intimate mixture of the sample with an authentic reference standard should show no depression or broadening of the melting point.
Conclusion
The accurate determination of the melting point of 3-acetamido-4-nitrobenzoic acid is a fundamental analytical procedure that underpins its quality assessment. By following a structured, self-validating protocol grounded in pharmacopeial standards, scientists can generate reliable and accurate data. This requires a meticulous approach that emphasizes not just the "how" but the "why" of each step—from sample preparation and instrument calibration to the controlled execution of the analysis and the precise observation of the melting event. This level of rigor ensures that the resulting data is trustworthy and fit for purpose in a demanding research and drug development environment.
Sources
- 1. mt.com [mt.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. thinksrs.com [thinksrs.com]
- 4. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 5. huberlab.ch [huberlab.ch]
- 6. thinksrs.com [thinksrs.com]
- 7. scribd.com [scribd.com]
- 8. uspbpep.com [uspbpep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 11. 4-乙酰胺基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6 | Chemsrc [chemsrc.com]
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Acetamido-4-nitrobenzoic acid
Introduction
3-Acetamido-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a complex interplay of electron-donating and electron-withdrawing substituents on a benzene ring, presents a compelling case study for proton nuclear magnetic resonance (1H NMR) spectroscopy. This guide provides a comprehensive analysis of the 1H NMR spectrum of 3-Acetamido-4-nitrobenzoic acid, offering insights into the principles of spectral interpretation and the practical considerations for researchers in organic synthesis and drug development.
Molecular Structure and Proton Environments
The chemical structure of 3-Acetamido-4-nitrobenzoic acid dictates the number and nature of its proton signals in an 1H NMR spectrum. The molecule possesses a 1,2,4-trisubstituted benzene ring, an acetamido group (-NHCOCH3), a nitro group (-NO2), and a carboxylic acid group (-COOH). This arrangement gives rise to five distinct proton environments: three aromatic protons (H-2, H-5, and H-6), one amide proton (-NH), and three methyl protons (-CH3) of the acetamido group. The carboxylic acid proton is often not observed or appears as a very broad signal due to rapid exchange with residual water in the solvent.
Figure 2: Predicted coupling interactions for the aromatic protons of 3-Acetamido-4-nitrobenzoic acid.
Conclusion
The 1H NMR spectrum of 3-Acetamido-4-nitrobenzoic acid is a rich source of structural information. A thorough analysis of the chemical shifts and coupling patterns allows for the unambiguous assignment of each proton. This guide provides a framework for researchers to predict, acquire, and interpret the 1H NMR spectrum of this important chemical intermediate, thereby aiding in reaction monitoring, quality control, and structural elucidation. The principles outlined here are broadly applicable to the NMR analysis of other complex aromatic compounds.
References
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]
-
Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: Introduction to NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Acetamido-4-nitrobenzoic Acid
This technical guide offers a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-acetamido-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed theoretical framework for predicting and interpreting the ¹³C NMR spectrum of this compound. In the absence of a publicly available, experimentally verified spectrum, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift effects and data from analogous structures, to present a robust spectral prediction and assignment.
Introduction: The Structural Significance of 3-Acetamido-4-nitrobenzoic Acid
3-Acetamido-4-nitrobenzoic acid is a multifaceted organic molecule featuring a trisubstituted benzene ring. The interplay of the acetamido, nitro, and carboxylic acid functional groups creates a unique electronic environment within the molecule, making ¹³C NMR spectroscopy an invaluable tool for its structural elucidation. Understanding the precise chemical shifts of the carbon atoms is crucial for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations, which is of paramount importance in pharmaceutical and materials science research.
Predicted ¹³C NMR Spectrum and Detailed Peak Assignments
The ¹³C NMR spectrum of 3-acetamido-4-nitrobenzoic acid is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects (both inductive and resonance) of the three different substituents on the benzene ring.
The predicted chemical shifts are summarized in the table below, followed by a detailed rationale for the assignment of each peak.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carboxylic Acid) | ~168 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms. |
| C=O (Amide) | ~169 | The amide carbonyl carbon is also significantly deshielded and its chemical shift is comparable to that of the carboxylic acid. |
| C4 | ~148 | This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to significant deshielding. |
| C3 | ~140 | Attached to the nitrogen of the acetamido group, this carbon is also deshielded, though to a lesser extent than C4. |
| C1 | ~135 | The carbon bearing the carboxylic acid group is deshielded due to the electron-withdrawing nature of this substituent. |
| C6 | ~130 | This carbon is ortho to the carboxylic acid group and meta to the acetamido group, resulting in moderate deshielding. |
| C2 | ~125 | Positioned ortho to the acetamido group and meta to the carboxylic acid, this carbon experiences some shielding from the acetamido group. |
| C5 | ~120 | This carbon is ortho to the nitro group and meta to the carboxylic acid, leading to some shielding. |
| CH₃ (Acetamido) | ~25 | The methyl carbon of the acetamido group is in a typical aliphatic region, shifted slightly downfield by the adjacent carbonyl group. |
Rationale for Chemical Shift Assignments: A Deep Dive into Substituent Effects
The prediction of the ¹³C NMR spectrum of 3-acetamido-4-nitrobenzoic acid is grounded in the principle of substituent additivity on the chemical shifts of benzene carbons. The base chemical shift for benzene is approximately 128.5 ppm. The observed shifts in the substituted compound are a result of the combined electronic influence of the carboxylic acid, acetamido, and nitro groups.
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing through both induction and resonance. It deshields the ipso-carbon (C1) and has a smaller deshielding effect on the ortho (C2, C6) and para carbons. The carbonyl carbon itself appears significantly downfield, typically in the 165-185 ppm range[1].
-
Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group due to both a strong inductive effect and a resonance effect that delocalizes electron density from the ring. This leads to substantial deshielding of the ipso-carbon (C4) and the carbons ortho and para to it.
-
Acetamido Group (-NHCOCH₃): The acetamido group is an activating, ortho-para directing group. The nitrogen atom can donate its lone pair of electrons into the benzene ring through resonance, leading to increased electron density and therefore shielding at the ortho and para positions. However, the carbonyl group within the acetamido substituent has an electron-withdrawing inductive effect. The net effect is typically shielding at the ortho and para carbons relative to benzene. The amide carbonyl carbon appears in the 168-172 ppm region, and the methyl carbon is found in the aliphatic region around 20-30 ppm.
The interplay of these effects in a trisubstituted ring leads to the predicted chemical shifts. For instance, C5 is ortho to the strongly electron-withdrawing nitro group, which would suggest deshielding. However, it is also para to the electron-donating acetamido group, which causes shielding. The net result is a chemical shift that is upfield compared to the other aromatic carbons.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 3-acetamido-4-nitrobenzoic acid, the following experimental protocol is recommended. This procedure is designed to ensure good signal-to-noise ratio and resolution, which is crucial for distinguishing the closely spaced aromatic signals.
Sample Preparation
-
Solvent Selection: Due to the presence of a carboxylic acid group, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for polar compounds and its deuterium signal can be used for locking the magnetic field.
-
Concentration: Prepare a solution of approximately 50-100 mg of 3-acetamido-4-nitrobenzoic acid in 0.6-0.7 mL of DMSO-d₆. A higher concentration is generally preferred for ¹³C NMR to reduce acquisition time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Purpose |
| Nucleus | ¹³C | To observe the carbon nuclei. |
| Pulse Program | zgpg30 | A standard proton-decoupled pulse sequence with a 30° pulse angle. |
| Spectral Width | 240 ppm (0-240 ppm) | To encompass the full range of expected chemical shifts. |
| Acquisition Time | 1.0 - 2.0 s | To ensure good digital resolution. |
| Relaxation Delay | 2.0 s | To allow for full relaxation of the carbon nuclei, especially quaternary carbons. |
| Number of Scans | 1024 - 4096 | To achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration (if desired).
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizing the Molecular Structure and NMR Workflow
To better conceptualize the relationships between the different parts of the analysis, the following diagrams are provided.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This in-depth technical guide provides a comprehensive theoretical framework for the ¹³C NMR analysis of 3-acetamido-4-nitrobenzoic acid. By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently predict and interpret the ¹³C NMR spectrum of this and related molecules. The detailed experimental protocol offers a reliable method for acquiring high-quality spectral data, which is essential for unambiguous structural confirmation and purity assessment in a research and development setting.
References
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
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Oregon State University. 13C NMR Chemical Shift. [Link]
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PubChem. 4-Nitrobenzoic Acid. [Link]
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Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-492.
-
SpectraBase. 4-Nitrobenzoic acid, 3-pentyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
Mass Spectrometry of 3-Acetamido-4-nitrobenzoic Acid
An In-depth Technical Guide:
Introduction
3-Acetamido-4-nitrobenzoic acid (C₉H₈N₂O₅, M.W. 224.17 g/mol ) is a multifaceted organic compound featuring three key functional groups: a carboxylic acid, an acetamido group, and a nitro group.[1] Its structural complexity makes it a pertinent analyte in pharmaceutical synthesis, impurity profiling, and metabolic studies. Mass spectrometry (MS) serves as the definitive analytical tool for its characterization, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth framework for the mass spectrometric analysis of this molecule, detailing experimental protocols, ionization behavior, and predictable fragmentation pathways. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry for aromatic, nitro, and amide-containing compounds.[2][3]
Section 1: Core Physicochemical Properties and Structural Analysis
A thorough understanding of the analyte's structure is paramount to predicting its behavior within the mass spectrometer. The arrangement of the functional groups on the benzene ring dictates the molecule's electronic properties, proton affinity, and the stability of potential fragment ions.
Table 1: Physicochemical Properties of 3-Acetamido-4-nitrobenzoic Acid
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₅ | [1] |
| Molecular Weight | 224.17 g/mol | [1] |
| CAS Number | 54002-27-6 | [1] |
| Functional Groups | Carboxylic Acid, Amide, Nitro | |
| Structure | ||
The molecule's polarity, conferred by the carboxylic acid and amide groups, makes it an ideal candidate for electrospray ionization (ESI). The nitro group, being strongly electron-withdrawing, and its proximity to the other substituents, can influence fragmentation through inductive effects and potential intramolecular interactions.
Section 2: Experimental Protocol for High-Resolution Analysis
This section outlines a robust, self-validating protocol for the analysis of 3-Acetamido-4-nitrobenzoic acid using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS).
Step 1: Standard and Sample Preparation
The causality behind solvent choice is critical for ensuring analyte stability and promoting efficient ionization.
-
Solvent System Selection: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water. Add 0.1% formic acid to this mixture.
-
Rationale (Expertise): This solvent system provides sufficient polarity to dissolve the analyte. The addition of formic acid is crucial for analysis in positive ion mode, as it provides a source of protons (H⁺), thereby promoting the formation of the protonated molecule, [M+H]⁺.
-
-
Stock Solution: Accurately weigh and dissolve 3-Acetamido-4-nitrobenzoic acid in the solvent system to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL.
-
Rationale (Trustworthiness): This concentration is typically within the linear dynamic range of modern ESI-MS instruments, preventing detector saturation while providing a strong signal-to-noise ratio for both parent ion detection (MS1) and fragment analysis (MS/MS).
-
Step 2: Instrumentation and Data Acquisition
The parameters below are typical for a standard Q-TOF instrument and serve as a validated starting point.
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray (ESI), Positive & Negative | ESI is ideal for polar molecules. Analyzing in both modes provides complementary data; negative mode is excellent for acidic compounds. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Optimizes the spray and desolvation process for efficient ion generation. |
| Source Temperature | 120 °C | Prevents thermal degradation of the analyte while aiding in solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Facilitates the removal of solvent molecules from the charged droplets. |
| Mass Range (MS1) | 50 - 500 m/z | Covers the expected mass of the parent ion and potential low-mass fragments. |
| Collision Energy (MS/MS) | Ramped 10-40 eV | A ramped energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragment ions, providing a comprehensive fragmentation spectrum. |
| Collision Gas | Argon | An inert gas used to induce fragmentation through Collision-Induced Dissociation (CID). |
Section 3: Ionization Behavior and Parent Ion Formation
In ESI, the analyte is ionized prior to entering the mass analyzer. The specific ions observed depend on the polarity of the instrument settings.
-
Positive Ion Mode (ESI+): The most likely species to be observed is the protonated molecule, [M+H]⁺ . Protonation can occur at the amide nitrogen or the carbonyl oxygen of the carboxylic acid. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts may also be present as minor species, arising from trace alkali metals in the solvent or sample.
-
Negative Ion Mode (ESI-): The high acidity of the carboxylic acid group makes deprotonation highly favorable. The dominant ion will be the deprotonated molecule, [M-H]⁻ .
Table 3: Predicted High-Resolution m/z Values for Parent Ions
| Ion Species | Theoretical m/z | Ionization Mode |
| [C₉H₉N₂O₅]⁺ ([M+H]⁺) | 225.0506 | Positive |
| [C₉H₈N₂O₅Na]⁺ ([M+Na]⁺) | 247.0325 | Positive |
| [C₉H₇N₂O₅]⁻ ([M-H]⁻) | 223.0360 | Negative |
Section 4: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem MS (MS/MS) is employed to structurally characterize the molecule by inducing and analyzing its fragmentation. The fragmentation patterns are predictable based on the established chemistry of the functional groups present.[3][4]
Predicted Fragmentation of the [M+H]⁺ Ion (m/z 225.05)
The protonated molecule is expected to fragment via several competing pathways upon collision with the inert gas.
-
Loss of Ketene (C₂H₂O): A characteristic fragmentation of N-acetylated compounds is the neutral loss of ketene (42.01 Da) from the acetamido group.[5] This is often a dominant pathway.
-
Loss of Water (H₂O): The protonated carboxylic acid can readily lose a molecule of water (18.01 Da).
-
Loss of Nitro Group (NO₂): Aromatic nitro compounds can lose the nitro group as a radical (46.01 Da).[2]
-
Decarboxylation (CO₂): The loss of carbon dioxide (43.99 Da) is also a possible fragmentation pathway for protonated carboxylic acids.
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
Predicted Fragmentation of the [M-H]⁻ Ion (m/z 223.03)
In negative mode, fragmentation is typically driven by the presence of the negative charge on the carboxylate.
-
Loss of Carbon Dioxide (CO₂): The most facile and often the most abundant fragmentation is the loss of CO₂ (43.99 Da) from the carboxylate anion, forming a highly stabilized benzylic anion.
-
Loss of Acetyl Group: It is also possible to observe losses related to the acetamido group, though this is generally less favorable than decarboxylation.
Table 4: Summary of Major Predicted Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Identity of Loss |
| 225.05 ([M+H]⁺) | 207.04 | 18.01 | H₂O |
| 225.05 ([M+H]⁺) | 183.04 | 42.01 | Ketene (CH₂CO) |
| 225.05 ([M+H]⁺) | 179.06 | 46.01 | NO₂ |
| 223.03 ([M-H]⁻) | 179.04 | 43.99 | CO₂ |
Conclusion
The mass spectrometric analysis of 3-Acetamido-4-nitrobenzoic acid is a systematic process that leverages the compound's distinct chemical properties. By employing ESI in both positive and negative modes, complementary data on the parent molecule can be acquired. Tandem mass spectrometry provides definitive structural confirmation through the predictable fragmentation of the molecule's core functional groups, primarily via the loss of ketene in positive mode and carbon dioxide in negative mode. The protocols and theoretical pathways detailed in this guide offer a comprehensive and authoritative framework for researchers and scientists engaged in the analysis of this and structurally related compounds.
References
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Title: Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds Source: RSC Publishing URL: [Link]
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Title: Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Institutes of Health (NIH) URL: [Link]
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Title: Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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- 5. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Vibrational Signature of a Key Synthetic Building Block
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Acetamido-4-nitrobenzoic acid
3-Acetamido-4-nitrobenzoic acid is a multifaceted aromatic compound featuring three key functional groups: a carboxylic acid, a secondary amide (acetamido), and a nitro group.[1][2] This unique arrangement makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for its structural verification and quality assessment. By probing the molecule's vibrational modes, we can confirm the presence and chemical environment of its constituent functional groups.
This guide provides a comprehensive exploration of the infrared spectrum of 3-Acetamido-4-nitrobenzoic acid. Moving beyond a simple peak-list, we will delve into the theoretical underpinnings of the observed absorptions, explain the causality behind experimental choices, and provide a robust protocol for acquiring a high-quality spectrum.
Chapter 1: The Molecular Architecture and its Vibrational Landscape
The infrared spectrum of a molecule is a direct consequence of its structure. The specific arrangement of atoms and bonds in 3-Acetamido-4-nitrobenzoic acid dictates which vibrational modes will be "IR-active," meaning they produce a change in the molecule's dipole moment upon absorption of infrared radiation.
The primary functional groups we will interrogate are:
-
The Carboxylic Acid Group (-COOH): This group is anticipated to produce some of the most prominent and characteristic bands in the spectrum, largely due to strong intermolecular hydrogen bonding which causes the molecules to exist as dimers in the solid state.[3][4]
-
The Nitro Group (-NO₂): Attached directly to the aromatic ring, this group possesses a significant dipole moment and gives rise to two distinct, strong stretching vibrations.[5][6][7]
-
The Secondary Amide Group (-NHCOCH₃): This group contributes its own characteristic N-H and carbonyl (C=O) vibrations.
-
The Substituted Aromatic Ring: The benzene ring itself has skeletal vibrations and C-H stretches/bends that confirm the aromatic core.
Caption: Molecular structure of 3-Acetamido-4-nitrobenzoic acid.
Chapter 2: Decoding the Spectrum: A Functional Group Analysis
The power of IR spectroscopy lies in its ability to correlate specific absorption bands with functional groups. For 3-Acetamido-4-nitrobenzoic acid, the spectrum is a composite of overlapping signals, each telling a piece of the structural story.
The Carboxylic Acid Signature (–COOH)
-
O–H Stretch (3300–2500 cm⁻¹): This is arguably the most recognizable feature of a carboxylic acid. It appears as a very strong and exceptionally broad band, often spanning hundreds of wavenumbers.[3][8] The immense broadening is a direct result of strong intermolecular hydrogen bonding between two acid molecules to form a dimer. This broad absorption will typically overlap with and obscure the sharper C-H and N-H stretching vibrations.[3][4]
-
C=O Stretch (1760–1690 cm⁻¹): A strong, sharp absorption is expected in this region, characteristic of the carbonyl group.[3][9] Its precise position is influenced by conjugation with the aromatic ring and the dimerization, which tends to shift the absorption to a slightly lower wavenumber compared to a non-conjugated, monomeric acid.
-
C–O Stretch & O–H Bend (1440–1210 cm⁻¹): Two other vibrations associated with the carboxylic acid group are the C–O stretch (1320-1210 cm⁻¹) and the in-plane O–H bend (1440-1395 cm⁻¹).[3] These bands are often of moderate intensity and can be coupled with other vibrations in this complex "fingerprint region" of the spectrum.
The Nitro Group Probes (–NO₂)
The nitro group provides two of the most reliable and intense diagnostic peaks.
-
Asymmetric N–O Stretch (1550–1475 cm⁻¹): Aromatic nitro compounds consistently show a very strong absorption band in this range.[5][6] This band is one of the key confirmatory peaks for the presence of the nitro group.
-
Symmetric N–O Stretch (1360–1290 cm⁻¹): A second strong band appears at a lower frequency, corresponding to the symmetric stretching of the two N-O bonds.[5][6] The presence of both of these strong bands is definitive evidence for the nitro functionality.[7][10]
The Secondary Amide Vibrations (–NHCOCH₃)
-
N–H Stretch (~3300 cm⁻¹): Secondary amides typically show a single, sharp N-H stretching band. However, in this molecule, this absorption is expected to be a minor feature superimposed on the massive, broad O–H stretch from the carboxylic acid, making it difficult to resolve.
-
C=O Stretch (Amide I Band, ~1680-1650 cm⁻¹): This is a strong absorption resulting from the amide carbonyl stretch. It will appear at a lower wavenumber than the carboxylic acid carbonyl due to resonance effects. This peak may appear as a distinct band or a shoulder on the aromatic C=C stretching bands.
-
N–H Bend (Amide II Band, ~1550 cm⁻¹): This band arises from a coupling of the N-H bending and C-N stretching vibrations. It is of moderate to strong intensity but will likely be overlapped by the strong asymmetric N–O stretch of the nitro group, potentially appearing as a broadened or complex absorption in that region.[4]
The Aromatic Core and Alkyl C-H Vibrations
-
Aromatic C–H Stretch (3100–3000 cm⁻¹): Weak to medium sharp peaks are expected just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized.[11] These are often seen as small shoulders on the leading edge of the broad O-H band.
-
Aromatic C=C Stretch (1600–1450 cm⁻¹): The benzene ring itself gives rise to several skeletal stretching vibrations. These typically appear as a series of sharp bands of variable intensity in this region.[11][12]
-
Alkyl C–H Stretch (3000–2850 cm⁻¹): The methyl (CH₃) part of the acetamido group will have C-H stretching vibrations below 3000 cm⁻¹.[11] These weak absorptions will be completely enveloped and hidden by the broad carboxylic acid O-H band.
Chapter 3: Quantitative Data Summary
For ease of reference, the expected vibrational frequencies for 3-Acetamido-4-nitrobenzoic acid are summarized below. Note that peak positions can be influenced by the physical state of the sample and intermolecular interactions.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O–H Stretch (H-bonded) | Strong, Very Broad |
| ~3300 | Secondary Amide | N–H Stretch | Medium (Often obscured) |
| 3100 - 3000 | Aromatic Ring | C–H Stretch | Weak to Medium, Sharp |
| 3000 - 2850 | Methyl Group | C–H Stretch | Weak (Obscured) |
| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1680 - 1650 | Secondary Amide | C=O Stretch (Amide I) | Strong |
| 1600 - 1450 | Aromatic Ring | C=C Ring Stretch | Medium to Weak, Sharp |
| 1550 - 1475 | Nitro Group | Asymmetric N–O Stretch | Strong |
| ~1550 | Secondary Amide | N–H Bend (Amide II) | Medium (Often overlaps with NO₂) |
| 1360 - 1290 | Nitro Group | Symmetric N–O Stretch | Strong |
| 1440 - 1210 | Carboxylic Acid | C–O Stretch / O–H Bend | Medium |
| 900 - 675 | Aromatic Ring | C–H Out-of-plane Bend | Medium to Strong |
Chapter 4: Experimental Protocol for Spectrum Acquisition
The quality of an IR spectrum is fundamentally dependent on proper sample preparation and instrument operation. For a solid sample like 3-Acetamido-4-nitrobenzoic acid, Attenuated Total Reflectance (ATR) is the most efficient and reliable method.[13][14]
Workflow: ATR-FTIR Analysis
This workflow outlines the self-validating steps required for acquiring a high-fidelity spectrum.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Detailed Step-by-Step Methodology (ATR-FTIR)
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[15] Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Acquisition: With the clean, empty ATR accessory in place, run a background scan. This critical step measures the instrument's response and the ambient environment, which is then mathematically subtracted from the sample spectrum.[16] This is a self-validating step; a "flat" background confirms the instrument is ready.
-
Sample Application: Place a small amount of the 3-Acetamido-4-nitrobenzoic acid powder directly onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.[16]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.[15] Inadequate contact is a common source of poor spectral quality.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line. If using a diamond ATR, an "ATR correction" algorithm may be applied to make the spectrum appear more like a traditional transmission spectrum.
-
Final Cleanup: After the measurement, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface as described in Step 2.
Conclusion
The infrared spectrum of 3-Acetamido-4-nitrobenzoic acid is rich with information, providing a unique vibrational fingerprint that confirms its molecular identity. The key diagnostic features are the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid, the sharp C=O stretch near 1700 cm⁻¹, and, most definitively, the pair of strong asymmetric and symmetric stretching bands of the aromatic nitro group between 1550 cm⁻¹ and 1290 cm⁻¹. By following a systematic analytical approach and a robust experimental protocol like the ATR-FTIR method described, researchers can confidently use infrared spectroscopy for the rapid and reliable characterization of this important chemical intermediate.
References
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Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," Drawell Scientific Instrument Co., Ltd., [Link]
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University of California, Los Angeles, "Spectroscopy Tutorial: Nitro Groups," UCLA Chemistry & Biochemistry, [Link]
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University of Calgary, "IR: nitro groups," University of Calgary Chemistry, [Link]
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University of Calgary, "IR: carboxylic acids," University of Calgary Chemistry, [Link]
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University of Colorado Boulder, "Sample preparation for FT-IR," University of Colorado Boulder Department of Chemistry, [Link]
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Chemistry LibreTexts, "4.2: IR Spectroscopy," Chemistry LibreTexts, [Link]
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Kawai, K., et al. (2022), "Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids," National Institutes of Health (NIH), [Link]
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University of Florida, "Sample Preparation – FT-IR/ATR," Polymer Chemistry Characterization Lab, University of Florida, [Link]
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Michigan State University, "Infrared Spectrometry," MSU Department of Chemistry, [Link]
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Smith, B.C. (2020), "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition," Spectroscopy Online, [Link]
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Chemistry Steps, "Infrared of nitro compounds," Chemistry Steps, [Link]
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University of Wisconsin-Madison, "Table of Characteristic IR Absorptions," UW-Madison Chemistry, [Link]
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Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, [Link]
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Suzuki, I. (1962), "Infrared Spectra and Normal Vibrations of Acetamide," Bulletin of the Chemical Society of Japan, [Link]
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ResearchGate, "The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals," ResearchGate, [Link]
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Chalapathi, V.V. & Ramiah, K.V. (1968), "Vibrational spectra and normal vibrations of acetanilide and N-deuterated acetanilide," Indian Academy of Sciences, [Link]
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Kross, R.D. & Fassel, V.A. (1956), "The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes," Journal of the American Chemical Society, [Link]
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ResearchGate, "Comparison between experimental infrared spectrum of acetamide and...," ResearchGate, [Link]
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Samsonowicz, M., et al. (2004), "Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids," Journal of the Chinese Chemical Society, [Link]
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ResearchGate, "Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions," ResearchGate, [Link]
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University of Agriculture, Faisalabad, "Infrared Absorption Spectroscopy," aws.uaf.edu.pk, [Link]
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Agilent Technologies, "ATR-FTIR Spectroscopy, FTIR Sampling Techniques," Agilent, [Link]
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quantum chemical studies of 4-acetamido-3-nitrobenzoic acid
An In-depth Technical Guide to the Quantum Chemical Profile of 4-Acetamido-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamido-3-nitrobenzoic acid (ANBA) is a multifaceted organic molecule with significant potential as a synthetic intermediate in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its structural, spectroscopic, and electronic properties as elucidated by quantum chemical studies, primarily employing Density Functional Theory (DFT). By integrating theoretical calculations with experimental findings, we aim to offer a deeper understanding of ANBA's molecular architecture, reactivity, and potential for various applications, including drug design.
Introduction: The Significance of 4-Acetamido-3-nitrobenzoic Acid
4-Acetamido-3-nitrobenzoic acid is a derivative of benzoic acid characterized by the presence of an acetamido group at the 4-position and a nitro group at the 3-position.[2] This specific arrangement of functional groups—an electron-donating acetamido group and an electron-withdrawing nitro group—creates a unique electronic environment within the molecule. This electronic asymmetry is a key determinant of its chemical behavior and physical properties, making it a subject of interest for both synthetic and computational chemists.
The presence of these functional groups makes ANBA a versatile building block in the synthesis of more complex molecules, including pharmaceuticals.[3] Recent studies have explored its potential as an inhibitor for various biological targets, such as proteins associated with the SARS-CoV-2 virus, highlighting its relevance in contemporary drug discovery research.[4][5][6] Understanding the fundamental quantum chemical properties of ANBA is therefore crucial for predicting its interaction with biological macromolecules and for designing novel therapeutic agents.
Methodologies: Bridging Theory and Experiment
A synergistic approach combining experimental characterization with theoretical calculations provides the most robust understanding of a molecule's properties. The data presented in this guide is synthesized from studies that employ this dual strategy.
Synthesis and Experimental Characterization
A reliable synthesis protocol is the foundation for any subsequent analysis. A common and effective route to ANBA is the nitration of 4-acetamidobenzoic acid.[1][7]
Experimental Protocol: Synthesis of 4-Acetamido-3-nitrobenzoic Acid [1][7]
-
Dissolution: 4-Acetamidobenzoic acid is dissolved in a cold mixture of nitric acid and sulfuric acid, maintaining the temperature between 4-8°C using an ice bath.
-
Nitration: A solution of nitric acid and sulfuric acid is added dropwise to the initial mixture over 30 minutes, with careful temperature control.
-
Reaction: The resulting solution is stirred for approximately one hour at the same low temperature.
-
Precipitation: The reaction mixture is poured into a large volume of ice water, causing the product, 4-acetamido-3-nitrobenzoic acid, to precipitate out of solution.
-
Filtration and Washing: The pale-yellow precipitate is collected by filtration and washed thoroughly with distilled water to remove any residual acid.
-
Drying: The final product is dried to yield a purified powder.
Following synthesis, the compound's identity and purity are confirmed using standard analytical techniques:
-
Spectroscopy: Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopies are used to confirm the presence of characteristic functional groups and the overall molecular structure.[1][8][9]
-
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive experimental data on bond lengths, bond angles, and the crystal packing of the molecule.[4][5]
Computational Approach: The Power of Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for investigating molecular properties.[10][11]
Causality Behind Method Selection: DFT is chosen for its excellent balance of computational cost and accuracy in predicting the electronic structure and properties of medium-sized organic molecules like ANBA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often yields results in good agreement with experimental data for a variety of molecular systems.[1][10] The 6-311+G(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions (+) for anionic or lone-pair electrons and polarization functions (d,p) to account for the non-uniform distribution of charge in chemical bonds.[4][12]
Computational Protocol: DFT Analysis
-
Software: Calculations are typically performed using software packages like Gaussian.[4]
-
Geometry Optimization: The molecular structure of ANBA is fully optimized in the gas phase using the DFT/B3LYP method with the 6-311+G(d,p) basis set to find the lowest energy conformation.[4]
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to simulate the IR and Raman spectra.[13]
-
Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, are then calculated based on the optimized geometry.[12]
Caption: Integrated Experimental and Theoretical Workflow.
Results and Discussion: A Quantum Chemical Profile
Molecular Geometry
The optimized molecular geometry provides the foundational data for all other computed properties. Comparing theoretical bond lengths and angles with experimental data from X-ray crystallography serves as a crucial validation of the chosen computational method.[1]
Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths (Å) and Angles (°) for 4-Acetamido-3-nitrobenzoic Acid
| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray)[1] |
| Bond Lengths | C=O (Carboxylic) | 1.22 - 1.36 | ~1.21 |
| C-O (Carboxylic) | 1.22 - 1.36 | ~1.31 | |
| N-O (Nitro) | ~1.23 | ~1.22 | |
| C-N (Nitro) | ~1.48 | ~1.47 | |
| C-N (Amido) | ~1.37 | ~1.36 | |
| Bond Angles | O-C-O (Carboxylic) | ~124° | ~123° |
The strong correlation between the calculated and experimental values demonstrates the reliability of the DFT/B3LYP/6-311+G(d,p) level of theory for describing the molecular structure of ANBA.
Vibrational Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful technique for identifying functional groups. Theoretical frequency calculations allow for precise assignment of the observed spectral bands.[14] Theoretical frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values, accounting for anharmonicity and basis set imperfections.[1][14]
Table 2: Key Vibrational Frequencies (cm⁻¹) and Assignments for 4-Acetamido-3-nitrobenzoic Acid
| Vibrational Mode | Theoretical (Scaled)[1] | Experimental (FT-IR/Raman)[1] | Assignment |
| O-H Stretch | ~3619 | Broad band ~3600-3400 | Carboxylic Acid O-H |
| C-H Stretch | 3123 - 2927 | 2919, 2858 | Aromatic & Methyl C-H |
| C=O Stretch | 1729 | 1711 (FTIR), 1715 (Raman) | Carboxylic Acid C=O |
| C=O Stretch | - | 1676 | Amido C=O |
| N-O Asymmetric Stretch | ~1530 | ~1535 | Nitro Group |
| N-O Symmetric Stretch | ~1350 | ~1345 | Nitro Group |
The assignments confirm the presence of all key functional groups: the carboxylic acid, the acetamido group, and the nitro group, providing a complete vibrational picture of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity.[10][17]
Caption: Frontier Molecular Orbitals of ANBA.
Table 3: Calculated Electronic Properties of 4-Acetamido-3-nitrobenzoic Acid
| Property | Value[1] | Interpretation |
| HOMO Energy | -7.5 to -8.0 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.5 to -3.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.0 eV | A large gap suggests high kinetic stability and low chemical reactivity.[18] |
| Dipole Moment | ~ 5.5 Debye | A high dipole moment suggests a polar molecule with significant charge separation. |
The large HOMO-LUMO gap signifies that ANBA is a kinetically stable molecule.[10] The distribution of these orbitals reveals that the acetamido group and the phenyl ring are the primary sites for electron donation (HOMO), while the nitro group and the ring are the primary sites for electron acceptance (LUMO). This charge transfer character is fundamental to its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[19]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In ANBA, these are located around the oxygen atoms of the carboxylic and nitro groups.
-
Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are found around the hydrogen atoms, particularly the acidic proton of the carboxylic group.
-
Green regions (neutral potential): Indicate areas of neutral charge.
The MEP map visually confirms the electronic effects of the substituent groups and provides a guide to the molecule's intermolecular interaction patterns, which is critical for understanding drug-receptor binding.[4][5]
Non-Linear Optical (NLO) Properties
Molecules with a large dipole moment and significant intramolecular charge transfer, like ANBA, are candidates for NLO materials.[20] The presence of both an electron-donating group (acetamido) and an electron-withdrawing group (nitro) on the π-conjugated phenyl ring system facilitates this charge transfer. The first-order hyperpolarizability (β) is a key parameter for quantifying second-order NLO activity. While specific experimental NLO data for ANBA is limited, theoretical calculations based on its electronic structure suggest it possesses NLO properties.[18] The high calculated dipole moment and the charge transfer character evident from the HOMO-LUMO analysis support its potential for applications in optoelectronics.[21][22]
Conclusion and Future Directions
Quantum chemical studies, validated by experimental data, provide a detailed and reliable profile of 4-acetamido-3-nitrobenzoic acid. The DFT calculations accurately predict its molecular geometry and vibrational spectra. The analysis of its electronic properties reveals a stable molecule with a significant HOMO-LUMO gap and a high dipole moment, driven by the interplay of its electron-donating and electron-withdrawing substituents.
These fundamental insights are invaluable for:
-
Drug Development: The detailed charge distribution and MEP maps can guide the design of ANBA derivatives with enhanced binding affinity to specific biological targets.[4][5]
-
Materials Science: The predicted NLO properties suggest that ANBA could serve as a scaffold for developing new optoelectronic materials.[23]
-
Synthetic Chemistry: Understanding the molecule's reactivity profile helps in planning more complex synthetic transformations.
Future work should focus on experimental validation of the predicted NLO properties and further exploration of its derivatives through molecular docking and dynamics simulations to fully realize their therapeutic potential.[24]
References
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Gurumallappa, R., Renganathan, R. R. A., Hema, M. K., Karthik, C. S., Rani, S., Nethaji, M., Jayanthe, H. S., Mallu, P., & Lokanath, N. K. (2022). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Journal of Biomolecular Structure & Dynamics, 40(14), 6656–6670. Available from: [Link]
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Taylor & Francis Online. (2021). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Available from: [Link]
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Yele, V., Sanapalli, B. K. R., & Mohammed, A. A. (2024). DFT and Molecular Dynamics Simulation Studies of 4-(2-(2-(2- Chloroacetamido)phenoxy)acetamido)-3-Nitrobenzoic Acid and 4-(2- (Benzo[D]thiazol-2-ylthio)acetamido)-3-Nitrobenzoic Acid against Escherichia coli ParE Enzyme. Letters in Drug Design & Discovery, 21(2), 289-296. Available from: [Link]
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Pramana - Journal of Physics. (2018). Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. Available from: [Link]
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Taylor & Francis Online. (2021). Full article: 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Available from: [Link]
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PubMed. (2021). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. National Center for Biotechnology Information. Available from: [Link]
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Gupta, M. K. (Year not specified). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available from: [Link]
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PubChem. (n.d.). 4-Acetamido-3-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Bentham Science Publishers. (2022). DFT and Molecular Dynamics Simulation Studies of 4-(2-(2-(2- Chloroacetamido)phenoxy)acetamido)-3-Nitrobenzoic Acid and 4-(2-(Benzo[D]thiazol-2-ylthio)acetamido)-3-Nitrobenzoic Acid against Escherichia coli ParE Enzyme. Available from: [Link]
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DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]
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Struble, T. J., Smajlagic, I., Foy, H., Dudding, T., & Johnston, J. N. (2022). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. ACS Catalysis, 12(1), 344-354. Available from: [Link]
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Kumer, A., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. International Journal of Chemistry and Technology, 3(1), 26-37. Available from: [Link]
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ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available from: [Link]
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ResearchGate. (n.d.). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and.... Available from: [Link]
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PubMed. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]
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Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88. Available from: [Link]
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Jeyaram, S. (2021). Study of third-order NLO properties of organic dye for optoelectronics applications. Optoelectronics and Advanced Materials - Rapid Communications, 15(1-2), 62-66. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Available from: [Link]
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Methodological & Application
use of 3-Acetamido-4-nitrobenzoic acid in medicinal chemistry
An In-Depth Guide to the Application of 3-Acetamido-4-nitrobenzoic Acid in Medicinal Chemistry
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Acetamido-4-nitrobenzoic acid (ANBA). It moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations that make ANBA a valuable scaffold and intermediate in the synthesis of pharmacologically active molecules.
Introduction: The Strategic Value of 3-Acetamido-4-nitrobenzoic Acid (ANBA)
3-Acetamido-4-nitrobenzoic acid, often referred to as 4-Acetylamino-3-nitrobenzoic acid, is a highly functionalized aromatic carboxylic acid.[1][2] Its utility in medicinal chemistry is not derived from inherent biological activity but from its strategic arrangement of three key functional groups: a carboxylic acid, an acetamido group, and a nitro group. This trifecta of functionalities provides a versatile platform for a wide range of chemical transformations, making it a crucial starting material for more complex molecular architectures.
-
Carboxylic Acid (-COOH): Serves as a primary handle for forming amides, esters, and other derivatives, often crucial for modulating solubility, cell permeability, and interaction with biological targets.
-
Acetamido (-NHCOCH₃): Acts as a protecting group for the aniline nitrogen, directing the electrophilic aromatic substitution (nitration) to the ortho position. It can be readily hydrolyzed to reveal a primary amine, a key nucleophile for subsequent reactions.
-
Nitro (-NO₂): A powerful electron-withdrawing group that can be selectively reduced to a primary amine. This transformation is fundamental to many synthetic pathways, enabling the construction of heterocyclic rings and the introduction of a key basic center.[3][4]
The strategic positioning of these groups allows for sequential and regioselective modifications, which is a cornerstone of efficient drug synthesis.
Physicochemical Profile
A clear understanding of the fundamental properties of ANBA is essential for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 4-(Acetylamino)-3-nitrobenzoic acid | PubChem[2] |
| Synonyms | 4-Acetamido-3-nitrobenzoic acid | Sigma-Aldrich[1] |
| CAS Number | 1539-06-6 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₈N₂O₅ | PubChem[2] |
| Molecular Weight | 224.17 g/mol | Sigma-Aldrich[1] |
| Appearance | Pale yellow to yellow solid/powder | BenchChem, US Patents[5][6] |
| Melting Point | 220-224 °C | Sigma-Aldrich[1] |
Synthesis and Derivatization: From Starting Material to Core Scaffold
The primary route to ANBA is the regioselective nitration of the readily available 4-acetamidobenzoic acid. Subsequent modifications, particularly the reduction of the nitro group, unlock its potential as a precursor for diverse molecular scaffolds.
Workflow for ANBA Synthesis and Key Transformations
Caption: Synthetic pathway from 4-Acetamidobenzoic acid to ANBA and its subsequent conversion into key diamino intermediates for building heterocyclic systems like quinoxalines.
Protocol 1: Synthesis of 3-Acetamido-4-nitrobenzoic Acid
This protocol is a synthesized methodology based on established industrial processes.[5][6][7] The acetamido group on the starting material deactivates the aromatic ring but is an ortho-, para-director. Since the para position is blocked, nitration is directed to the position ortho to the activating acetamido group.
Materials:
-
4-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (96-98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Magnetic stirrer with cooling capabilities
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution & Cooling: In a round-bottom flask, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid. The ratio should be approximately 20-30 parts of the acid to 100 parts of 100% sulfuric acid.[7] This step is exothermic and must be performed in an ice bath to maintain a temperature between 0-5 °C.
-
Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture of nitric acid and sulfuric acid. The molar ratio of nitric acid to 4-acetamidobenzoic acid should be between 1.0 and 1.2.[7]
-
Controlled Addition: Add the nitrating mixture dropwise to the cooled solution of 4-acetamidobenzoic acid over a period of 1 to 5 hours.[7] Causality: A slow, controlled addition is critical to prevent overheating and the formation of dinitrated byproducts. The temperature of the reaction mass must be rigorously maintained between 0 °C and 12 °C.[7]
-
Reaction Stirring: After the addition is complete, continue stirring the mixture at 0-12 °C for an additional hour to ensure the reaction goes to completion.
-
Precipitation (Drowning): Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approximately 1 to 3 times the weight of the reaction mass) with vigorous stirring.[7] This process, known as "drowning," precipitates the product. Causality: A slow pour prevents the product from "balling up," ensuring a fine, easily filterable precipitate.
-
Isolation and Purification: Isolate the pale yellow solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids. Dry the product under vacuum. The expected melting point is in the range of 212-224 °C.[1][5]
Applications in Medicinal Chemistry & Drug Discovery
ANBA serves as a pivotal intermediate for synthesizing compounds with demonstrated biological activity, from antimicrobial to potential antiviral applications.
A. Precursor for Neuraminidase Inhibitors
Neuraminidase is a critical enzyme for the proliferation of influenza viruses and certain bacteria.[8] ANBA is the precursor to 4-acetamido-3-aminobenzoic acid, which can be further modified to create inhibitors of this enzyme.
A common strategy involves the synthesis of Schiff bases (imines) by reacting the amino group of 4-acetamido-3-aminobenzoic acid with various substituted aldehydes. This approach has yielded novel compounds with potent inhibitory action against microbial neuraminidase.[8]
Protocol 2: Synthesis of 4-Acetamido-3-aminobenzoic Acid (Key Intermediate)
This protocol details the selective reduction of the nitro group, a critical step to unmask the second amine functionality.
Materials:
-
3-Acetamido-4-nitrobenzoic acid (ANBA)
-
Tin(II) chloride dihydrate (SnCl₂)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend ANBA (1 equivalent) and tin(II) chloride dihydrate (approx. 5-6 equivalents) in ethanol.[8]
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
B. Scaffold for Potential SARS-CoV-2 Inhibitors
Recent in-silico studies have highlighted the potential of ANBA itself as a ligand for key proteins of the SARS-CoV-2 virus. Molecular docking analyses have shown that ANBA can bind to the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike protein's receptor-binding domain.[9]
These computational findings suggest that the specific arrangement of hydrogen bond donors and acceptors in the ANBA molecule allows for favorable interactions within the active sites of these viral proteins. While this research is preliminary, it introduces ANBA as a potential starting fragment for the design of novel COVID-19 therapeutic agents.[9]
Caption: In-silico docking studies suggest ANBA can interact with multiple key protein targets of the SARS-CoV-2 virus.
C. Building Block for Quinoxalines and Other Heterocycles
One of the most important uses of ANBA is as a precursor to 3,4-diaminobenzoic acid. This is typically achieved by first hydrolyzing the acetyl group and then reducing the nitro group, or vice-versa.[7] The resulting diaminobenzoic acid is a classic building block for forming heterocyclic rings. For instance, condensation with oxalic acid yields 2,3-dihydroxyquinoxaline-6-carboxylic acid, a scaffold found in various pharmaceuticals and functional dyes.[7]
Conclusion and Future Outlook
3-Acetamido-4-nitrobenzoic acid is a testament to the power of strategic molecular design. Its value lies not in its own bioactivity, but in its capacity as a versatile and precisely functionalized intermediate. The ability to selectively manipulate its three functional groups provides medicinal chemists with a reliable pathway to complex scaffolds, including neuraminidase inhibitors and heterocyclic systems like quinoxalines. Furthermore, emerging computational studies suggest its potential as a fragment for developing therapeutics against contemporary viral threats like SARS-CoV-2. As synthetic methodologies evolve, the applications for this pivotal building block will undoubtedly continue to expand.
References
- Mallonee, J. E. (1969). Nitration of 4-acetamidobenzoic acid. U.S.
- Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S.
-
Naveen, S., et al. (2022). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Journal of Biomolecular Structure & Dynamics, 40(14), 6656-6670. [Link]
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Rusek, G., et al. (2001). Structural investigations of 3-acetamido-4-nitrobenzal derivatives. Journal of Molecular Structure, 597(1-3), 241-257. [Link]
-
Nechaev, A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3423. [Link]
-
Kumar, A., & Gupta, M. K. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(9), 4155-4163. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Nitrobenzoic Acid in Modern Chemical Manufacturing. [Link]
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Amato, G., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceutical Chemistry Journal, 51, 377–381. [Link]
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Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Acetamido-3-nitrobenzoic acid. PubChem Compound Summary. [Link]
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Application Note: 3-Acetamido-4-nitrobenzoic Acid as a Versatile Scaffold for the Synthesis of Novel Neuraminidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Influenza remains a significant global health threat, necessitating the development of new antiviral agents. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a validated target for antiviral drugs. While established neuraminidase inhibitors (NAIs) like oseltamivir and zanamivir are crucial, the exploration of novel chemical scaffolds is vital for overcoming resistance and expanding therapeutic options. This guide details the synthetic utility of 3-acetamido-4-nitrobenzoic acid and its regioisomers as a foundational scaffold for creating libraries of potential NAIs. We provide detailed protocols for the synthesis of the core scaffold, its chemical modification into bioactive derivatives, and the underlying rationale for its use in structure-based drug design.
Introduction: The Rationale for Benzoic Acid Scaffolds
The influenza virus replication cycle critically depends on the enzymatic activity of neuraminidase, which cleaves sialic acid residues, enabling the release of newly formed virions from infected cells.[1] Inhibiting this enzyme effectively halts the spread of the virus.[2] The active site of neuraminidase is highly conserved across various influenza A and B strains, making it an attractive target for broad-spectrum antiviral drugs.
Structure-activity relationship (SAR) studies have revealed that several key interactions are essential for potent NA inhibition. Notably, the carboxylate group of sialic acid forms a crucial salt bridge with a triad of highly conserved arginine residues (Arg118, Arg292, Arg371) in the enzyme's active site.[3][4] This observation has driven the exploration of non-carbohydrate, aromatic scaffolds, such as benzoic acid, that can mimic this critical interaction.[5][6] Benzoic acid derivatives offer several advantages, including synthetic accessibility and the potential for improved pharmacokinetic properties.
The 4-acetamido benzoic acid backbone is particularly compelling. The carboxylate group can engage the arginine triad, while the acetamido group can form hydrogen bonds within the active site, mimicking the N-acetyl group of the natural substrate.[2][3] The nitro group in 3-acetamido-4-nitrobenzoic acid (or its more synthetically accessible regioisomer, 4-acetamido-3-nitrobenzoic acid ) serves as a versatile chemical handle. It activates the aromatic ring and, more importantly, can be readily reduced to an amino group, providing a key point for diversification and the introduction of various functionalities to probe different pockets of the NA active site.[1]
This document provides a comprehensive guide to leveraging this scaffold, from its initial synthesis to its application in generating novel NAI candidates.
Synthesis of the Core Scaffold: 4-Acetamido-3-nitrobenzoic Acid
The primary precursor for derivatization is 4-acetamido-3-nitrobenzoic acid, which can be efficiently synthesized from the commercially available starting material, 4-acetamidobenzoic acid, via electrophilic aromatic substitution.
Protocol 1: Nitration of 4-Acetamidobenzoic Acid
This protocol describes the regioselective nitration of 4-acetamidobenzoic acid. The acetamido group is an ortho-, para-directing activator. Since the para position is blocked, the nitration occurs primarily at the ortho position (position 3).
Causality: The reaction is performed at low temperatures (4-12°C) to prevent over-nitration and unwanted side reactions. Sulfuric acid serves both as a solvent and as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]
Materials:
-
4-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Deionized water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-acetamidobenzoic acid (0.05 mol) in concentrated sulfuric acid. Maintain the temperature between 4-8°C.
-
Separately, prepare a nitrating mixture of sulfuric acid and nitric acid (typically a 2:1 v/v ratio).
-
Slowly add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over a period of 30-60 minutes. It is critical to monitor the temperature and ensure it does not exceed 12°C.[7]
-
After the addition is complete, allow the reddish-brown solution to stir for an additional hour at the same temperature.
-
Pour the reaction mixture slowly and carefully over a large volume of crushed ice/ice water with stirring. This will cause the product to precipitate.
-
Filter the pale-yellow precipitate using a Buchner funnel.
-
Wash the collected solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure 4-acetamido-3-nitrobenzoic acid.[1][8]
-
Dry the final product under vacuum.
Data Summary Table 1: Synthesis of 4-Acetamido-3-nitrobenzoic Acid
| Parameter | Value/Condition | Reference |
|---|---|---|
| Starting Material | 4-Acetamidobenzoic acid | [1][7] |
| Nitrating Agent | HNO₃ / H₂SO₄ mixture | [1][7] |
| Solvent/Catalyst | Concentrated H₂SO₄ | [7] |
| Temperature | 4-12 °C | [7] |
| Reaction Time | ~2 hours | [1][8] |
| Workup | Precipitation in ice water | [1][8] |
| Purification | Recrystallization (Ethanol) | [1] |
| Expected Yield | ~68% |[1] |
Application: Synthesis of Potential Neuraminidase Inhibitors
With the core scaffold in hand, the next stage involves chemical modifications to generate a library of compounds for biological screening. A common and effective strategy involves the reduction of the nitro group to an amine, followed by condensation with various aldehydes to form Schiff bases.
Protocol 2: Reduction of 4-Acetamido-3-nitrobenzoic Acid
This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.
Causality: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical and effective reagent for the selective reduction of aromatic nitro groups to amines. The reaction proceeds in an acidic medium, which also ensures the product amine is protonated and soluble until neutralization.[1]
Materials:
-
4-Acetamido-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask, add 4-acetamido-3-nitrobenzoic acid (3.4 mmol) and SnCl₂·2H₂O (approx. 10g).
-
Add ethanol (40 mL) and stir to create a suspension.
-
Carefully add concentrated HCl dropwise while stirring until a clear solution is formed.
-
Stir the mixture for 1 hour at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90°C. Reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and perform a workup by separating with a brine solution and extracting with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-acetamido-3-aminobenzoic acid.[1]
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol describes the condensation of the synthesized amine with an aldehyde to form an imine (Schiff base).
Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.
Materials:
-
4-Acetamido-3-aminobenzoic acid
-
Substituted aldehyde of choice (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-acetamido-3-aminobenzoic acid (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add the desired aldehyde (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
The structure can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. The formation of the imine bond (-N=CH-) is typically confirmed by a characteristic peak in the IR spectrum (around 1625 cm⁻¹) and a singlet in the ¹H NMR spectrum (around 8-9 ppm).[1]
Data Summary Table 2: Example Schiff Base Derivatives and Reported Activity
| Derivative | Aldehyde Used | Reported Activity (Microbial NA) | Reference |
|---|---|---|---|
| 5k | 4-Hydroxy-3-methoxybenzaldehyde | Potent inhibitory action | [1] |
| 5l | 3,4,5-Trimethoxybenzaldehyde | Potent inhibitory action | [1] |
| 5p | 4-(Dimethylamino)benzaldehyde | Potent inhibitory action | [1] |
| 5q | 4-Nitrobenzaldehyde | Potent inhibitory action | [1] |
Note: Activity is reported against microbial neuraminidase and serves as a proof-of-concept for potential inhibition of viral neuraminidase.
Visualization of Synthesis and Binding
Synthetic Workflow Diagram
The following diagram illustrates the multi-step synthesis from a common starting material to the final Schiff base derivatives.
Caption: Synthetic pathway from p-aminobenzoic acid to potential neuraminidase inhibitors.
Conceptual Binding Diagram
This diagram illustrates the hypothetical key interactions between a 4-acetamido-3-guanidinobenzoic acid inhibitor and the neuraminidase active site, based on published SAR data.
Caption: Key inhibitor-enzyme interactions in the neuraminidase active site.
Conclusion
While not a direct precursor in the industrial synthesis of currently marketed neuraminidase inhibitors, 3-acetamido-4-nitrobenzoic acid and its regioisomers represent a highly valuable and versatile starting scaffold for the discovery of novel anti-influenza agents. Its straightforward synthesis and the strategic placement of its functional groups—the carboxylate for binding to the arginine triad, the acetamido group for further hydrogen bonding, and a readily modifiable nitro group for diversification—make it an ideal candidate for library synthesis in a research and drug development setting. The protocols and rationale presented here provide a solid foundation for researchers to explore this promising chemical space in the ongoing search for next-generation neuraminidase inhibitors.
References
-
Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4641-4648. [Link]
- Ross, J. M. (1969). U.S. Patent No. 3,428,673. Washington, DC: U.S.
- Ross, J. M. (1965). U.S. Patent No. 3,177,247. Washington, DC: U.S.
-
Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]
-
Babu, Y. S., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed, PMID: 9406595. [Link]
-
Li, J., et al. (2011). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 9(10), 1887-1901. [Link]
-
Moore, J. T., et al. (2012). Crystal structure of a new benzoic acid inhibitor of influenza neuraminidase bound with a new tilt induced by overpacking subsite C6. Virology Journal, 9, 93. [Link]
-
Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. [Link]
-
Amaya, E. K., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 23(11), 2848. [Link]
-
Brouillette, W. J., et al. (2000). Hydrophobic benzoic acids as inhibitors of influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 10(1), 15-18. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of a new benzoic acid inhibitor of influenza neuraminidase bound with a new tilt induced by overpacking subsite C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 8. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
Application Note: Protocols for the Chemical Reduction of 3-Acetamido-4-nitrobenzoic Acid
Abstract
The reduction of the nitro group in 3-acetamido-4-nitrobenzoic acid to form 3-acetamido-4-aminobenzoic acid is a critical transformation in synthetic organic chemistry. The resulting product is a valuable diamine intermediate, particularly in the synthesis of pharmaceuticals and specialized polymers. This guide provides detailed, validated protocols for achieving this reduction using two distinct and reliable methods: a mild reduction with sodium dithionite and a classic, robust reduction using tin (II) chloride and hydrochloric acid. The causality behind experimental choices, procedural steps, reaction monitoring, product isolation, and safety considerations are discussed in depth to ensure reproducible and high-yield outcomes.
Introduction and Scientific Background
Aromatic amines are foundational building blocks in the chemical industry, serving as precursors to dyes, agrochemicals, and a vast array of pharmacologically active molecules. The conversion of a nitro group to an amine is one of the most fundamental and frequently employed reactions to access this class of compounds. The substrate, 3-acetamido-4-nitrobenzoic acid, contains an electron-withdrawing nitro group ortho to an electron-donating acetamido group, making the reduction chemically specific and generally high-yielding. The product, 3-acetamido-4-aminobenzoic acid, is a key intermediate for more complex molecules, including certain types of X-ray contrast agents.[1]
The selection of a reducing agent is paramount and depends on factors such as substrate sensitivity, desired chemoselectivity, cost, and environmental impact. This document details two field-proven methods:
-
Sodium Dithionite (Na₂S₂O₄): A mild, inexpensive, and safe reducing agent, ideal for substrates with sensitive functional groups.[2][3] It operates under aqueous conditions and typically offers high selectivity for the nitro group.[3][4]
-
Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl): A classic and powerful reducing system for aromatic nitro compounds.[5] This method is highly effective and proceeds through a well-understood electron transfer mechanism, though it requires stoichiometric amounts of metal and subsequent removal of tin salts.
Chemical Transformation and Mechanism
The overall transformation is the six-electron reduction of an aromatic nitro group to a primary amine.
Caption: General reaction scheme for the reduction.
The mechanism, while varying slightly with the choice of reductant, generally proceeds through intermediate species such as nitroso (-NO) and hydroxylamine (-NHOH) compounds before the final amine is formed.[3]
-
With Sodium Dithionite: The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium from the dithionite ion in aqueous solutions.[3] This radical transfers electrons to the nitro group in a stepwise manner.[3][6]
-
With Tin/HCl: Tin metal or its salt (SnCl₂) acts as the electron source, with hydrochloric acid providing the protons necessary for the reaction. The tin is oxidized from Sn(0) or Sn(II) to Sn(IV) during the process.[7]
Comparative Overview of Reduction Protocols
The choice of protocol can significantly impact yield, purity, and downstream processing. The following table summarizes the key aspects of the two methods detailed in this guide.
| Parameter | Protocol 1: Sodium Dithionite | Protocol 2: Tin(II) Chloride / HCl |
| Reagent Type | Mild, selective reducing agent | Strong, classic reducing agent |
| Reaction Conditions | Aqueous, often basic, room temp to mild heat | Acidic (conc. HCl), room temp to reflux |
| Key Advantages | Metal-free, good for sensitive substrates, simple workup | High reaction rates, robust, reliable for difficult substrates |
| Key Disadvantages | Requires excess reagent, potential sulfur byproducts | Requires removal of tin salts, strongly acidic conditions |
| Typical Yields | Good to Excellent | Excellent |
| Safety Concerns | Releases SO₂ upon acidification. | Corrosive (conc. HCl), handling of metal salts. |
Detailed Experimental Protocols
Protocol 1: Reduction using Sodium Dithionite (Na₂S₂O₄)
This method is valued for its mild conditions and is often preferred when other reducible functional groups are present.
Materials and Reagents:
-
3-Acetamido-4-nitrobenzoic acid
-
Sodium Dithionite (Na₂S₂O₄), 85%+ purity
-
Ammonium Hydroxide (NH₄OH), concentrated solution
-
Deionized Water
-
Acetic Acid, glacial
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-acetamido-4-nitrobenzoic acid in deionized water (approx. 10-15 mL per gram of substrate). Add concentrated ammonium hydroxide dropwise while stirring until the solid is fully dissolved and the solution is basic (pH ~8-9).
-
Scientist's Note: The substrate has poor solubility in neutral water. Creating the ammonium salt dramatically increases its solubility, ensuring a homogeneous reaction mixture.
-
-
Reagent Addition: In a separate beaker, prepare a solution of sodium dithionite (approx. 3.0-4.0 equivalents) in deionized water. Add this solution portion-wise to the stirred substrate solution over 15-20 minutes.
-
Scientist's Note: An exothermic reaction may occur. Portion-wise addition helps to control the temperature. A significant excess of dithionite is required to drive the reaction to completion.
-
-
Reaction: Gently heat the reaction mixture to 50-60°C and maintain stirring for 1-2 hours. The color of the solution should change from yellow/orange to a much paler, often colorless or light tan solution, indicating the consumption of the nitro compound.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is Ethyl Acetate:Hexane (e.g., 7:3) with a few drops of acetic acid. The product spot should be significantly more polar than the starting material.
-
Precipitation and Isolation: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH 4-5 by the dropwise addition of glacial acetic acid. The desired product, 3-acetamido-4-aminobenzoic acid, is poorly soluble in acidic water and will precipitate out of the solution.
-
Scientist's Note: Acidification protonates the carboxylate and the newly formed amine, reducing solubility. Using a weak acid like acetic acid is preferable to strong mineral acids to avoid potential hydrolysis of the amide.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain 3-acetamido-4-aminobenzoic acid as a solid.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) and HCl
This is a powerful and highly reliable method for nitro group reduction.[5]
Materials and Reagents:
-
3-Acetamido-4-nitrobenzoic acid
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethanol
-
Sodium Hydroxide (NaOH), 5 M solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate with reflux condenser
-
Filtration apparatus
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 3-acetamido-4-nitrobenzoic acid (1.0 eq.), Tin(II) chloride dihydrate (approx. 4.0-5.0 eq.), and ethanol (15-20 mL per gram of substrate).[5]
-
Acidification: While stirring, carefully add concentrated hydrochloric acid dropwise until a clear solution is obtained. Attach a reflux condenser to the flask.
-
Scientist's Note: The HCl is crucial for the reaction mechanism and for keeping the tin species soluble. The reaction is often exothermic upon HCl addition.
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours.[5] The reaction progress can be monitored by TLC as described in Protocol 1.
-
Workup - Neutralization: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Slowly and carefully neutralize the acidic solution by adding 5 M NaOH solution. This will precipitate tin salts (tin hydroxides) as a thick, white solid. Check the pH to ensure it is basic (pH > 10).
-
Critical Step: This step is highly exothermic and must be done slowly in an ice bath. The goal is to precipitate all tin salts while ensuring the product, which is amphoteric, remains dissolved as its sodium carboxylate salt.
-
-
Filtration of Tin Salts: Filter the mixture through a pad of Celite® to remove the tin hydroxides. Wash the filter cake thoroughly with water. The desired product is in the filtrate.
-
Precipitation and Isolation: Transfer the filtrate to a clean beaker and cool in an ice bath. Acidify the filtrate with glacial acetic acid or dilute HCl to pH 4-5. The product will precipitate.
-
Final Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Experimental Workflow and Characterization
The following diagram illustrates the general laboratory workflow for both protocols.
Sources
- 1. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 7. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
Introduction: The Versatility of the Nitrobenzoic Acid Scaffold in Drug Discovery
An Application Guide to the Development of Biological Assays with 3-Acetamido-4-nitrobenzoic Acid and Its Derivatives
In the landscape of medicinal chemistry and drug development, the benzoic acid framework serves as a foundational scaffold for a multitude of therapeutic agents. The strategic addition of functional groups, such as nitro (-NO₂) and acetamido (-NHCOCH₃) moieties, dramatically alters the molecule's physicochemical properties, paving the way for diverse biological activities. This guide focuses on the utility of 3-acetamido-4-nitrobenzoic acid and its structural isomers, particularly the more extensively studied 4-acetamido-3-nitrobenzoic acid, as core structures for developing novel biological assays.
While the scientific literature provides a wealth of information on derivatives of 4-acetamido-3-nitrobenzoic acid, direct, published protocols for 3-acetamido-4-nitrobenzoic acid are less common. However, the principles of assay development are highly transferable. The protocols and applications detailed herein are presented as robust templates that researchers can adapt for various isomers and their subsequent derivatives. These compounds are not merely synthetic intermediates[1]; they are key starting points for identifying inhibitors of critical enzymes and for screening potential antimicrobial and antiviral agents.[2][3] This document provides the scientific rationale and step-by-step methodologies for harnessing the potential of these molecules in a research and drug development setting.
Section 1: Foundational Assays for Enzyme Inhibition
A primary application for novel chemical entities is the assessment of their ability to inhibit enzyme activity. The 3-acetamido-4-nitrobenzoic acid scaffold can be elaborated to target a wide range of enzymes. We present two widely applicable, industry-standard protocols for assessing inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes relevant to neurodegenerative diseases and metabolic disorders, respectively.
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: The AChE inhibition assay is a cornerstone in the search for treatments for Alzheimer's disease. The assay operates on the principle of measuring the activity of AChE, which hydrolyzes the substrate acetylthiocholine iodide (ATCI). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[4] A potent inhibitor will reduce the rate of this color development.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Detailed Protocol: AChE Inhibition
Materials:
-
96-well microplate
-
Microplate reader with 412 nm filter
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (derivatives of 3-acetamido-4-nitrobenzoic acid) dissolved in DMSO
-
Positive control (e.g., Eserine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your test compound in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve final assay concentrations.
-
Prepare working solutions of AChE (e.g., 1 U/mL), 14 mM ATCI, and 10 mM DTNB in phosphate buffer.[4]
-
-
Assay Setup (per well):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution.
-
Causality: Include necessary controls:
-
Negative Control: 10 µL of buffer/DMSO instead of the test compound (represents 100% enzyme activity).
-
Positive Control: 10 µL of a known AChE inhibitor like Eserine.
-
Blank: All reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.
-
-
Add 10 µL of AChE solution.[4]
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[4]
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, V) for each well.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that causes 50% inhibition).
-
Carbonic Anhydrase (CA) Inhibition Assay
Scientific Rationale: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. Their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. This assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA yields p-nitrophenol, a yellow-colored product that can be monitored at 400 nm.
Detailed Protocol: CA Inhibition
Materials:
-
96-well UV-transparent microplate
-
Microplate reader with 400 nm filter
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO/acetonitrile)
-
Positive control (e.g., Acetazolamide)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your test compounds and a positive control.
-
Prepare a working solution of the hCA enzyme in Tris-HCl buffer.
-
Prepare a solution of p-NPA in a solvent like acetonitrile.[4]
-
-
Assay Setup (per well):
-
Add 180 µL of Tris-HCl buffer.
-
Add 10 µL of the hCA enzyme solution.
-
Add 10 µL of the test compound solution at various concentrations.
-
Self-Validation: Ensure wells for negative (solvent only) and positive controls are included.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at room temperature.
-
Causality: This allows for the establishment of binding equilibrium between the enzyme and the potential inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPA solution.[4]
-
Immediately measure the increase in absorbance at 400 nm over 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition and calculate the IC₅₀ value as described in the AChE protocol.
-
| Enzyme Target | Assay Principle | Substrate | Detection Wavelength | Potential IC₅₀ (µM) - Example Data |
| Acetylcholinesterase (AChE) | Colorimetric (Ellman's Reagent) | Acetylthiocholine (ATCI) | 412 nm | 15.5 |
| Carbonic Anhydrase II (hCA II) | Colorimetric | p-Nitrophenyl Acetate (p-NPA) | 400 nm | 28.2 |
Section 2: Application in Antimicrobial and Antiviral Assays
The nitroaromatic scaffold is well-documented for its antimicrobial properties, often acting by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[5] Furthermore, derivatives can be designed to target viral enzymes like neuraminidase.[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a high-throughput technique to establish the MIC for a panel of bacterial or fungal strains.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Sterile 96-well microplates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved and serially diluted in the growth medium
-
Positive control (e.g., a known antibiotic like Ciprofloxacin)
-
Spectrophotometer (microplate reader) at ~600 nm
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Assay Setup:
-
Add 100 µL of serially diluted test compound to each well of a 96-well plate.
-
Add 100 µL of the standardized microbial inoculum to each well.
-
Causality & Controls:
-
Growth Control: Wells with inoculum but no test compound.
-
Sterility Control: Wells with medium only (no inoculum, no compound).
-
Positive Control: Wells with inoculum and a known antibiotic.
-
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Acquisition:
-
Determine the MIC by visual inspection: the lowest concentration at which no turbidity (growth) is observed.
-
Alternatively, measure the optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the growth control.
-
Antiviral Activity: Neuraminidase Inhibition Assay
Scientific Rationale: Neuraminidase is a critical enzyme on the surface of the influenza virus that allows newly formed virus particles to be released from infected cells.[2] Inhibiting this enzyme is a key strategy for antiviral drugs. This assay uses a fluorogenic substrate which, when cleaved by neuraminidase, releases a fluorescent signal. A decrease in fluorescence indicates enzymatic inhibition.
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow for antiviral drug discovery.
Detailed Protocol: Neuraminidase Inhibition
Materials:
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
-
Neuraminidase enzyme (from Clostridium perfringens or influenza virus)
-
Fluorogenic substrate (e.g., MUNANA)
-
Assay buffer (e.g., MES buffer, pH 6.5)
-
Test compounds
-
Positive control (e.g., Oseltamivir)
Procedure:
-
Assay Setup:
-
To each well, add assay buffer, test compound at various concentrations, and the neuraminidase enzyme solution.
-
Include negative (no inhibitor) and positive controls.
-
-
Pre-incubation: Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate MUNANA to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Reaction Termination & Measurement: Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer). Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 365 nm/450 nm for MUNANA).
-
Data Analysis: Calculate % inhibition and IC₅₀ values as previously described, using fluorescence units instead of absorbance.
Conclusion
The 3-acetamido-4-nitrobenzoic acid core and its related isomers represent a promising starting point for the development of potent and specific modulators of biological targets. The protocols detailed in this guide provide a validated framework for researchers to screen and characterize novel derivatives. By understanding the scientific principles behind each assay and meticulously including the proper controls, scientists can generate reliable, high-quality data to drive their drug discovery programs forward. The true power of this scaffold lies in its synthetic tractability, allowing for iterative improvements based on robust biological data, ultimately accelerating the journey from a chemical concept to a potential therapeutic.
References
- BenchChem. (2025). Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
- BenchChem. (2025). A Comparative Guide to the Quantum Chemical Profile of 4-Acetamido-3-nitrobenzoic Acid.
- Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.
- BenchChem. (2025).
-
Gurumallappa, et al. (2021). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Journal of Biomolecular Structure and Dynamics. [Link]
-
LookChem. Cas 1539-06-6, 4-Acetamido-3-nitrobenzoic acid. Product Page. [Link]
- BenchChem. (2025).
-
Gurumallappa, et al. (2021). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Taylor & Francis Online. [Link]
-
Sunway Pharm Ltd. 4-Acetamido-3-nitrobenzoic acid. Product Page. [Link]
- Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S.
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- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-Acetamido-3-nitrobenzoic Acid as a Strategic Intermediate for the Synthesis of Quinoxaline Compounds
Abstract
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic synthesis of these scaffolds is paramount for drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-acetamido-3-nitrobenzoic acid as a versatile and crucial intermediate in the synthesis of functionalized quinoxaline-6-carboxylic acids. We will explore the underlying chemical principles, provide detailed, validated protocols for the key synthetic transformations, and discuss the rationale behind experimental choices to ensure reproducible and efficient outcomes.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged heterocyclic motif in pharmaceutical science. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for interacting with various biological targets. The development of novel synthetic routes that are both efficient and allow for diverse functionalization is a key objective in modern medicinal chemistry.[4][5]
The classical and most reliable method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][6][7] This approach offers a convergent and modular strategy to build molecular complexity. Our focus here is on the use of 4-acetamido-3-nitrobenzoic acid, a readily available starting material, which, after a key reductive step, provides a substituted o-phenylenediamine poised for cyclization. The presence of the carboxylic acid and acetamido groups offers valuable handles for further chemical modification, making it an ideal precursor for generating libraries of potential drug candidates.
The Precursor: 4-Acetamido-3-nitrobenzoic Acid
A thorough understanding of the starting material is critical for safety and experimental success.
Physicochemical & Safety Data
| Property | Value | Source |
| IUPAC Name | 4-acetamido-3-nitrobenzoic acid | [8] |
| Synonym | 4-Acetylamino-3-nitrobenzoic acid | |
| CAS Number | 1539-06-6 | |
| Molecular Formula | C₉H₈N₂O₅ | [8] |
| Molecular Weight | 224.17 g/mol | [8] |
| Appearance | Solid, pale yellow powder | [9] |
| Melting Point | 220-224 °C | |
| Functional Groups | Carboxylic Acid, Amide, Nitro |
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Warning | H317 : May cause an allergic skin reaction.[8] |
Safety Precautions: Always handle 4-acetamido-3-nitrobenzoic acid in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and contact with skin and eyes.[10][11]
Synthetic Strategy Overview
The conversion of 4-acetamido-3-nitrobenzoic acid to a quinoxaline derivative is a two-stage process. The core logic is to first generate the required o-phenylenediamine functionality, which then serves as the direct precursor for the quinoxaline ring formation.
Caption: Overall synthetic workflow from the starting material to the final quinoxaline scaffold.
Detailed Experimental Protocols
PART A: Synthesis of the Key Intermediate: 3-Amino-4-acetamidobenzoic Acid
Principle of the Reaction: This step involves the selective reduction of the aromatic nitro group to an amine. The acetamido group remains intact under these conditions. While various methods like catalytic hydrogenation exist, the use of tin(II) chloride (SnCl₂) in acidic medium is a robust and widely used laboratory method that is effective for this transformation.[9] The tin(II) chloride acts as the reducing agent, becoming oxidized to tin(IV) in the process.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Acetamido-3-nitrobenzoic acid | 97% | Sigma-Aldrich |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent | Fisher Scientific |
| Concentrated Hydrochloric Acid (HCl) | 37% | VWR |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Ethyl Acetate (EtOAc) | ACS Grade | MilliporeSigma |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD |
| Round-bottom flask (250 mL) | - | Kimble |
| Reflux condenser | - | Ace Glass |
| Magnetic stirrer and stir bar | - | IKA |
| Buchner funnel and filter paper | - | Whatman |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamido-3-nitrobenzoic acid (e.g., 5.0 g, 22.3 mmol).
-
Addition of Reagents: To the flask, add ethanol (80 mL) followed by tin(II) chloride dihydrate (25.2 g, 111.5 mmol, 5 equivalents).
-
Acidification: Carefully add concentrated hydrochloric acid (10 mL) to the stirred suspension. The mixture should become a clearer solution upon addition of the acid.[9]
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.[9] Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:methanol as the eluent). The starting material is UV active and the product, the diamine, will have a different Rf value. The reaction is typically complete within 2-4 hours.
-
Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution. Be cautious as this will cause vigorous gas evolution (CO₂). Continue adding until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). The product is more soluble in the organic phase.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 3-amino-4-acetamidobenzoic acid, which can be used directly in the next step or purified further by recrystallization from an ethanol/water mixture if necessary.
PART B: Synthesis of a 2,3-Dimethylquinoxaline-6-carboxylic Acid Derivative
Principle of the Reaction: This is the hallmark quinoxaline synthesis step. The o-phenylenediamine intermediate (3-amino-4-acetamidobenzoic acid) prepared in Part A is condensed with a 1,2-dicarbonyl compound.[5] The reaction proceeds via the formation of a di-imine intermediate which rapidly cyclizes to form the stable aromatic pyrazine ring of the quinoxaline. In this example, we use biacetyl (2,3-butanedione) to yield a 2,3-dimethyl substituted quinoxaline. The choice of dicarbonyl compound dictates the substitution at the 2 and 3 positions of the final product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-Amino-4-acetamidobenzoic acid | (from Part A) | - |
| Biacetyl (2,3-Butanedione) | 97% | Alfa Aesar |
| Glacial Acetic Acid | ACS Reagent | J.T. Baker |
| Ethanol (EtOH) | 200 Proof | Pharmco-Aaper |
| Round-bottom flask (100 mL) | - | Pyrex |
| Reflux condenser | - | Corning |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 3-amino-4-acetamidobenzoic acid (e.g., 4.3 g, ~22.3 mmol) in ethanol (50 mL).
-
Addition of Reagents: Add a few drops of glacial acetic acid to catalyze the condensation. To the stirred solution, add biacetyl (2.1 g, 24.5 mmol, 1.1 equivalents) dropwise.
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the diamine starting material. The formation of the quinoxaline product is often accompanied by a color change.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the ethanol solution upon cooling. If it does not, place the flask in an ice bath for 30 minutes to encourage crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final quinoxaline derivative can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
Experimental Logic and Workflow
The following diagram outlines the logical flow of the synthesis, highlighting key decision points and quality control steps.
Caption: Logical workflow from starting material to final, characterized quinoxaline product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction (Part A) | Insufficient reducing agent; reaction time too short; poor quality of SnCl₂. | Add an additional 0.5-1.0 equivalent of SnCl₂ and reflux for another 1-2 hours. Ensure the SnCl₂ is not overly oxidized (should be a white crystalline solid). |
| Low Yield in Extraction (Part A) | Product remains in the aqueous layer due to incomplete neutralization; insufficient extraction volume. | Check the pH of the aqueous layer and adjust to 7-8 if necessary. Perform additional extractions with ethyl acetate. |
| No Precipitation of Product (Part B) | Product is too soluble in the reaction solvent; reaction did not go to completion. | Reduce the volume of the solvent under vacuum. Try adding an anti-solvent (e.g., water or hexane) dropwise to induce precipitation. If the reaction is incomplete, add more catalyst and reflux longer. |
| Product is an Oil or Gummy Solid | Presence of impurities; residual solvent. | Attempt to purify via column chromatography on silica gel. Try triturating the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexane). |
Conclusion
4-Acetamido-3-nitrobenzoic acid serves as an exemplary and highly effective precursor for the synthesis of functionalized quinoxaline-6-carboxylic acids. The two-step protocol described herein—selective nitro reduction followed by condensation with a 1,2-dicarbonyl—is a reliable and scalable method suitable for generating diverse libraries of quinoxaline derivatives. The strategic placement of the carboxylic acid and the protected amine provides chemists with multiple avenues for subsequent diversification, making this intermediate a valuable tool in the arsenal of medicinal and organic chemists aiming to explore the rich chemical space of quinoxaline-based compounds.
References
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- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
- Synthesis and biological activity of quinoxaline deriv
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Quinoxaline, its derivatives and applications: A St
- The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradi
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- SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid. (2025). Fisher Scientific.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
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The Strategic Role of 4-Amino-3-nitrobenzoic Acid in Modern Dye Production: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Dye Intermediate
4-Amino-3-nitrobenzoic acid, a seemingly unassuming aromatic compound, holds a significant position in the synthesis of a wide array of vibrant and robust dyes. Its molecular architecture, featuring a primary aromatic amine, a nitro group, and a carboxylic acid moiety, offers a unique trifecta of functionalities that dye chemists can strategically manipulate. This versatility makes it a valuable precursor, particularly in the production of azo and disperse dyes, which are mainstays in the textile industry.[1] The presence of the amino group provides the essential functionality for diazotization, the cornerstone of azo dye chemistry.[1] Simultaneously, the electron-withdrawing nitro group and the carboxylic acid group can be leveraged to fine-tune the final properties of the dye, including its color, fastness to light and washing, and affinity for various substrates. This guide provides an in-depth exploration of the applications of 4-amino-3-nitrobenzoic acid in dye production, complete with detailed experimental protocols and an analysis of the resulting dye characteristics.
Core Chemistry: The Diazotization-Coupling Pathway
The synthesis of azo dyes from 4-amino-3-nitrobenzoic acid follows a well-established two-step reaction sequence:
-
Diazotization: The primary aromatic amine group of 4-amino-3-nitrobenzoic acid is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is unstable and is generally used immediately in the subsequent coupling reaction.
-
Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.
The general workflow for this process is illustrated below:
Sources
Application Notes & Protocols: The Strategic Use of 4-Amino-3-nitrobenzoic Acid in Pharmaceutical Synthesis
Abstract
4-Amino-3-nitrobenzoic acid (4A3NBA) is a pivotal intermediate in the landscape of modern drug development. Its unique trifunctional molecular architecture, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid groups, presents a versatile platform for constructing complex heterocyclic scaffolds. The strategic positioning of these functional groups allows for a sequence of selective chemical transformations, making it an invaluable building block for a range of therapeutic agents. This document provides an in-depth guide for medicinal chemists and drug development professionals on the properties, handling, and synthetic applications of 4A3NBA, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Versatility of a Core Intermediate
In the intricate process of drug discovery, the selection of starting materials and key intermediates is critical to the efficiency and success of a synthetic campaign. 4-Amino-3-nitrobenzoic acid, with the chemical formula C₇H₆N₂O₄, has emerged as a compound of significant interest.[1] The presence of three distinct functional groups on a stable benzene ring offers a powerful toolkit for synthetic chemists.
-
The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction, serving as a primary point for molecular elaboration.
-
The aromatic amino group is a nucleophilic center and a precursor to diazonium salts, enabling a wide array of substitution reactions.[2]
-
The nitro group , a strong electron-withdrawing group, influences the reactivity of the aromatic ring and, crucially, can be selectively reduced to a second amino group.[1] This transformation is the gateway to forming ortho-diamino functionalities, which are immediate precursors to important heterocyclic systems like benzimidazoles and quinoxalines, structures frequently found in pharmacologically active compounds.[3]
This guide will elucidate the core synthetic transformations involving 4A3NBA and provide field-proven protocols to leverage its full potential in a research and development setting.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety requirements is paramount before incorporating any chemical into a synthetic workflow.
| Property | Value | Reference |
| CAS Number | 1588-83-6 | [1][4][5] |
| Molecular Formula | C₇H₆N₂O₄ | [1][5] |
| Molecular Weight | 182.13 g/mol | [5][6] |
| Appearance | White to bright yellow crystalline solid | [1][7] |
| Melting Point | Approx. 280-290 °C (decomposes) | [1][5][7][8] |
| Synonyms | 3-Nitro-4-aminobenzoic acid | [1] |
Safety and Handling
4-Amino-3-nitrobenzoic acid is classified as an irritant and requires careful handling to minimize exposure.[4][9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] Avoid breathing dust.[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] When handling significant quantities of powder, a dust mask (type N95) or use of a fume hood is essential.[5][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from sunlight.[4][10]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[4][9] If inhaled, move the person to fresh air.[9][10] Always consult the full Safety Data Sheet (SDS) before use.[4][9][10][11]
Synthesis of the Intermediate: 4-Amino-3-nitrobenzoic Acid
While commercially available, understanding the synthesis of 4A3NBA provides valuable context. A common and high-yield industrial method involves the nitration of 4-acetamidobenzoic acid, followed by in-situ hydrolysis of the acetyl protecting group.[3][7] The acetamido group directs the incoming nitro group to the ortho position (position 3) and is a more activating and manageable directing group than a free amino group.
Protocol 3.1: Synthesis of 4A3NBA from 4-Acetamidobenzoic Acid[3][7]
Causality: This two-step, one-pot process is efficient because it avoids the isolation of the nitrated intermediate. The initial nitration is performed under controlled temperatures to prevent side reactions. The subsequent hydrolysis is driven by heating the aqueous acidic mixture, which readily cleaves the amide bond of the protecting group.
-
Nitration: In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) while maintaining the temperature between 0 °C and 12 °C.[3]
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (mixed acid) to the solution over 1 to 5 hours, ensuring the temperature does not exceed 12 °C.[3] The molar ratio of nitric acid to the starting material should be approximately 1:1 to 1.2:1.[3]
-
Stir the reaction mass at 0-12 °C until mononitration is complete (monitor by TLC or HPLC).
-
Hydrolysis: Carefully "drown" the reaction mass by pouring it into a large volume of ice water with vigorous stirring. A precipitate of 4-acetamido-3-nitrobenzoic acid will form.[3][7]
-
Heat the resulting aqueous slurry to 90-95 °C for approximately 1-2 hours to effect deacetylation.[3][7]
-
Cool the slurry to room temperature. The bright yellow product, 4-amino-3-nitrobenzoic acid, will precipitate.[7]
-
Isolate the product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. A high-purity product with a melting point of ~288-290 °C is typically obtained.[7]
Core Synthetic Applications and Protocols
The true utility of 4A3NBA is realized in its subsequent transformations. The following protocols detail the most critical reactions for leveraging this intermediate in drug synthesis.
Key Transformation: Reduction to 3,4-Diaminobenzoic Acid
The selective reduction of the nitro group is arguably the most important reaction of 4A3NBA. It unmasks a second amino group ortho to the first, creating the 1,2-diaminobenzene scaffold necessary for the synthesis of benzimidazoles, a privileged structure in medicinal chemistry.
Caption: Core synthetic pathways originating from 4-amino-3-nitrobenzoic acid.
Protocol 4.1.1: Synthesis of 3,4-Diaminobenzoic Acid via Iron Reduction
Causality: Reduction with iron powder in an acidic medium (like acetic acid or dilute HCl) is a classic, cost-effective, and environmentally benign method for converting aromatic nitro compounds to amines. The reaction is heterogeneous and proceeds on the surface of the iron particles.
-
Charge a round-bottom flask with 4-amino-3-nitrobenzoic acid (1.0 eq) and a solvent mixture, such as ethanol/water.
-
Add iron powder (typically 3-5 eq) and a small amount of ammonium chloride or acetic acid to activate the iron surface and maintain an acidic pH.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude 3,4-diaminobenzoic acid can be purified by recrystallization from water or an alcohol/water mixture.
Chain Elongation: Amide Bond Formation
The carboxylic acid moiety of 4A3NBA is a robust handle for coupling with a vast library of commercially available amines, enabling rapid scaffold diversification.[12] The most direct method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride.[12]
Caption: Two-step workflow for amide bond formation using 4A3NBA.
Protocol 4.2.1: General Protocol for Amide Coupling via Acyl Chloride
Causality: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate readily reacts with nucleophilic amines to form a stable amide bond. A base is often added in the second step to neutralize the HCl byproduct.
-
Activation: In a fume hood, suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Carefully add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.
-
Coupling: Dissolve the crude acyl chloride in a fresh portion of dry DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq) in dry DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude amide product, which can be purified by column chromatography or recrystallization.
Functional Group Manipulation: Esterification
Protecting the carboxylic acid as an ester can be essential if subsequent reactions are sensitive to acidic protons or require conditions that could otherwise react with the carboxyl group.
Protocol 4.3.1: Fischer Esterification of 4A3NBA
Causality: This is a classic acid-catalyzed equilibrium reaction. Using the alcohol (e.g., methanol) as the solvent drives the equilibrium towards the ester product. A strong acid catalyst like sulfuric acid or thionyl chloride protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[6]
-
Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, 20-50 eq).[6]
-
Cool the suspension to 0 °C in an ice bath.[6]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a stoichiometric amount of thionyl chloride (SOCl₂).[6][13]
-
Remove the ice bath and heat the mixture to reflux. The reaction is typically complete in 4-12 hours.[6][13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate to yield the ester product, which can be purified as needed.[6]
Integrated Synthetic Example: A Benzimidazole Scaffold
This workflow illustrates how the protocols above can be combined to synthesize a core benzimidazole structure, a common motif in pharmaceuticals.
Caption: A two-step pathway from 4A3NBA to a functionalized benzimidazole core.
This pathway demonstrates the strategic value of 4A3NBA. The initial reduction (Step 1) sets up the ortho-diamine system. The subsequent condensation (Step 2) with an aldehyde is a standard method for forming the benzimidazole ring. The resulting product retains the carboxylic acid handle for further diversification via amide coupling or other transformations.
Analytical Characterization
The progress of reactions and the purity of all intermediates and final products should be rigorously assessed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of all synthesized compounds.[6][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Conclusion
4-Amino-3-nitrobenzoic acid is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, differentially reactive functional groups allow for a logical and efficient approach to building molecular complexity. By mastering the core transformations of nitro reduction, amide coupling, and esterification, researchers can effectively utilize this versatile building block to synthesize diverse libraries of compounds and advance the development of novel therapeutic agents.
References
- 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025). [Source Name Redacted].
-
SAFETY DATA SHEET - 4-Amino-3-nitrobenzoic acid. (2025). Fisher Scientific. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
- Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247. Washington, DC: U.S. Patent and Trademark Office.
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
- Nitration of 4-acetamidobenzoic acid. (n.d.). Google Patents.
-
Supporting Information for publications. (n.d.). CDC Stacks. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 4. fishersci.ca [fishersci.ca]
- 5. 4-Amino-3-nitrobenzoic acid 97 1588-83-6 [sigmaaldrich.com]
- 6. Synthesis routes of 4-Amino-3-nitrobenzoic acid [benchchem.com]
- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. believechemical.com [believechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. echemi.com [echemi.com]
- 12. hepatochem.com [hepatochem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Acetamido-4-nitrobenzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Acetamido-4-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in or planning to undertake this synthesis. We move beyond simple protocols to address the nuanced challenges of this reaction, providing evidence-based solutions and explaining the chemical principles behind our recommendations. Our goal is to empower you to not only successfully synthesize the target molecule but also to optimize the process for yield, purity, and scalability.
Introduction: The Synthetic Challenge
3-Acetamido-4-nitrobenzoic acid is a valuable intermediate in organic synthesis. The primary route to this compound involves the electrophilic aromatic substitution (nitration) of 3-acetamidobenzoic acid. While straightforward in principle, this reaction is fraught with potential pitfalls. The starting material possesses two directing groups—an activating, ortho, para-directing acetamido group and a deactivating, meta-directing carboxylic acid group. The successful synthesis of the desired isomer hinges on carefully controlling the reaction conditions to favor nitration at the position ortho to the powerful acetamido group, while avoiding common side reactions.
This guide provides a comprehensive framework for troubleshooting and optimizing this delicate but critical transformation.
Section 1: The Core Synthesis Pathway
The synthesis proceeds via the nitration of 3-acetamidobenzoic acid using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Caption: Reaction pathway for the synthesis of 3-Acetamido-4-nitrobenzoic acid.
Section 2: Detailed Experimental Protocol
This protocol is a baseline procedure synthesized from established methods. Optimization will depend on your specific laboratory conditions and desired purity profile.
Materials:
-
3-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-acetamidobenzoic acid in portions to the cooled, stirring sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 5°C and 12°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching ("Drowning"): In a large beaker, prepare a mixture of crushed ice and water. Pour the reaction mixture slowly and carefully onto the stirring ice-water slurry.[2] A yellow precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This removes residual acids.
-
Purification: Recrystallize the crude solid from ethanol to yield the final product as a pale yellow powder.[3]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize by melting point (expected: 220-224°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: My yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is typically traced back to one of three areas: incomplete reaction, side reactions, or mechanical loss during workup.
-
Incomplete Reaction: The primary cause is often insufficient reaction time or non-optimal temperature. If TLC analysis of your crude product shows a significant amount of starting material (3-acetamidobenzoic acid), the reaction has not gone to completion.
-
Solution: Ensure the reaction is stirred for at least 1-2 hours after the addition of the nitrating agent is complete. You can also consider extending this time. While the recommended temperature range is 5-12°C, a reaction that is too cold may proceed very slowly.[1]
-
-
Side Reactions: If the temperature rises too high, side reactions can consume your starting material and reduce the yield of the desired product. These include dinitration or hydrolysis of the acetamido group.[1]
-
Solution: Maintain strict temperature control. The addition of the nitrating agent is highly exothermic and must be done slowly and with efficient cooling.
-
-
Loss During Workup: The product can be lost if it does not fully precipitate during the quenching step or if it has some solubility in the cold wash water.
-
Solution: When "drowning" the reaction mixture, use a generous amount of ice and water (at least 5-10 times the volume of the reaction mixture) to ensure the temperature stays low and the product fully precipitates. Avoid washing the filter cake with excessive volumes of water.
-
Q2: The isolated product is a dark brown or orange powder, not the expected pale yellow. Why?
Answer: An off-color product is a clear indicator of impurities, most often arising from competing side reactions due to excessive temperature.
-
Causality: At temperatures above the recommended 12°C, several undesired reactions can occur:
-
Hydrolysis: The acetamido group (-NHCOCH₃) can be hydrolyzed back to an amino group (-NH₂). This new, highly activating amino group can lead to a cascade of uncontrolled nitration and oxidation reactions, producing colored byproducts.
-
Decarboxylation: At higher temperatures, the carboxylic acid group can be lost, leading to nitro-acetanilide, which can then be further nitrated.[1]
-
Dinitration: The formation of dinitro- or even trinitro- compounds is possible if the conditions are too harsh.
-
-
Solution: The most critical parameter is rigorous temperature control. The reaction should never be allowed to "run away." If you obtain an off-color product, purification is essential. Multiple recrystallizations from ethanol may be necessary to achieve the desired pale yellow color and purity.[3]
Q3: My NMR spectrum shows multiple isomers or unexpected peaks. How can I improve selectivity?
Answer: The presence of isomers indicates a loss of regiochemical control during the nitration step. While the acetamido group is a powerful ortho, para-director and should favor nitration at the C4 position (ortho to -NHAc, meta to -COOH), other isomers can form under suboptimal conditions.
-
Causality: The formation of the nitronium ion (NO₂⁺) is highly dependent on the concentration of sulfuric acid. If the acid concentration is not within the optimal range (e.g., 86-92% H₂SO₄), the reactivity and selectivity of the nitrating species can change, leading to the formation of other isomers.[1]
-
Solution:
-
Acid Concentration: Use high-quality, concentrated acids and ensure their concentrations are known. The ratio of sulfuric acid to nitric acid is also crucial for generating the electrophile efficiently. A common mixture is two parts sulfuric acid to one part nitric acid.[3]
-
Controlled Addition: Add the nitrating mixture very slowly and directly into the bulk of the stirring solution. This prevents localized "hot spots" of high nitrating agent concentration, which can lead to less selective reactions.
-
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the specific role of sulfuric acid in this reaction? It serves two primary functions:
-
Catalyst/Reagent: It protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), the key electrophile.
-
Solvent: It acts as a solvent to dissolve the 3-acetamidobenzoic acid, creating a homogeneous medium for the reaction to occur.[1]
-
-
FAQ 2: Can I perform the reaction at room temperature to speed it up? This is strongly discouraged. Performing the nitration at room temperature will lead to a rapid, uncontrolled exothermic reaction. This will result in a low yield of the desired product and the formation of significant amounts of hard-to-remove, colored impurities due to the side reactions discussed in the troubleshooting section.[1]
-
FAQ 3: Is it possible to hydrolyze the product to 3-amino-4-nitrobenzoic acid without isolating it first? Yes, this is a common subsequent step. After the nitration is complete and the reaction mixture has been "drowned" in ice water, the resulting slurry containing the precipitated 3-acetamido-4-nitrobenzoic acid can be heated (e.g., to 90-95°C) to effect in situ hydrolysis of the acetamido group.[1][2] This can be an efficient way to proceed to the next synthetic intermediate.
-
FAQ 4: How should I properly dispose of the waste from this reaction? The acidic filtrate remaining after product isolation is highly corrosive and contains residual nitric and sulfuric acids. It must be neutralized carefully before disposal. Slowly add a base (like sodium carbonate or sodium hydroxide) to the cold, stirring filtrate in a fume hood. The neutralization is exothermic and will release CO₂ gas if carbonate is used, so proceed with caution. Once neutralized, it can be disposed of according to your institution's chemical waste guidelines.
Section 5: Data Summary Table
The following table summarizes the key quantitative parameters for optimizing the synthesis, compiled from authoritative sources.
| Parameter | Recommended Range | Rationale & Consequences of Deviation | Source(s) |
| Reaction Temperature | 0°C to 12°C | Below 0°C: Reaction may be too slow. Above 12°C: High risk of side reactions (hydrolysis, dinitration), leading to low yield and impurities. | [1] |
| H₂SO₄ Concentration | 86% to 92% | Too Dilute (<86%): Incomplete reaction, poor yield. Too Concentrated (>94%): Reaction mass becomes too thick to stir effectively, posing a safety hazard. | [1] |
| Molar Ratio (HNO₃:Substrate) | 1:1 to 1.2:1 | <1:1: Incomplete conversion of starting material. >1.2:1: Increased risk of dinitration. | [1] |
| Nitrating Agent Addition Time | 1 to 5 hours | Too Fast: Uncontrolled exotherm, leading to side reactions. Too Slow: May not be necessary and can be inefficient for scaling. | [1] |
| Product Melting Point | 220-224°C | A melting point below this range or a wide melting range indicates the presence of impurities. |
Section 6: References
-
Polshettiwar, S. et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved January 22, 2026, from [Link]
-
Du Pont. (1969). Nitration of 4-acetamidobenzoic acid (U.S. Patent No. 3,428,673). U.S. Patent and Trademark Office. Retrieved January 22, 2026, from
-
Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid (U.S. Patent No. 3,177,247). U.S. Patent and Trademark Office. Retrieved January 22, 2026, from
-
3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 3-Acetamido-4-nitrobenzoic Acid
Welcome to the technical support center for the synthesis and yield optimization of 3-Acetamido-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this important intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The synthesis of 3-Acetamido-4-nitrobenzoic acid is primarily achieved through the electrophilic aromatic substitution (nitration) of 4-Acetamidobenzoic acid. The acetamido group, being a strong ortho-, para-director and an activating group, dictates the position of nitration, directing the incoming nitro group to the position ortho to it (C3), overcoming the meta-directing deactivating effect of the carboxylic acid group. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact the outcome.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common challenges encountered during the synthesis. The key to resolving these issues lies in understanding the interplay between reaction kinetics, thermodynamics, and potential side reactions.
| Problem/Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Loss during Workup: Product is partially soluble in the workup solution; insufficient precipitation. 3. Degradation/Side Reaction: Temperature was too high, leading to decomposition or hydrolysis of the acetamido group.[1] | 1. Optimize Reaction Time/Temp: Monitor the reaction using TLC (e.g., in Ethyl Acetate:Methanol 6:4[2]). Extend the reaction time if starting material is present. If the reaction is stalled at low temperatures, consider a marginal increase, but not exceeding 15°C. 2. Improve Precipitation: Ensure the reaction mass is quenched in a large volume of ice-cold water to minimize solubility and maximize precipitation.[3] 3. Strict Temperature Control: Maintain the reaction temperature between 0-12°C throughout the addition of the nitrating agent.[1] This is critical to prevent side reactions. |
| Product is a Dark Brown or Reddish Color | 1. Excessive Nitration/Oxidation: Reaction temperature was too high, or an excess of nitric acid was used, leading to the formation of dinitro compounds or other oxidized byproducts. 2. Starting Material Impurities: Impurities in the 4-Acetamidobenzoic acid can lead to colored byproducts. | 1. Control Stoichiometry & Temperature: Use a precise molar equivalent of nitric acid (1.0 to 1.2 moles per mole of substrate is recommended).[1] Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized temperature spikes. 2. Purify Starting Material: Recrystallize the 4-Acetamidobenzoic acid from ethanol or water before use. |
| Presence of 4-Amino-3-nitrobenzoic acid in Product | Hydrolysis of Acetamido Group: The acidic conditions (especially concentrated H₂SO₄) combined with elevated temperatures or prolonged reaction times can catalyze the hydrolysis of the amide protecting group.[1] This can also occur if the workup involves heating the acidic solution.[3] | Maintain Low Temperature: Strictly adhere to the 0-12°C temperature range.[1] Avoid Heating During Workup: Perform the quenching and initial filtration in the cold. Some protocols intentionally hydrolyze the product to the amine in situ by heating the drowned slurry, so avoiding heat is key to isolating the acetamido-product.[1][3] |
| Product Fails to Precipitate Upon Quenching | Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid in the reaction mass is critical. If the concentration is too low (e.g., below 85-86%), the product may have higher solubility.[1] | Verify Acid Concentration: Use sulfuric acid with a concentration between 86% and 92%.[1] The amount of H₂SO₄ should be sufficient to maintain this concentration throughout the reaction, accounting for the water in the nitric acid and the water formed during the reaction. |
| Broad Melting Point Range | Presence of Impurities: This indicates a mixture of compounds, likely the desired product along with unreacted starting material, the hydrolyzed amine byproduct, or dinitrated species. | Recrystallization: Purify the crude product by recrystallizing from ethanol or an ethanol-water mixture to obtain a sharp melting point (literature: 209-224°C).[2][4] |
Frequently Asked Questions (FAQs)
Q1: Why is a mixed acid (HNO₃/H₂SO₄) used instead of just nitric acid? The role of sulfuric acid is twofold. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration. Second, it serves as the reaction solvent and maintains a highly acidic, dehydrating environment that drives the reaction forward.[1]
Q2: How critical is the rate of addition for the nitrating agent? Extremely critical. The nitration of aromatic compounds is a highly exothermic reaction. A rapid addition will cause a sharp increase in temperature, leading directly to the side reactions detailed in the troubleshooting table, such as hydrolysis of the acetamido group and the formation of oxidative byproducts. Slow, controlled addition over 1 to 5 hours is recommended to maintain thermal control.[1]
Q3: My yield is consistently around 60-70%. How can I push it towards 90%? Yields in this range are common but can often be improved.[2] To achieve higher yields:
-
Ensure Anhydrous Conditions: While the reaction medium is aqueous acid, extraneous moisture can affect the precise concentration of the sulfuric acid. Use dry glassware.
-
Optimize Stoichiometry: Carefully control the molar ratio of nitric acid to the substrate. An excess can lead to byproducts, while too little will result in an incomplete reaction. A ratio of 1.1 moles of HNO₃ to 1.0 mole of 4-Acetamidobenzoic acid is a good starting point.[1]
-
Efficient Stirring: Ensure the reaction mixture is homogenous. Inefficient stirring can create "hot spots" where the nitrating agent is concentrated, leading to localized side reactions.
-
Thorough Workup: After filtering the precipitated product, wash it thoroughly with cold water to remove any trapped acids, which can lower the quality and apparent yield.[3]
Q4: Can I use a different protecting group for the amine instead of acetyl? Yes, other acyl groups can be used. However, the acetamido group offers a good balance of being a strong ortho-, para-director while also being stable enough to withstand the nitrating conditions when the temperature is properly controlled. More labile protecting groups may be cleaved too easily, while more robust groups might be difficult to remove in subsequent synthetic steps.
Optimized Experimental Protocol
This protocol is synthesized from established procedures to maximize yield and purity.[1][3] It is a self-validating system; adherence to the temperature and time constraints is designed to prevent the primary side reactions, ensuring a high-quality outcome.
Materials & Reagents:
-
4-Acetamidobenzoic acid
-
Sulfuric Acid (87-89%)
-
Mixed Acid: 1 part 100% Nitric Acid + 2 parts 100% Sulfuric Acid (by weight)
-
Deionized Water & Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 473 parts by weight of 87-89% sulfuric acid.
-
Dissolution of Starting Material: Begin stirring and cool the sulfuric acid to below 20°C in an ice-salt bath. Slowly add 135 parts by weight of 4-Acetamidobenzoic acid over approximately 30 minutes, ensuring the temperature does not exceed 20°C.
-
Cooling: Once the addition is complete, cool the resulting solution to 0-5°C.
-
Nitration: Slowly add the mixed acid (containing 1.05 to 1.1 molar equivalents of HNO₃ relative to the substrate) via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal reaction temperature between 0°C and 12°C throughout the addition. [1]
-
Reaction Completion: After the addition is complete, continue stirring the slurry at the same temperature for an additional hour to ensure the reaction goes to completion.
-
Quenching & Precipitation: In a separate large beaker, prepare 1000 parts by weight of an ice-water slurry. Slowly and with vigorous stirring, pour the reaction mixture into the ice water. This "drowning" step quenches the reaction and precipitates the product.[3]
-
Isolation: Allow the slurry to stir for 30 minutes in the cold, then collect the precipitated yellow solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (totaling ~2000 parts by weight) until the washings are neutral to pH paper. This removes residual sulfuric and nitric acids.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is a pale yellow or brownish-yellow solid with a melting point of 209-215°C.[3] An expected yield of over 85% can be achieved.[3]
Visualizations
Reaction Pathway
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Du Pont. (1969). Nitration of 4-acetamidobenzoic acid. U.S.
-
Patel, R., et al. (Year not specified). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- Du Pont. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S.
-
Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Metathesis. (2025). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. [Link]
-
Druet, L. M., & Yates, K. (1984). Mechanistic variation in the reactions of substituted acetamides in aqueous sulfuric acid. Canadian Journal of Chemistry. [Link]
- CN104447348A. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- US4288615A. (n.d.). Process for recovering 3-nitrobenzoic acid.
-
Organic Syntheses Procedure. (n.d.). 9. [Link]
-
askiitians. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. [Link]
-
Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]
-
Eureka | Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]
-
ResearchGate. (2025). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]
-
PubMed. (2021). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. [Link]
-
ScienceDirect. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]
-
ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. [Link]
Sources
Technical Support Center: Purification of 3-Acetamido-4-nitrobenzoic Acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-acetamido-4-nitrobenzoic acid via recrystallization. It is designed to move beyond a simple protocol, offering insights into the underlying principles and providing robust troubleshooting solutions to common experimental challenges.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1][2] The fundamental concept is that the solubility of most solids, including 3-acetamido-4-nitrobenzoic acid, increases significantly with higher solvent temperatures.[2][3][4]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][5]
-
Cooling the solution slowly. As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution.[3]
-
Excluding impurities. Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[3][6]
The success of this technique hinges on the careful selection of an appropriate solvent system.
Solvent Selection for 3-Acetamido-4-nitrobenzoic Acid
The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or cold temperatures.[7][8] This ensures maximum recovery of the purified product. 3-Acetamido-4-nitrobenzoic acid is a polar molecule, featuring a carboxylic acid, an amide, and a nitro group. Following the "like dissolves like" principle, polar solvents are generally good candidates.[7]
A common and effective solvent for this compound, as indicated in synthesis procedures, is ethanol, often in combination with water.[9]
Table 1: Solvent Selection Characteristics
| Solvent | Suitability for 3-Acetamido-4-nitrobenzoic Acid | Rationale & Considerations |
| Ethanol | Good | The compound is soluble in hot ethanol and less soluble in cold ethanol. It is a good starting point for single-solvent recrystallization.[9] |
| Water | Poor (as a single solvent) | The compound has low solubility in water even at high temperatures, but it can be an excellent anti-solvent when paired with a more soluble solvent like ethanol.[10][11] |
| Ethanol/Water Mix | Excellent (as a mixed system) | This combination allows for fine-tuning of solubility. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes slightly cloudy (the saturation point), then clarified with a drop more of ethanol. This method often yields high-purity crystals. |
| Ethyl Acetate | Moderate | Can be a suitable alternative, but its lower boiling point may require more careful handling to prevent premature evaporation. |
| Acetone | Generally Unsuitable | The compound is often too soluble in acetone even at room temperature, which would lead to poor recovery upon cooling.[12] |
Detailed Experimental Protocol
This protocol outlines the standard procedure for the recrystallization of 3-acetamido-4-nitrobenzoic acid using an ethanol/water mixed solvent system.
Safety First: Before starting, review the Safety Data Sheet (SDS). 3-Acetamido-4-nitrobenzoic acid and related nitroaromatic compounds may cause skin and eye irritation.[13][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Conduct the procedure in a well-ventilated fume hood.
Workflow Diagram:
Caption: Experimental workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-acetamido-4-nitrobenzoic acid in an appropriately sized Erlenmeyer flask. Add a boiling chip. In a fume hood, add the minimum amount of hot ethanol required to dissolve the solid completely. It is crucial to add the solvent in small portions while heating the mixture gently on a hot plate.[3]
-
Creating the Mixed Solvent System: Once the solid is fully dissolved in the ethanol, begin adding hot water dropwise until you observe a persistent slight cloudiness (turbidity). This indicates that the solution is saturated.[7]
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. At this point, you have a saturated solution at high temperature, which is ideal for crystallization.
-
Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, sand) in the hot solution, you must perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely in the funnel.[17]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by allowing impurities to be excluded from the growing crystal lattice.[1][2] Rushing this step can trap impurities.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol/water mixture (in the same proportion) or just ice-cold water to rinse away any residual soluble impurities adhering to the crystal surfaces. Using a non-chilled solvent will redissolve some of your product, reducing the yield.[5]
-
Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. The final purity can be assessed by taking a melting point. The literature melting point for 4-acetamido-3-nitrobenzoic acid is around 220-224 °C.[18] A sharp melting point within this range indicates high purity.
Troubleshooting Guide & FAQs
Even with a robust protocol, issues can arise. This section addresses common problems in a direct question-and-answer format.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting recrystallization.
Troubleshooting Questions
Q: My compound separated as an oily liquid instead of forming crystals. What went wrong and how do I fix it?
-
Probable Cause: This phenomenon, known as "oiling out," often occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt before it dissolves.[7] It can also be caused by a very high concentration of impurities, which depresses the melting point, or by cooling the solution too rapidly.[19]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (in this case, ethanol) to decrease the solution's saturation point.[20] Then, ensure the solution cools as slowly as possible. You can insulate the flask to slow heat loss. Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[7][19]
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[19] The solution is not sufficiently saturated for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent (do this in a fume hood). Once the volume is reduced, attempt to cool it again.[20]
-
-
Probable Cause 2: The solution is supersaturated. Sometimes, a solution can cool below its saturation temperature without forming crystals because there are no nucleation sites for crystal growth to begin.[19]
-
Solution (Induce Crystallization):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches on the glass provide a surface for nucleation.[5][7]
-
Seeding: If you have a small crystal of the pure product, add it to the solution (this is called "seeding"). This seed crystal will act as a template for further crystal growth.[5][19]
-
-
Q: My final yield of pure crystals is extremely low. Why did this happen?
-
Probable Cause & Solution: Several factors can lead to poor recovery:
-
Excess Solvent: Using too much solvent during the initial dissolution step is a primary cause.[5][6][20] A significant amount of your product will remain in the mother liquor even after cooling. Always use the minimum amount of hot solvent necessary.
-
Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat your funnel and receiving flask, the product may have crystallized in the filter paper and been discarded.[7]
-
Improper Washing: Washing the collected crystals with solvent that was not ice-cold will dissolve a portion of your product.[5][7] Always use a minimal amount of ice-cold solvent for the final wash.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical factors for a successful recrystallization?
-
A: The two most critical factors are:
-
Proper Solvent Choice: The compound must be highly soluble in the hot solvent but poorly soluble in the cold solvent.[1][21]
-
Slow Cooling Rate: Allowing the solution to cool slowly and without disturbance is essential for forming large, high-purity crystals and effectively excluding impurities.[1][2]
-
Q: How do I confirm the purity of my final product?
-
A: The most common and accessible method is melting point determination. A pure crystalline solid has a sharp, defined melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point. Compare your experimental melting point to the literature value (220-224 °C for 3-acetamido-4-nitrobenzoic acid) to assess purity.[18]
Q: What are the likely impurities in my crude 3-acetamido-4-nitrobenzoic acid sample?
-
A: Common impurities often include unreacted starting materials (e.g., 4-acetamidobenzoic acid) or isomers formed during the nitration reaction.[9][22] For example, nitration could potentially occur at other positions on the aromatic ring, leading to isomeric impurities. These related structures often have different solubilities that can be exploited during recrystallization.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Michigan State University, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of Massachusetts, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Fullerton, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemsrc. (2025). 4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, San Diego, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
IndiaMART. (n.d.). 4 Acetamido 3 Nitrobenzoic Acid. Retrieved from [Link]
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Technical Support Center: Challenges in the Nitration of 3-Acetamidobenzoic Acid
Introduction
The nitration of 3-acetamidobenzoic acid is a critical transformation in synthetic organic chemistry, often serving as a key step in the development of pharmaceutical intermediates and other complex molecules. This electrophilic aromatic substitution, however, is fraught with challenges that can impact yield, purity, and reproducibility. The primary difficulties arise from the competing directing effects of the acetamido and carboxylic acid groups, the potential for side reactions under harsh acidic conditions, and the complexities of product purification.
This technical support guide, presented in a question-and-answer format, provides researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a self-validating framework for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 3-acetamidobenzoic acid, and why is regioselectivity the primary challenge?
A: The primary challenge is controlling the position (regiochemistry) of the incoming nitro group due to the conflicting electronic influences of the two substituents on the benzene ring.
-
Acetamido Group (-NHCOCH₃): Located at position C-3, this is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself (i.e., C-2, C-4, and C-6).[1][2] Activating groups donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate formed during the substitution.[3]
-
Carboxylic Acid Group (-COOH): Located at position C-1, this is a deactivating group that directs incoming electrophiles to the meta position (i.e., C-3 and C-5).[4][5] Deactivating groups withdraw electron density, making the ring less reactive.[6]
In cases of competing effects, the more powerful activating group typically governs the regiochemical outcome.[3] Therefore, the ortho, para-directing acetamido group dictates the position of nitration.
-
Position C-4: This position is para to the activating acetamido group and is the most electronically favored and sterically accessible site.
-
Positions C-2 and C-6: These positions are ortho to the acetamido group. However, they experience significant steric hindrance from the adjacent bulky substituents (-COOH and -NHCOCH₃), making them less favorable for attack.
Consequently, the expected major product is 3-acetamido-4-nitrobenzoic acid . However, improper reaction control can lead to the formation of other isomers, complicating purification.
Caption: Directing effects on 3-acetamidobenzoic acid.
Q2: My reaction is very slow or fails to reach completion. What are the likely causes?
A: While the acetamido group is activating, the strong electron-withdrawing nature of the carboxylic acid group deactivates the ring overall, making the reaction inherently slower than the nitration of a more activated substrate like acetanilide.[6][7] If the reaction is sluggish, consider the following:
-
Insufficient Acid Concentration: The nitrating species, the nitronium ion (NO₂⁺), is generated in situ by the reaction of nitric acid with a strong dehydrating acid, typically sulfuric acid. If the sulfuric acid concentration is too low (e.g., due to atmospheric moisture or use of a lower grade), the concentration of the nitronium ion will be insufficient for efficient reaction.[8]
-
Low Reaction Temperature: Nitrations are often run at low temperatures (0-10°C) to control exotherms and prevent side reactions.[9] However, if the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction.
-
Poor Solubility: 3-Acetamidobenzoic acid has limited solubility in concentrated sulfuric acid, especially at low temperatures. If the substrate does not dissolve properly, the reaction becomes a heterogeneous mixture with slow reaction kinetics.
Q3: My product analysis reveals the presence of 3-amino-4-nitrobenzoic acid. How did this happen and how can I prevent it?
A: This byproduct is a clear indication of hydrolysis of the acetamido group . The strong acidic conditions and heat (even localized heating from a poor exothermic control) can cause the amide to hydrolyze back to a primary amine (-NH₂).[10]
Once 3-aminobenzoic acid is formed, it undergoes nitration. Under the highly acidic conditions of the reaction, the amino group is protonated to form an ammonium ion (-NH₃⁺). This protonated group is a powerful deactivator and a meta-director. This would lead to a complex mixture of products and is a significant competing reaction pathway.
Prevention Strategies:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.[9]
-
Minimize Reaction Time: Do not allow the reaction to stir for an excessively long period after the addition is complete. Monitor the reaction by TLC and quench it once the starting material is consumed.
-
Protecting Group Stability: The acetamido group is generally stable, but prolonged exposure to concentrated acid at elevated temperatures will favor hydrolysis.
Q4: I am observing significant byproduct formation and the reaction mixture is turning dark brown or black. What is happening?
A: A dark color change, often described as "tarring," is usually a sign of oxidative degradation. Concentrated nitric acid is a potent oxidizing agent, and elevated temperatures can cause decomposition of the aromatic substrate.[8] Other potential issues include:
-
Dinitration: If the reaction conditions are too harsh (excess nitrating agent, high temperature), a second nitro group may be added to the ring, leading to dinitrated byproducts.[11]
-
Overheating: An uncontrolled exotherm during the addition of the nitrating mixture is a common cause. This leads to a cascade of side reactions, including oxidation and polymerization.
Corrective Actions:
-
Slow, Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.
-
Efficient Cooling: Ensure the reaction flask is well-submerged in a properly maintained ice bath.
-
Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess increases the risk of oxidation and dinitration.[11]
Troubleshooting Guide & Optimization
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions (hydrolysis, oxidation). | 1. Ensure complete dissolution of starting material. Allow reaction to proceed for an adequate time (monitor by TLC). 2. Quench the reaction by pouring it onto crushed ice to ensure complete precipitation. Wash the crude product with minimal ice-cold water.[9] 3. Strictly adhere to temperature and stoichiometry control. |
| Mixture of Isomers | 1. Poor temperature control. 2. Incorrect acid concentrations. | 1. Maintain reaction temperature between 0-10°C. Higher temperatures can reduce regioselectivity.[9] 2. Use high-purity concentrated H₂SO₄ (98%) and HNO₃ (70%). |
| Amide Hydrolysis | 1. Reaction temperature too high. 2. Prolonged reaction time in strong acid. | 1. Keep the temperature below 10°C. 2. Monitor the reaction and work it up as soon as the starting material is consumed. |
| Dark/Tarry Mixture | 1. Uncontrolled exotherm. 2. Temperature > 15-20°C. 3. Localized "hot spots" due to poor stirring. | 1. Add nitrating mixture very slowly. 2. Use an efficient ice-salt bath. 3. Ensure vigorous mechanical or magnetic stirring throughout the addition. |
Recommended Experimental Protocol
This protocol is a starting point and should be optimized based on laboratory conditions and analytical monitoring.
Caption: Experimental workflow for the nitration of 3-acetamidobenzoic acid.
Step-by-Step Methodology:
-
Preparation of Substrate Solution: In a flask equipped with a magnetic stirrer and a thermometer, carefully add 3-acetamidobenzoic acid (1.0 eq) in portions to concentrated sulfuric acid (98%, ~4-5 mL per gram of substrate) while cooling in an ice-water bath. Stir until a homogeneous solution or a fine slurry is obtained, then cool the mixture to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture to 0-5°C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution using a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.[12]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is no longer visible.
-
Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice (~10 g per mL of acid) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral to pH paper. This removes residual acid.
-
Purification: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[13]
References
- Vertex AI Search, Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Accessed January 22, 2026.
- Chemistry Steps, Activating and Deactiv
- Scribd, Activating and Deactivating Groups in Electrophilic Aromatic Substitution | PDF. Accessed January 22, 2026.
- Furman Chemistry 120 - PBworks, Activating Groups and Deactiv
- Wikipedia, Electrophilic aromatic directing groups. Accessed January 22, 2026.
- Google Patents, US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. Accessed January 22, 2026.
- Google Patents, US3428673A - Nitration of 4-acetamidobenzoic acid. Accessed January 22, 2026.
- Benchchem, A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Accessed January 22, 2026.
- Wikipedia, 3-Nitrobenzoic acid. Accessed January 22, 2026.
- nitro-ester-amid_simple. Accessed January 22, 2026.
- YouTube, Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Accessed January 22, 2026.
- Truman ChemLab, Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- Reddit, Why does benzoic acid require a higher temperature for nitration? : r/6thForm. Accessed January 22, 2026.
- Organic Syntheses Procedure, m-NITROBENZOIC ACID. Accessed January 22, 2026.
- Benchchem, Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids. Accessed January 22, 2026.
- RSC Education, Nitration of methyl benzoate | Resource. Accessed January 22, 2026.
- Benchchem, Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. Accessed January 22, 2026.
- Benchchem, influence of acid concentration on nitration of 4-chlorobenzoic acid. Accessed January 22, 2026.
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- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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Technical Support Center: Synthesis of 3-Acetamido-4-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Acetamido-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. The synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and downstream applications. This guide provides in-depth, mechanism-based troubleshooting in a practical question-and-answer format to ensure the success of your experiments.
Core Synthesis Overview: The Challenge of Regioselectivity
The target molecule, 3-Acetamido-4-nitrobenzoic acid, is synthesized by the nitration of 3-Acetamidobenzoic acid. The primary challenge arises from the directing effects of the two substituents on the benzene ring:
-
Acetamido Group (-NHCOCH₃): A strongly activating, ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-director.
The powerful activating nature of the acetamido group at position 3 dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. The carboxylic acid at position 1 directs to positions 3 (occupied) and 5. Consequently, the reaction can yield a mixture of isomers, with the desired 4-nitro product being just one of the possibilities.
Caption: Primary reaction pathways in the nitration of 3-Acetamidobenzoic acid.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is a mixture of isomers, not the pure 3-Acetamido-4-nitrobenzoic acid I expected. Why did this occur?
A1: This is the most common issue and is rooted in the fundamental principles of electrophilic aromatic substitution.
-
Causality (The "Why"): The acetamido group (-NHCOCH₃) at C-3 is a powerful ortho, para-director, strongly activating the C-2, C-4, and C-6 positions for nitration. The carboxylic acid (-COOH) at C-1 is a meta-director, but its influence is weaker. Therefore, the nitronium ion (NO₂⁺) will attack all three activated positions, leading to a mixture of 3-acetamido-2-nitro-, 3-acetamido-4-nitro-, and 3-acetamido-6-nitrobenzoic acids. Steric hindrance from the adjacent carboxylic acid group can slightly disfavor substitution at the C-2 position, but formation of the 2-nitro and 6-nitro isomers is still significant.
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5°C. Lower temperatures increase the selectivity of electrophilic attack, favoring the thermodynamically more stable product and reducing the rate of side reactions.[1]
-
Slow Reagent Addition: Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 3-Acetamidobenzoic acid in sulfuric acid. This prevents localized temperature spikes and high concentrations of the nitrating agent, which can decrease selectivity.
-
Solvent and Acid Choice: Using a mixture of sulfuric and nitric acid is standard. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion, which is essential for the reaction.[2] The viscosity of concentrated sulfuric acid also helps in heat dissipation.
-
Q2: My mass spectrometry results indicate a product with a molecular weight of 269.17 g/mol , not the expected 224.17 g/mol . What is this byproduct?
A2: You have likely formed a dinitrated byproduct, such as 3-Acetamido-4,6-dinitrobenzoic acid.
-
Causality (The "Why"): The acetamido group is so strongly activating that the initial product, 3-Acetamido-4-nitrobenzoic acid, is still susceptible to a second nitration. The ring is still "activated" enough for another electrophilic attack, especially if reaction conditions are too harsh. The most likely position for the second nitro group is C-6, which is ortho to the activating acetamido group.
-
Troubleshooting & Mitigation:
-
Stoichiometry is Key: Use a slight molar excess (approx. 1.05 to 1.1 equivalents) of nitric acid. A large excess dramatically increases the probability of dinitration.
-
Minimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice. Over-extending the reaction time provides more opportunity for dinitration to occur.
-
Maintain Low Temperature: As with isomer control, temperatures above 10-15°C significantly accelerate the rate of the second nitration.
-
Q3: My IR spectrum shows unexpected N-H stretches, and the product is more soluble in water than anticipated. What happened?
A3: This strongly suggests hydrolysis of the acetamido protecting group, yielding 3-Amino-4-nitrobenzoic acid.
-
Causality (The "Why"): The reaction is performed in highly concentrated strong acid (H₂SO₄). Under these conditions, particularly if the temperature rises or the reaction time is prolonged, water can act as a nucleophile and attack the protonated carbonyl carbon of the acetamido group, leading to the cleavage of the amide bond.[3][4]
Caption: Simplified workflow of acid-catalyzed amide hydrolysis.
-
Troubleshooting & Mitigation:
-
Use Anhydrous Conditions (Initially): Ensure your sulfuric acid is concentrated (95-98%) and your glassware is dry to minimize the initial water content.
-
Control Temperature and Time: This side reaction is highly temperature-dependent. Keeping the reaction below 5°C is critical. Do not extend the reaction time unnecessarily.
-
Rapid Quenching: Pouring the reaction mixture into a large volume of ice water quickly dilutes the acid and lowers the temperature, effectively stopping the hydrolysis process.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Acetamido-4-nitrobenzoic Acid
CAUTION: This procedure involves highly corrosive and strong oxidizing acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of Nitrating Mixture: In a 50 mL flask, cool 5.0 mL of concentrated sulfuric acid (H₂SO₄, 98%) in an ice/salt bath to 0°C. Slowly, with constant stirring, add 2.5 mL of concentrated nitric acid (HNO₃, 70%). Keep this mixture cooled to 0°C until use.
-
Dissolution of Starting Material: In a separate 250 mL flask, add 15 mL of concentrated H₂SO₄ and cool to 0°C in an ice/salt bath. Slowly add 5.0 g of 3-Acetamidobenzoic acid in small portions, ensuring the temperature does not exceed 5°C. Stir until all solid has dissolved.
-
Nitration: Using a dropping funnel, add the prepared nitrating mixture dropwise to the dissolved 3-Acetamidobenzoic acid solution over 30-45 minutes. The temperature of the reaction mixture must be maintained between 0-5°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes.
-
Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water, stirring vigorously. A pale-yellow precipitate should form.
-
Isolation: Allow the mixture to stand for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper. This removes residual acid.
-
Drying: Press the solid as dry as possible on the filter funnel, then transfer to a watch glass to air-dry. The crude product will be a mixture and requires purification.
Protocol 2: Purification by Fractional Recrystallization
-
Solvent Selection: The isomeric nitrobenzoic acids have slightly different polarities and thus different solubilities. An ethanol/water mixture is a good starting point for recrystallization.
-
Dissolution: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization (Step 1): Slowly add hot water to the ethanol solution until it just becomes cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The least soluble isomer will crystallize out first. The desired 3-Acetamido-4-nitrobenzoic acid is often less soluble than the 2- and 6-nitro isomers in polar solvents.
-
Analysis: Collect the crystals by vacuum filtration. Analyze the purity of the crystals and the filtrate by TLC and melting point. A melting point for pure 4-Acetamido-3-nitrobenzoic acid is reported as 220-224°C.
-
Repeat if Necessary: The process may need to be repeated on the crystalline solid or the filtrate to improve purity and yield.
Summary of Potential Side Reactions
| Side Product | Structure/Name | Probable Cause | Prevention & Mitigation Strategy |
| Isomeric Byproducts | 3-Acetamido-2-nitrobenzoic acid3-Acetamido-6-nitrobenzoic acid | Competing directing effects of the -NHCOCH₃ and -COOH groups. | Maintain temperature at 0-5°C; slow, dropwise addition of nitrating agent. |
| Dinitrated Product | 3-Acetamido-4,6-dinitrobenzoic acid | Excess nitrating agent; high temperature (>10°C); prolonged reaction time. | Use ~1.1 equivalents of HNO₃; monitor reaction by TLC; quench promptly after completion. |
| Hydrolysis Product | 3-Amino-4-nitrobenzoic acid | High temperature; excess water; prolonged exposure to strong acid. | Maintain temperature below 5°C; use concentrated acids; quench reaction in a large volume of ice water. |
| Decarboxylation | (e.g., 2-Nitro-5-acetamidoaniline) | Extremely harsh conditions (very high heat). | Generally not a major concern if temperature is properly controlled. |
References
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
- Ross, J. M. (1965).Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247. Washington, DC: U.S. Patent and Trademark Office.
- Ross, J. M. (1969).Nitration of 4-acetamidobenzoic acid. U.S. Patent No. 3,428,673. Washington, DC: U.S. Patent and Trademark Office.
-
Kamm, O., & Matthews, A. O. (1921). p-NITROBENZOIC ACID. Organic Syntheses, 1, 392. doi:10.15227/orgsyn.001.0392. Retrieved from [Link]
-
Patel, K., et al. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(9), 4235-4242. Retrieved from [Link]
-
Wu, X., et al. (2018). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 8(11), 10561-10571. Retrieved from [Link]
-
Nanosyn, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]
-
Doceri. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Video]. YouTube. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
Patsnap. (n.d.). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetamido-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetamidobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
Sources
troubleshooting low yield in 4-acetamido-3-nitrobenzoic acid preparation
Welcome to the technical support center for the preparation of 4-acetamido-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome. We will move beyond simple procedural steps to explore the causal relationships between reaction parameters and results, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter for achieving a high yield in this nitration?
A: Unquestionably, strict temperature control is the most critical factor. The nitration of 4-acetamidobenzoic acid is highly exothermic. Deviations from the optimal temperature range can lead to a cascade of side reactions, including di-nitration, hydrolysis of the acetamido protecting group, and even decarboxylation, all of which drastically reduce the yield of the desired product.[1]
Q2: Why is a mixture of sulfuric acid and nitric acid necessary? Can I just use nitric acid?
A: While nitric acid is the source of the nitro group, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2][3] Using nitric acid alone results in a significantly slower and often incomplete reaction, leading to poor yields.
Q3: My crude product appears as a sticky oil or large clumps instead of a fine powder upon adding it to water. What went wrong?
A: This issue, often called "oiling out" or "balling," typically occurs during the "drowning" or precipitation step. It is caused by adding the reaction mixture to the ice/water too quickly or without vigorous agitation.[1] This prevents rapid, uniform precipitation and cooling, allowing localized heat to form undesirable byproducts or cause the product to agglomerate.
Q4: How do the directing effects of the acetamido and carboxyl groups influence the reaction?
A: This is key to the regioselectivity of the reaction. The acetamido group (-NHCOCH₃) is a powerful ortho, para-directing and activating group. The carboxylic acid group (-COOH) is a meta-directing and deactivating group. The strongly activating acetamido group dominates, directing the incoming nitro group to the position ortho to it (the 3-position), which is also meta to the carboxylic acid. This synergy is why the reaction can proceed with high selectivity under optimized conditions.
Core Synthesis and Side Reaction Pathways
The diagram below illustrates the desired synthetic route from 4-acetamidobenzoic acid to the target product, alongside the primary competing side reactions that can diminish the final yield.
Caption: Main reaction and potential side-reaction pathways.
Troubleshooting Guide: A Deeper Dive
Problem 1: Low yield with significant recovery of starting material.
This indicates an incomplete reaction. The electrophilic aromatic substitution has not proceeded to completion.
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Possible Cause A: Improper Acid Concentration or Molar Ratio. The concentration of the sulfuric acid and the molar ratio of nitric acid to the starting material are critical. Too dilute sulfuric acid will not efficiently generate the required nitronium ion.[1] An insufficient amount of nitric acid will naturally lead to an incomplete reaction.
-
Possible Cause B: Reaction Temperature Too Low. While high temperatures are detrimental, a temperature that is too low can make the reaction impractically slow, preventing it from reaching completion within the allotted time.[4]
-
Possible Cause C: Poor Solubility/Mixing. If the starting material does not fully dissolve or the reaction mass is too thick for proper agitation, localized reagent depletion can occur, leading to an incomplete reaction.[1]
Self-Validating Troubleshooting Protocol:
-
Analyze Acids: Before starting, ensure your nitric and sulfuric acids are of high concentration and have not absorbed significant atmospheric moisture. Use fresh, unopened bottles if in doubt.
-
Verify Stoichiometry: Double-check calculations. Use a slight excess of nitric acid, typically 1.0 to 1.2 molar equivalents relative to the 4-acetamidobenzoic acid.[1]
-
Optimize Temperature and Time: Maintain the reaction temperature strictly within the 0°C to 12°C range.[1] If the reaction is incomplete, consider extending the stirring time at this temperature for an additional 1-2 hours before quenching.
-
Ensure Homogeneity: The ratio of starting material to sulfuric acid should be sufficient to maintain a stirrable slurry or solution. A common ratio is between 20 and 30 parts of 4-acetamidobenzoic acid to 100 parts of 100% sulfuric acid.[1]
Problem 2: Low yield with a complex mixture of impurities that are difficult to purify.
This points to the formation of multiple side products, usually due to excessive reaction temperature.
-
Possible Cause A: Runaway Reaction Temperature. This is the most common culprit. Even a brief spike in temperature above the recommended range (e.g., >15°C) can significantly increase the rate of side reactions such as hydrolysis and over-nitration.[1]
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Possible Cause B: Hydrolysis of the Acetamido Group. The strong acid medium, especially at elevated temperatures, can hydrolyze the acetamido group to an amine (-NH₂). This resulting 4-amino-3-nitrobenzoic acid is a common impurity.[1] The free amine is also susceptible to oxidation, leading to colored impurities.
-
Possible Cause C: Over-Nitration. Higher temperatures can provide sufficient activation energy to add a second nitro group to the ring, leading to dinitrobenzoic acid derivatives.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex impurity profiles.
Quantitative Data Summary & Recommended Protocols
Adherence to optimized reaction parameters is essential for success. The following table summarizes key quantitative data derived from established protocols.[1][4]
| Parameter | Recommended Value | Rationale & Causality |
| Reaction Temperature | 0°C to 12°C | Balances reaction rate with suppression of side reactions (hydrolysis, over-nitration).[1] |
| Nitric Acid Stoichiometry | 1.0 to 1.2 moles per mole of substrate | Ensures complete reaction while minimizing the risk of over-nitration.[1] |
| H₂SO₄ Concentration | 86% to 92% | Optimal range for efficient nitronium ion formation. Too dilute leads to incomplete reaction; too concentrated can cause solubility issues.[1] |
| Substrate to H₂SO₄ Ratio | 20-30 parts substrate per 100 parts H₂SO₄ | Ensures a fluid, stirrable reaction mass for effective heat and mass transfer.[1] |
| Nitrating Mix Addition Time | 1 to 5 hours | Slow, controlled addition is critical to dissipate the heat of reaction and maintain the target temperature.[1] |
| Precipitation ("Drowning") | Slow addition to 1-3x weight of ice/water | Ensures the formation of a fine, easily filterable precipitate and prevents the product from "oiling out".[1] |
Step-by-Step Experimental Protocol
This protocol is a synthesized example based on authoritative sources.[1][4]
-
Vessel Preparation: In a jacketed glass reactor or a flask equipped with a mechanical stirrer and a thermometer, add 473 parts by weight of 87-89% sulfuric acid.
-
Cooling: Begin vigorous stirring and cool the sulfuric acid to below 20°C using an external cooling bath (e.g., ice-salt).
-
Substrate Addition: Slowly add 135 parts of 4-acetamidobenzoic acid over approximately 30 minutes, ensuring the temperature does not rise significantly.
-
Final Cooling: Cool the resulting slurry to between 8°C and 10°C.
-
Nitrating Mixture Addition: In a separate, pre-cooled vessel, prepare a mixed acid solution of 67 parts 100% sulfuric acid and 33 parts 100% nitric acid. Add this mixed acid to the main reactor dropwise over a 2-hour period. CRITICAL: Maintain the internal temperature between 8°C and 12°C throughout this addition.
-
Reaction Hold: After the addition is complete, continue to stir the reaction mixture at 8°C to 12°C for an additional 2 hours to ensure the reaction goes to completion.
-
Precipitation (Drowning): In a separate, larger vessel containing 1900 parts of vigorously stirred, cold water (10-15°C), slowly pour the reaction mixture over a period of 1-3 hours. This slow addition is crucial to obtaining a solid precipitate.
-
Isolation: Filter the resulting yellow solid precipitate using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
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Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight. A typical yield of high-purity product should be around 85-90%.[4]
References
- Heinzelman, R. V. (1969). Nitration of 4-acetamidobenzoic acid (U.S. Patent No. 3,428,673). U.S.
- Heinzelman, R. V. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid (U.S. Patent No. 3,177,247). U.S.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Nitration. Wikipedia. [Link]
-
LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
Sources
Technical Support Center: Mastering Temperature Control in the Nitration of Acetamidobenzoic Acid
Welcome to the technical support center for the nitration of acetamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical, yet sensitive, synthetic step. Precise temperature control is paramount for achieving high yield, desired regioselectivity, and, most importantly, ensuring the safety of the procedure. This resource moves beyond a simple recitation of steps to explain the underlying chemical principles governing this exothermic reaction.
The Critical Role of Temperature: A Scientific Overview
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution. The reaction is highly exothermic, meaning it releases a significant amount of heat.[1][2] Failure to manage this exotherm can lead to a cascade of undesirable outcomes, including:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure that can result in violent decomposition of the reaction mixture and potential explosions.[2]
-
Decreased Yield and Purity: Elevated temperatures can promote side reactions, leading to the formation of unwanted byproducts.[3]
-
Poor Regioselectivity: Temperature can influence the position of the nitro group on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.[4]
The acetamido group is an activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group. The final regiochemical outcome depends on a delicate interplay of these electronic effects, steric hindrance, and the reaction conditions, with temperature being a key variable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of acetamidobenzoic acid?
A1: The optimal temperature is isomer-specific and depends on the nitrating agent used. However, a general principle is to maintain a low temperature, typically between 0°C and 15°C .
| Isomer | Recommended Temperature Range | Source(s) |
| 4-Acetamidobenzoic Acid | 0°C to 12°C is a preferred range, though some protocols allow up to 25°C. A common industrial process maintains 10-15°C.[3][5][6] | [3][5][6] |
| 2-Acetamidobenzoic Acid | Below 10°C is recommended.[7] | [7] |
| 3-Acetamidobenzoic Acid | While a specific protocol is not readily available, based on the deactivating nature of the substituents' positioning relative to each other, a temperature range of 0-15°C is a prudent starting point. | N/A |
Q2: Why is the reaction so sensitive to temperature?
A2: The sensitivity arises from the Arrhenius equation, which states that reaction rates increase exponentially with temperature.[8][9] The nitration of acetamidobenzoic acid involves multiple potential reaction pathways: the desired mononitration and various undesirable side reactions (e.g., polynitration, oxidation, hydrolysis, and decarboxylation).[3] Each of these reactions has its own activation energy. By keeping the temperature low, we provide enough energy to overcome the activation barrier for the desired nitration while minimizing the rates of competing side reactions which often have higher activation energies. This is a practical application of kinetic control over a reaction.[10][11]
Q3: What are the primary safety hazards associated with poor temperature control?
A3: The primary hazard is a runaway reaction .[2] Nitration mixtures are potent oxidizing agents. An uncontrolled temperature spike can accelerate the reaction to a dangerous rate, leading to rapid gas evolution (toxic brown fumes of nitrogen dioxide), and a potential explosion.[2][12] Additionally, the use of concentrated sulfuric and nitric acids presents a severe corrosion hazard.[13]
Q4: How do I effectively cool the reaction?
A4: An ice-salt bath is generally recommended to achieve and maintain temperatures below 0°C.[2][14] For temperatures in the 0-10°C range, a standard ice-water bath is sufficient.[15] It is crucial that the reaction vessel is adequately immersed in the cooling bath and that the bath's temperature is monitored alongside the internal reaction temperature. For larger scale reactions, a cryostat or a jacketed reactor with a circulating coolant is preferred.[16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, with a focus on temperature-related causes and solutions.
Issue 1: The internal temperature of my reaction is rising rapidly, and I'm seeing brown fumes.
-
Question: What is happening and what is the immediate course of action?
-
Answer: This is a clear sign of a runaway reaction. The brown fumes are toxic nitrogen dioxide (NO₂), indicating decomposition and uncontrolled side reactions.[12]
-
Immediate Action:
-
If possible and safe, immediately add a large amount of crushed ice directly to the reaction mixture to quench the reaction. Be aware that the dilution of sulfuric acid is also exothermic, but the cooling effect of the ice should dominate.[2][17]
-
If the reaction is too vigorous to approach safely, evacuate the fume hood and the immediate area. Alert your supervisor and follow your institution's emergency procedures.[14]
-
-
Root Cause Analysis & Prevention:
-
Rapid Addition of Nitrating Agent: The nitrating mixture was likely added too quickly, generating heat faster than the cooling system could dissipate it.[2] Solution: Always add the nitrating agent dropwise using an addition funnel, ensuring the internal temperature remains within the target range.[14]
-
Inefficient Cooling: The cooling bath may have been inadequate for the scale of the reaction or may have warmed up during the addition. Solution: Ensure a sufficient volume of ice/water or ice/salt in the cooling bath and replenish it as needed. Ensure the reaction flask has good thermal contact with the bath.
-
Poor Agitation: Inadequate stirring can create localized "hot spots" where the reaction accelerates and initiates a runaway.[2] Solution: Use vigorous mechanical or magnetic stirring to ensure homogenous mixing and efficient heat transfer to the cooling bath.
-
-
Issue 2: My final product yield is very low.
-
Question: I followed the procedure, but my yield is significantly lower than expected. What are the likely temperature-related causes?
-
Answer: Low yields are often a consequence of suboptimal temperature control.
-
Potential Causes & Solutions:
-
Temperature Too High: This is the most common culprit. Elevated temperatures lead to the formation of byproducts, consuming your starting material and reducing the yield of the desired product. Side reactions can include hydrolysis of the acetamido group followed by further nitration or oxidation of the aromatic ring.[3] Solution: Strictly adhere to the recommended low-temperature range for your specific isomer. Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Temperature Too Low: While less common, if the temperature is kept excessively low (e.g., well below 0°C for an extended period), the reaction rate may be too slow to proceed to completion within a practical timeframe.[2] Solution: After the controlled addition of the nitrating agent at low temperature, you may need to allow the reaction to stir for a specified period at that temperature or let it slowly warm to a slightly higher temperature (e.g., room temperature) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14]
-
-
Issue 3: My product is a mixture of isomers and is difficult to purify.
-
Question: How does temperature affect the regioselectivity of the nitration, and how can I improve it?
-
Answer: Temperature can influence the ratio of kinetic versus thermodynamic products, which in this case corresponds to different isomers.
-
Explanation: While the directing effects of the existing substituents are the primary determinants of regioselectivity, temperature provides the energy for the system to overcome different activation energy barriers.[4][10] Higher temperatures can sometimes lead to the formation of less-favored isomers by providing enough energy to access higher energy transition states.
-
Solution: Maintaining a consistently low and stable temperature throughout the addition of the nitrating agent is key to maximizing the formation of the desired isomer.[15] For example, in the nitration of benzoic acid, keeping the temperature very cold is crucial to minimize the formation of the ortho product.[15]
-
Experimental Protocols & Visualizations
General Protocol for Temperature-Controlled Nitration of 4-Acetamidobenzoic Acid
This protocol is a synthesis of common laboratory practices and should be adapted and risk-assessed for your specific laboratory conditions and scale.[3][6]
-
Preparation of Substrate Slurry: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 4-acetamidobenzoic acid. Add concentrated sulfuric acid while stirring, and cool the resulting slurry to between 8°C and 10°C using an ice-water bath.[3]
-
Preparation of Nitrating Mixture: In a separate flask, prepare a mixed acid solution (e.g., 67% sulfuric acid and 33% nitric acid) and cool it in an ice bath.[3]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred slurry of 4-acetamidobenzoic acid over a 1-2 hour period. Crucially, maintain the internal reaction temperature between 8°C and 12°C throughout the addition. [3]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 8-12°C for an additional 2 hours to ensure the reaction goes to completion.[3]
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[17]
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper, and dry the product.
Visualization of Key Relationships
The following diagram illustrates the critical interplay between temperature control and the potential outcomes of the nitration reaction.
Caption: Logical workflow of temperature's impact on nitration outcomes.
References
-
Weis, C. D. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247. Washington, DC: U.S. Patent and Trademark Office.
- BenchChem. (n.d.). Best Practices for Working with Chemical Reactions in the Lab.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
-
University of Pennsylvania, Environmental Health & Radiation Safety. (2021). Fact Sheet: Heating Reactions. Retrieved from [Link]
-
Boger, M. T. (1969). Nitration of 4-acetamidobenzoic acid. U.S. Patent No. 3,428,673. Washington, DC: U.S. Patent and Trademark Office.
- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
-
Chemistry Stack Exchange. (2018). Arrhenius equation in exothermic reactions. Retrieved from [Link]
- California Institute of Technology, Chemical Engineering. (n.d.). General Lab Safety Procedure.
- BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
-
Britannica, The Editors of Encyclopaedia. (2023). Arrhenius equation. In Encyclopædia Britannica. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Runaway reactions. Retrieved from [Link]
- Pittenger, J. (n.d.). Lab: Endothermic and Exothermic Reactions. Retrieved from JPS Advanced Placement & Online Schools.
- Google Patents. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Wikipedia. (2023). Arrhenius equation. Retrieved from [Link]
-
Khan Academy. (n.d.). The Arrhenius equation. Retrieved from [Link]
- Chemical Kinetics (Note -2) The Arrhenius Equation. (n.d.).
- Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
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Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
- KGROUP, Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- The Organic Chemistry Tutor. (2020). 33: Kinetic control vs. thermodynamic control [Video]. YouTube.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Law, G. D. (1938). Controlling temperature of nitration reactions. U.S. Patent No. 2,140,345. Washington, DC: U.S. Patent and Trademark Office.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- BenchChem. (n.d.). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration.
- Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 3, 81.
- U.S. Patent No. 5,946,638. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Reddit. (2018).
- Corning. (n.d.).
- Gemoets, H. P. L., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 373-384.
- BenchChem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids.
- Portugal, A. F., et al. (2010). Prediction of the By-products Formation in the Adiabatic Industrial Benzene Nitration Process. Chemical Engineering Transactions, 21, 121-126.
- Singh, S., et al. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences and Research, 15(9), 3508-3515.
- Oldreive, C., & Rice-Evans, C. (2001). The mechanisms for nitration and nitrotyrosine formation in vitro and in vivo: impact of diet. Free Radical Research, 35(3), 215-231.
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minimizing byproduct formation in 3-Acetamido-4-nitrobenzoic acid synthesis
Technical Support Center: 3-Acetamido-4-nitrobenzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-Acetamido-4-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this nitration reaction. Our goal is to provide you with the causal insights and validated protocols necessary to minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution grounded in chemical principles.
Question: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield in this synthesis is a common issue that can typically be traced back to one of three areas: incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Reaction: The nitration of 4-acetamidobenzoic acid requires carefully controlled conditions. Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material. The concentration of the sulfuric acid is also a critical parameter; concentrations below 86% have been shown to result in incomplete reactions and poor yields.[1]
-
Product Loss During Workup: The standard procedure involves "drowning" the reaction mixture in ice water to precipitate the product.[2][3] If an insufficient volume of water is used, or if the mixture is not thoroughly chilled, the product may remain partially soluble, leading to loss. Furthermore, ensure the precipitate is washed with cold water to remove residual acid without dissolving the product.
-
Side Reactions: The most common yield-reducing side reactions are dinitration and hydrolysis of the acetamido group. These are discussed in detail below.
To improve your yield, review the critical parameters in the table below and compare them against your experimental setup. A troubleshooting workflow is also provided to guide your optimization process.
Question: I'm observing a significant amount of a di-nitro byproduct. How can I prevent this?
Answer: The formation of dinitrated byproducts is a classic sign that the reaction conditions are too harsh. The acetamido group is a strong activating group, making the aromatic ring susceptible to a second electrophilic attack if the concentration of the nitronium ion (NO₂⁺) is too high.
Causality: The rate of the second nitration is highly dependent on both temperature and the concentration of the nitrating agent. An uncontrolled exotherm or the presence of excess nitric acid dramatically increases the formation of these impurities.
Preventative Measures:
-
Strict Temperature Control: The reaction is highly exothermic. Maintain a temperature range of 0°C to 12°C throughout the addition of the nitrating mixture.[1] Pre-chilling all solutions before mixing is essential.[4][5]
-
Controlled Reagent Addition: The nitrating mixture (HNO₃ in H₂SO₄) must be added to the solution of 4-acetamidobenzoic acid dropwise or in small portions.[4][6] This ensures that the concentration of the nitrating agent is kept to a minimum at all times, favoring mono-nitration. Never add the substrate to the nitrating mixture.
-
Stoichiometry: Use a carefully measured molar equivalent of nitric acid. An excess of 1.0 to 1.2 moles of nitric acid per mole of the substrate is sufficient to drive the reaction to completion without promoting dinitration.[1]
Question: My analytical data (e.g., NMR, LC-MS) suggests the acetamido group is being hydrolyzed. What are the signs and how can I avoid it?
Answer: Hydrolysis of the N-acetyl group to an amine (-NH₂) is a potential side reaction in the strong acidic medium, yielding 4-amino-3-nitrobenzoic acid. While some protocols use this as a subsequent in-situ step to produce the amine, unintentional hydrolysis during the nitration step is an impurity issue.[1][2]
Signs of Hydrolysis:
-
Appearance of a new set of aromatic signals in the ¹H NMR spectrum corresponding to 4-amino-3-nitrobenzoic acid.
-
A mass peak in LC-MS corresponding to the molecular weight of the hydrolyzed product (182.13 g/mol ) instead of the desired product (224.17 g/mol ).[7]
-
Changes in the solubility and chromatographic behavior of the product.
Preventative Measures:
-
Temperature Management During Quenching: The risk of hydrolysis increases with temperature. When drowning the reaction mixture, use a sufficient quantity of ice and water to rapidly dissipate the heat of dilution from the concentrated sulfuric acid.
-
Avoid Extended Heating: Do not heat the acidic reaction mixture after the nitration is complete. Some procedures intentionally heat the drowned slurry to 90-95°C to force hydrolysis; avoiding this is key to preserving the acetamido group.[2]
-
Prompt Isolation: Once the product is precipitated, filter and wash it promptly to remove it from the acidic aqueous environment.
Frequently Asked Questions (FAQs)
Question: What is the optimal temperature range for the nitration of 4-acetamidobenzoic acid?
Answer: The optimal temperature range is between 0°C and 12°C .[1] Maintaining the temperature below this upper limit is critical to control the exothermic nature of the reaction and prevent side reactions, particularly dinitration.[8] Some protocols recommend even colder conditions, such as 4-8°C, to ensure high selectivity.[3]
Question: What is the specific role of sulfuric acid in this reaction?
Answer: Sulfuric acid serves two primary functions in this synthesis:
-
Generation of the Electrophile: It acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this aromatic substitution reaction.[9]
-
Reaction Medium: It serves as a solvent that can dissolve the 4-acetamidobenzoic acid and keep the reaction mixture stirrable. The concentration of sulfuric acid is critical; a patent specifies that a concentration of 86% to 92% is ideal to maintain fluidity and ensure good yields.[1]
Question: How critical is the rate of addition of the nitrating mixture?
Answer: It is extremely critical . A slow, controlled, dropwise addition over a period of 1 to 5 hours is recommended for larger-scale reactions.[1] For lab-scale synthesis, this may translate to an addition time of 15-30 minutes.[4] This methodical pace is essential for maintaining a low concentration of the nitrating agent and allowing the cooling system to manage the heat generated, thereby preventing over-nitration and other side reactions.[5]
Question: What are the best practices for quenching the reaction and isolating the product?
Answer: The best practice is to pour the completed reaction mixture slowly and with vigorous stirring into a large beaker containing a substantial amount of crushed ice and water (a process often called "drowning").[1][2] This accomplishes three things simultaneously:
-
Stops the reaction by diluting the reagents.
-
Precipitates the organic product , which is insoluble in the aqueous medium.
-
Safely dissipates the significant heat generated from diluting concentrated sulfuric acid.
After precipitation, the solid should be collected by vacuum filtration, washed thoroughly with cold water to remove residual acids, and dried.[10]
Data & Parameters
The following table summarizes key reaction parameters cited in various sources for the successful synthesis of 3-Acetamido-4-nitrobenzoic acid and related compounds.
| Parameter | Recommended Value/Condition | Rationale | Source(s) |
| Temperature | 0°C to 12°C | Controls exothermic reaction; prevents dinitration. | [1] |
| H₂SO₄ Concentration | 86% to 92% | Ensures complete reaction and manageable viscosity. | [1] |
| HNO₃ Stoichiometry | 1.0 to 1.2 moles per mole of substrate | Sufficient for complete reaction without promoting side reactions. | [1] |
| Reagent Addition | Slow, dropwise addition of nitrating mix to substrate | Maintains low [HNO₃] to prevent dinitration. | [4][5] |
| Reaction Time | 1 to 5 hours (post-addition) | Allows the reaction to proceed to completion at low temperatures. | [1][2] |
Visualized Mechanisms and Workflows
Reaction Pathway: Desired Product vs. Dinitration Byproduct
Caption: A logical workflow for diagnosing the cause of low product yield.
Experimental Protocol: Optimized Synthesis of 3-Acetamido-4-nitrobenzoic acid
This protocol integrates best practices to minimize byproduct formation.
Materials:
-
4-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Ice
-
Deionized Water
Procedure:
-
Prepare the Substrate Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 473 parts by weight of ~88% sulfuric acid (prepared by appropriate dilution of concentrated acid). Chill the acid to below 10°C.
-
Slowly add 135 parts by weight of 4-acetamidobenzoic acid to the cold sulfuric acid over 30 minutes, ensuring the temperature does not exceed 20°C. [1]Continue stirring until all solid has dissolved. Cool the resulting solution to between 0°C and 5°C.
-
Prepare the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding the required amount of nitric acid (1.0 to 1.2 molar equivalents to the substrate) to sulfuric acid. This mixture should also be chilled to 0-5°C before use.
-
Perform the Nitration: Add the cold nitrating mixture to the substrate solution dropwise using an addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 12°C. [1]This step may take 1-2 hours depending on scale and cooling efficiency.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional hour to ensure the reaction goes to completion.
-
Product Isolation: Pour the reaction mixture slowly into a separate large beaker containing at least 1000 parts by weight of crushed ice and water, stirring vigorously. [2]A pale yellow solid should precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product, 3-Acetamido-4-nitrobenzoic acid, in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The expected melting point is in the range of 220-224°C.
References
-
Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory. (2013). Lu Le Laboratory. [Link]
-
Exp 4 - P-Nitro Acetanilide. Scribd. [Link]
-
Exp 4 - P-Nitro Acetanilide | PDF | Chemical Reactions | Filtration - Scribd. (n.d.). Scribd. [Link]
- US Patent 3,428,673A - Nitration of 4-acetamidobenzoic acid. (1969).
- US Patent 3,177,247A - Preparation of 4-acetamido-3-nitrobenzoic acid. (1965).
-
Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Nitration of Acetanilide. (2015). ResearchGate. [Link]
-
Preparation of p-Nitroacetanilide. (2020). BYJU'S. [Link]
-
3-Nitrobenzoic acid. Wikipedia. [Link]
-
Hydrolysis of Amides. (2020). Doctu. [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University ChemLab. [Link]
Sources
- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 2. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Acetamido-4-nitrobenzoic Acid
Welcome to the technical support guide for the purification of crude 3-Acetamido-4-nitrobenzoic acid (CAS 1539-06-6). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My isolated product is a pale yellow or brownish solid, not the expected off-white color. How can I remove these colored impurities?
Answer: The presence of color in your crude product typically indicates residual nitrating agents or the formation of aromatic, highly conjugated side-products during the synthesis. The most effective method to address this is recrystallization with the aid of activated charcoal.
-
Causality: Activated charcoal has a highly porous structure with a large surface area, which allows it to adsorb large, flat, conjugated molecules—often the source of color—while leaving your smaller target molecule in solution.
-
Troubleshooting Protocol:
-
Dissolve your crude 3-Acetamido-4-nitrobenzoic acid in a minimum amount of a suitable hot solvent, such as ethanol[1].
-
Once fully dissolved, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding the charcoal.
-
Gently heat the mixture for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended[2].
-
Allow the clear, colorless (or much lighter) filtrate to cool slowly to induce crystallization.
-
Question 2: After recrystallization, my product yield is extremely low. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue in recrystallization. The primary causes are using an excessive amount of solvent or premature crystallization during transfers.
-
Causality & Solutions:
-
Excess Solvent: The goal of recrystallization is to create a saturated solution at a high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved.
-
Solution: If you suspect excess solvent was used, you can carefully evaporate a portion of the solvent from the filtrate and attempt to cool it again. For future experiments, add the hot solvent in small portions until the solute just dissolves[3].
-
-
Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) leads to the formation of small, often impure crystals and can trap solvent.
-
Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, then place it in an ice bath for 20-30 minutes to maximize precipitation[3].
-
-
Inappropriate Solvent Choice: The ideal solvent dissolves the compound well when hot but poorly when cold.
-
Solution: If ethanol alone results in high solubility even when cold, consider a mixed-solvent system. For example, dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the precipitate, then allow it to cool slowly.
-
-
Question 3: During cooling, my product separated as an oil instead of forming crystals. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is so high that it depresses the melting point of the mixture below the solution temperature.
-
Causality & Solutions:
-
High Impurity Load: A high concentration of impurities can create a low-melting eutectic mixture.
-
Solution: The first step is to try and purify the material via another method first. An acid-base extraction is an excellent orthogonal technique for a carboxylic acid like this.
-
-
Supersaturation: The solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil completely. Add a small amount (5-10%) more solvent. Then, try cooling again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product can provide a nucleation site and promote proper crystal growth[3].
-
-
Question 4: The melting point of my "purified" product is sharp, but still several degrees lower than the literature value (~220-224 °C). Is it pure?
Answer: A sharp but depressed melting point is a classic sign of a relatively pure substance that still contains a small amount of a specific impurity, forming a eutectic mixture.
-
Causality & Solutions:
-
Persistent Impurities: The impurity is likely structurally similar to your product and has similar solubility properties, making it difficult to remove by a single recrystallization. A common impurity could be unreacted 4-acetamidobenzoic acid.
-
Solution:
-
Repeat Recrystallization: A second recrystallization from the same or a different solvent system may be sufficient to remove the residual impurity.
-
Alternative Purification: Employ an orthogonal purification method. Since the target is a carboxylic acid, an acid-base extraction is highly recommended to remove any neutral or basic impurities. This involves dissolving the crude product in a solvent like ethyl acetate, extracting with an aqueous base (e.g., sodium bicarbonate solution) to move the deprotonated acid into the aqueous layer, discarding the organic layer, and then re-acidifying the aqueous layer to precipitate the pure product[4].
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 3-Acetamido-4-nitrobenzoic acid?
Ethanol is a commonly reported and effective solvent for this compound[1]. Water can also be used, but the compound's solubility is lower. A mixed ethanol-water system often provides the best balance, allowing for high solubility when hot but forcing more complete precipitation when cold. The table below summarizes solvent considerations.
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good solubility when hot; readily available. | May retain significant product in solution when cold, potentially lowering yield. |
| Water | Inexpensive, non-flammable. | Low solubility may require large volumes; risk of hydrolysis if heated for extended periods. |
| Ethanol/Water | Highly tunable; allows for fine-tuning of solubility to maximize recovery. | Requires careful determination of the optimal ratio. |
| Acetic Acid | Can be effective for acidic compounds. | Difficult to remove residual solvent; corrosive. |
Q2: What are the primary impurities I should be concerned about?
The main impurities depend on the synthetic route but typically arise from the nitration of 4-acetamidobenzoic acid. These include:
-
Unreacted Starting Material: 4-Acetamidobenzoic acid.
-
Isomeric Byproducts: Although the acetamido group strongly directs ortho to itself, trace amounts of other nitrated isomers may form.
-
Hydrolysis Products: If the reaction or workup conditions are too harsh (e.g., high heat in the presence of strong acid or base), the acetamido group can be hydrolyzed, yielding 4-amino-3-nitrobenzoic acid[5].
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is an invaluable tool. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol, or dichloromethane and methanol) to monitor the purification[1]. Spot the crude material, the purified solid, and the filtrate (mother liquor) on the same plate. A pure product should show a single, well-defined spot, while the crude lane will show multiple spots, and the filtrate lane will show the remaining impurities and some residual product.
Q4: What analytical methods are recommended to confirm the final purity and identity?
A combination of methods provides the most robust confirmation:
-
Melting Point Analysis: The purified product should have a sharp melting point that matches the literature value (220-224 °C)[6]. A broad melting range indicates the presence of impurities[2].
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure sample will show a single major peak, and the area percentage can be used to determine purity (e.g., >98%)[7].
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This confirms the chemical structure of the compound. The spectrum should show the expected peaks with the correct integrations and splitting patterns, and an absence of peaks corresponding to starting materials or major impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: the carboxylic acid (O-H and C=O stretches), the amide (N-H and C=O stretches), and the nitro group (N-O stretches)[1].
Visualized Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 3-Acetamido-4-nitrobenzoic acid.
Caption: Decision workflow for selecting a purification strategy.
Detailed Protocol: Recrystallization from Ethanol
This protocol provides a step-by-step method for purifying the title compound.
-
Dissolution: Place 5.0 g of crude 3-Acetamido-4-nitrobenzoic acid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of ethanol on a hot plate. Add the hot ethanol to the Erlenmeyer flask in small portions while stirring and heating until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool for one minute. Add ~0.1 g of activated charcoal to the solution. Place the flask back on the hot plate and gently boil for 5 minutes.
-
Hot Filtration: Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Heat the apparatus with hot solvent vapors or in an oven to prevent premature crystallization. Filter the hot solution quickly. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to recover any remaining product.
-
Crystallization: Cover the mouth of the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Then, transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C).
References
- Ross, J. M. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247. Washington, DC: U.S.
-
Jain, S., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Zhang, C., et al. (2016). The solubility of 3-nitrobenzoic acid in seven solvents. Journal of Chemical & Engineering Data. [Link]
-
Nichols, L. (2016). Lab Report Recrystallization. Florida A&M University. [Link]
- Creasy, W. S. (1981). Process for recovering 3-nitrobenzoic acid. U.S. Patent No. 4,288,615. Washington, DC: U.S.
-
Organic Syntheses. p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Zhang, C., et al. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Gandhi, H. (2015). Answer to "Can you help show me how to recrystallize the solid product...". ResearchGate. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. youtube.com [youtube.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. 4-乙酰胺基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlled Nitration of Benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of nitrobenzoic acids. As Senior Application Scientists, we understand the critical need for precision and control in chemical synthesis. The nitration of benzoic acid, a cornerstone of electrophilic aromatic substitution, presents a common yet significant challenge: preventing over-nitration to achieve high yields of the desired mononitrated product. This guide provides in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding to empower you to master this reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the nitration of benzoic acid, with a focus on preventing the formation of dinitrated and other byproducts.
Q1: My reaction is producing a significant amount of dinitrobenzoic acid. What are the primary causes and how can I fix this?
A1: The formation of dinitrobenzoic acid is a classic sign of over-nitration, which occurs when the reaction conditions are too harsh. The primary factors leading to this are excessive temperature and a high concentration of the nitrating agent.
-
Causality: The carboxylic acid group on benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position.[1][2] While this deactivation makes the first nitration slower than that of benzene, the resulting mononitrobenzoic acid is even more deactivated.[3] However, if the reaction conditions are too forcing (e.g., high temperature), a second nitration can occur.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: The nitration of benzoic acid is typically carried out at temperatures between 0°C and 30°C.[1][4] Exceeding this range significantly increases the rate of the second nitration. It is crucial to maintain a consistently low reaction temperature, ideally between 0°C and 5°C, especially during the addition of the nitrating mixture.[5][6][7] Use an ice-salt bath to achieve and maintain temperatures below 0°C.[8]
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) slowly and dropwise to the benzoic acid solution.[9] This prevents localized temperature spikes from the exothermic reaction and maintains a low instantaneous concentration of the powerful nitronium ion (NO₂⁺) electrophile.[9]
-
Optimize Stoichiometry: Use only a modest excess of the nitrating agent. A large excess will drive the reaction towards dinitration.[9]
-
Q2: I'm observing a dark brown or black reaction mixture and vigorous gas evolution. What does this signify and what should I do?
A2: This is a strong indication of a runaway reaction, likely due to excessive oxidation of the benzoic acid by the nitric acid, especially at elevated temperatures.[8]
-
Immediate Action: If it is safe to do so, immediately immerse the reaction flask in a large ice-salt bath to rapidly cool the mixture.[8] If the reaction appears uncontrollable, evacuate the area and follow your laboratory's emergency protocols.[8]
-
Prevention:
-
Maintain Low Temperatures: As with preventing dinitration, strict temperature control is paramount.
-
Slow Reagent Addition: The slow, dropwise addition of the nitrating agent with efficient stirring is critical for dissipating the heat generated during the reaction.[8]
-
Continuous Monitoring: Always monitor the internal temperature of the reaction.[8]
-
Q3: My reaction is very slow or seems incomplete, even after an extended period. What adjustments can I make?
A3: A slow or incomplete reaction is often due to the deactivating nature of the carboxylic acid group, which can be exacerbated by insufficiently strong reaction conditions.[9][10]
-
Troubleshooting & Optimization:
-
Verify Reagent Concentration: Ensure that you are using concentrated nitric and sulfuric acids. Dilute acids will not generate a sufficient concentration of the nitronium ion electrophile.[4] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion.[1][11][12][13]
-
Cautious Temperature Increase: While high temperatures can lead to over-nitration, a very low temperature might excessively slow down the reaction. If the reaction is clean but slow at 0°C, you can cautiously allow it to warm to room temperature and monitor the progress.[9]
-
Increase Reaction Time: Some reactions, particularly with deactivated substrates, may require longer reaction times to reach completion.[4][9]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or ¹H NMR to monitor the consumption of the starting material and the formation of the product.[5][9] This will help you determine the optimal reaction time without unnecessarily prolonging it, which could lead to side reactions.
-
Q4: How can I effectively purify my desired mononitrobenzoic acid from the dinitrated byproduct?
A4: Purification can often be achieved through recrystallization, taking advantage of differences in solubility between the mono- and dinitrated products.
-
Procedure:
-
After quenching the reaction by pouring it over ice and filtering the crude product, the solid can be recrystallized.[6][7]
-
Water is a common solvent for the recrystallization of nitrobenzoic acids.[7][14][15] Benzoic acid and its derivatives are significantly more soluble in hot water than in cold water.[15]
-
The dinitrated byproduct is generally less soluble than the mononitrated product. By carefully controlling the amount of hot solvent used to dissolve the crude product, it's possible to leave some of the less soluble dinitro compound undissolved, which can be removed by hot filtration. Upon cooling the filtrate, the more soluble mononitrobenzoic acid will crystallize out.
-
Mechanistic Insight: The Pathway to Over-Nitration
Understanding the reaction mechanism is key to controlling its outcome. The nitration of benzoic acid is an electrophilic aromatic substitution.
Caption: Reaction pathway for the nitration of benzoic acid.
Key Parameter Control for Mononitration
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Temperature | 0°C to 5°C | Minimizes the rate of the second nitration, preventing dinitro product formation.[6][7] | Higher temperatures lead to over-nitration and potential runaway reactions.[4][8][9] |
| Nitrating Agent | Conc. HNO₃ + Conc. H₂SO₄ | Concentrated acids are required to generate a sufficient concentration of the nitronium ion electrophile.[4] | Dilute acids will result in a very slow or incomplete reaction.[4] |
| Reagent Addition | Slow, dropwise addition with vigorous stirring | Prevents localized temperature spikes and maintains a low instantaneous concentration of the electrophile.[8][9] | Rapid addition can cause a dangerous exotherm and increase byproduct formation.[8] |
| Stoichiometry | Slight excess of nitrating agent (e.g., 1.1-1.2 equivalents) | Ensures complete consumption of the starting material without excessively promoting dinitration. | A large excess of the nitrating agent significantly increases the risk of over-nitration.[9] |
| Reaction Time | Monitor by TLC or other analytical methods | Allows for reaction completion without prolonged exposure to harsh conditions. | Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.[4][9] |
Protocol: Controlled Mononitration of Benzoic Acid
This protocol is designed to maximize the yield of 3-nitrobenzoic acid while minimizing the formation of di- and poly-nitrated byproducts.
Safety Precautions: This procedure involves the use of highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Benzoic Acid Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, add the desired amount of benzoic acid.
-
Place the flask in an ice-salt bath and cool to below 5°C.
-
Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 5°C.[6] Continue stirring until all the benzoic acid has dissolved.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, cool the concentrated nitric acid in an ice-salt bath.
-
Very slowly, add concentrated sulfuric acid to the nitric acid. This is a highly exothermic process. Maintain the temperature below 10°C.
-
-
Nitration Reaction:
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the cold, stirred benzoic acid solution. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 5°C.[6][7]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[5][6]
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly and with vigorous stirring onto a slurry of crushed ice and water.[5][6]
-
The product, 3-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake several times with cold deionized water to remove any residual acid.[6][7]
-
Allow the product to air dry on the filter.
-
-
Purification (if necessary):
Caption: Workflow for controlled mononitration of benzoic acid.
References
-
Nitration Of Benzoic Acid. (n.d.). YIC. Retrieved from [Link]
-
Benzoic acid Nitration | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid|. (2023, March 1). YouTube. Retrieved from [Link]
-
Why does benzoic acid require a higher temperature for nitration? (2018, October 11). Reddit. Retrieved from [Link]
-
Nitration Of Benzoic Acid. (n.d.). YIC. Retrieved from [Link]
-
Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU Chemistry. Retrieved from [Link]
-
Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nitration of benzoic acid. (2021, February 18). YouTube. Retrieved from [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
-
Nitration of benzoic acid gives following major product. (2020, November 24). Testbook. Retrieved from [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
What is the role of sulphuric acid in nitration of benzene? (2018, March 1). Quora. Retrieved from [Link]
-
What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013, November 4). ResearchGate. Retrieved from [Link]
-
The Nitro Group: How to Make Your Own Nitrobenzoic Acid. (2022, August 28). YouTube. Retrieved from [Link]
-
3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.
-
Assessment of on-line nitration reactions as a means of determining nitrate by reverse flow injection with reductive amperometric detection at a glassy carbon electrode. (1989). RSC Publishing. Retrieved from [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA. Retrieved from [Link]
-
EAS:Nitration Mechanism: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Nitration, Methods and Mechanisms. (2025, November 18). ResearchGate. Retrieved from [Link]
- Preparation method of 3, 5-dinitrobenzoic acid. (n.d.). Google Patents.
-
Research Progress on Continuous-Flow Nitrification Technology and Equipment. (2025, May 19). Who we serve. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
- Purification of benzoic acid. (n.d.). Google Patents.
- Method for purification of benzoic acid. (n.d.). Google Patents.
-
Preparation of benzoic acid of high purity. (n.d.). Retrieved from [Link]
- Method for purification of benzoic acid. (n.d.). Google Patents.
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Validation & Comparative
comparative analysis of nitrobenzoic acid isomers' spectroscopic data
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. The three isomers of nitrobenzoic acid—ortho (2-), meta (3-), and para (4-)—serve as a classic example where a subtle change in substituent position on the benzene ring leads to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides a comprehensive comparative analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these isomers, supported by detailed experimental protocols and theoretical explanations to empower you in your analytical endeavors.
The Decisive Role of Spectroscopy in Isomer Differentiation
The electronic interplay between the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) on the aromatic ring is highly dependent on their relative positions. This positional variance creates unique electronic environments for the atoms and bonds within each isomer, which are directly probed by various spectroscopic techniques. Understanding these differences is not merely an academic exercise; it is fundamental to quality control, reaction monitoring, and the unambiguous characterization of novel chemical entities.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the nitro and carboxylic acid groups influences the electronic distribution within the benzene ring, which in turn affects the vibrational modes of the C=O, O-H, N-O, and aromatic C-H and C=C bonds.
Comparative IR Data of Nitrobenzoic Acid Isomers
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) ** | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) ** |
| Carboxylic Acid O-H | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 |
| Aromatic C-H | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Carboxylic Acid C=O | Stretching | ~1700 | ~1710 | ~1700 |
| Nitro N=O | Asymmetric Stretching | ~1530 | ~1530 | ~1520 |
| Nitro N=O | Symmetric Stretching | ~1350 | ~1350 | ~1350 |
| Aromatic C=C | Stretching | ~1600, 1480 | ~1610, 1475 | ~1605, 1480 |
| C-H Out-of-Plane Bending | Bending | ~860, 740 | ~920, 820, 720 | ~850 |
Expert Interpretation:
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer present in the solid state. The C=O stretching frequency provides subtle clues; in the ortho-isomer, intramolecular hydrogen bonding between the carboxylic acid proton and the nitro group's oxygen can slightly lower this frequency. The most significant diagnostic region for differentiating these isomers lies in the C-H out-of-plane bending region (below 900 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these bands.
-
Ortho (1,2-disubstituted): Typically shows a strong band around 740-760 cm⁻¹.
-
Meta (1,3-disubstituted): Often presents two distinct bands, one around 690-710 cm⁻¹ and another between 810-850 cm⁻¹.
-
Para (1,4-disubstituted): Characterized by a single strong absorption in the 810-840 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The electron-withdrawing nature of the nitro and carboxylic acid groups deshields the aromatic protons and carbons, shifting their signals downfield. The extent of this deshielding is position-dependent.
Comparative ¹H NMR Data of Nitrobenzoic Acid Isomers (in DMSO-d₆)
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Nitrobenzoic Acid | H3 | ~8.15 | d | ~8.0 |
| H4 | ~7.85 | t | ~7.6 | |
| H5 | ~7.75 | t | ~7.8 | |
| H6 | ~7.95 | d | ~7.8 | |
| 3-Nitrobenzoic Acid | H2 | ~8.80 | s | - |
| H4 | ~8.45 | d | ~8.2 | |
| H5 | ~7.80 | t | ~8.0 | |
| H6 | ~8.50 | d | ~7.8 | |
| 4-Nitrobenzoic Acid | H2, H6 | ~8.32 | d | ~8.8 |
| H3, H5 | ~8.16 | d | ~8.8 |
Comparative ¹³C NMR Data of Nitrobenzoic Acid Isomers (in DMSO-d₆)
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Nitrobenzoic Acid | C1 | ~131.0 |
| C2 | ~147.5 | |
| C3 | ~124.0 | |
| C4 | ~133.0 | |
| C5 | ~129.0 | |
| C6 | ~130.5 | |
| COOH | ~166.0 | |
| 3-Nitrobenzoic Acid | C1 | ~132.5 |
| C2 | ~127.0 | |
| C3 | ~148.0 | |
| C4 | ~122.0 | |
| C5 | ~135.0 | |
| C6 | ~130.0 | |
| COOH | ~165.5 | |
| 4-Nitrobenzoic Acid | C1 | ~137.0 |
| C2, C6 | ~131.2 | |
| C3, C5 | ~124.2 | |
| C4 | ~150.5 | |
| COOH | ~166.3 |
Expert Interpretation:
-
¹H NMR: The chemical shifts and splitting patterns are highly informative. In the para-isomer , the symmetry of the molecule results in only two signals in the aromatic region, both appearing as doublets. The ortho- and meta-isomers display more complex spectra with four distinct signals in the aromatic region. The proton ortho to the nitro group is typically the most deshielded (shifted furthest downfield).
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the isomer's symmetry. The para-isomer will show only four signals (two for the substituted carbons and two for the unsubstituted carbons), while the ortho- and meta-isomers will each exhibit six distinct signals in the aromatic region. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For all three isomers of nitrobenzoic acid, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) of 167, corresponding to the molecular formula C₇H₅NO₄. The differentiation lies in the relative abundances of the fragment ions.
Key Fragmentation Pathways of Nitrobenzoic Acid Isomers
The primary fragmentation pathways for nitrobenzoic acids under electron ionization (EI) include:
-
Loss of -OH (M-17): Formation of the nitrobenzoyl cation at m/z 150.
-
Loss of -NO₂ (M-46): Formation of the carboxybenzene cation at m/z 121.
-
Loss of -COOH (M-45): Formation of the nitrophenyl cation at m/z 122.
-
Decarboxylation followed by loss of NO (M-45-30): A subsequent fragmentation leading to an ion at m/z 92.
Expert Interpretation:
While the major fragments are common to all three isomers, their relative intensities can differ. The stability of the resulting fragment ions is influenced by the initial position of the substituents. For instance, the ortho-isomer can exhibit unique fragmentation pathways due to the proximity of the two functional groups, a phenomenon known as the "ortho effect." This can lead to the loss of water (H₂O) or carbon monoxide (CO) through intramolecular rearrangements, resulting in different relative peak intensities in the mass spectrum compared to the meta and para isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
This protocol is a self-validating system as the quality of the spectrum (e.g., flat baseline, absence of broad water peaks) is indicative of proper sample preparation.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the nitrobenzoic acid isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric water and carbon dioxide.
-
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
-
Caption: Workflow for FTIR analysis using the KBr pellet method.
Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol's self-validating nature comes from the internal standard (TMS), which ensures accurate chemical shift referencing.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the nitrobenzoic acid isomer in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
The molecular ion peak serves as an internal validation point, confirming the molecular weight of the analyte.
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Spectrum Generation:
-
The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic differentiation of nitrobenzoic acid isomers is a clear demonstration of how subtle structural changes manifest as distinct and measurable physical properties. By leveraging the unique fingerprints provided by IR, NMR, and Mass Spectrometry, researchers can confidently identify and characterize these important chemical building blocks. This guide provides the foundational data and methodologies to perform this comparative analysis with scientific rigor and a deep understanding of the underlying principles.
References
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The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 131-168). Wiley-VCH.
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Bak, B. (2001). Basic 1H- and 13C-NMR Spectroscopy. Academic Press.
-
Reddit. (2024). Help with assigment : r/massspectrometry. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Retrieved from [Link]
-
Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3767-3774. [Link]
-
ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
-
Prakash Raja. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]
-
Spectroscopy. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
Bryant To. (2024). ortho, meta, para patterns on h nmr. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). Measuring the mass of an electron: an undergraduate laboratory experiment with high resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?. Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Pure. (n.d.). NMR-Based Metabolomics. Retrieved from [Link]
-
Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
A Comparative Guide to the Acidity of 3-Nitrobenzoic Acid and 4-Nitrobenzoic Acid: A Mechanistic and Experimental Analysis
For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its solubility, reactivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the acidity of two closely related isomers, 3-nitrobenzoic acid and 4-nitrobenzoic acid, grounding the discussion in fundamental electronic principles and providing a robust experimental protocol for empirical verification.
The Theoretical Framework: Electronic Effects on Benzoic Acid Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation. Any factor that stabilizes this anion by delocalizing its negative charge will increase the acidity of the parent acid, resulting in a lower pKa value.[1] Substituents on the benzene ring of benzoic acid exert their influence primarily through two electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms or groups, such as the nitro group (-NO2), pull electron density away from the rest of the molecule. This electron-withdrawing inductive effect helps to disperse the negative charge on the carboxylate anion, thereby stabilizing it and increasing acidity.[2][3]
-
Resonance Effect (-M or -R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-withdrawing groups that can participate in the ring's π system, like the nitro group, can delocalize the negative charge of the carboxylate anion through resonance.[2][4][5] This provides a powerful stabilizing influence.
The nitro group is a potent electron-withdrawing group, and as such, all nitrobenzoic acids are significantly more acidic than benzoic acid itself (pKa ≈ 4.2).[6][7][8] However, the position of the nitro group on the ring dictates the extent to which it can stabilize the conjugate base, leading to observable differences in acidity between isomers.
Head-to-Head Comparison: 3-Nitrobenzoic Acid vs. 4-Nitrobenzoic Acid
While both isomers benefit from the electron-withdrawing nature of the nitro group, the specific electronic effects at play differ significantly, leading to a demonstrable difference in their acidity.
4-Nitrobenzoic Acid (para-Isomer)
In 4-nitrobenzoic acid, the nitro group is positioned para to the carboxylic acid group. This geometry allows for the full expression of both its powerful inductive (-I) and resonance (-M) effects. Upon deprotonation, the negative charge on the carboxylate anion can be delocalized not only within the carboxylate group but also throughout the entire π system of the molecule, including the nitro group. This extensive delocalization provides substantial stabilization for the conjugate base, facilitating the release of the proton.[9][10][11]
3-Nitrobenzoic Acid (meta-Isomer)
In 3-nitrobenzoic acid, the nitro group is in the meta position. From this position, it still exerts a strong electron-withdrawing inductive effect (-I), pulling electron density through the sigma bonds and stabilizing the carboxylate anion.[11] However, due to the nodal properties of the molecular orbitals in the benzene ring, direct resonance delocalization between the carboxylate group and the nitro group is not possible from the meta position. The negative charge cannot be passed onto the nitro group via a valid resonance structure.[11] Consequently, the conjugate base of 3-nitrobenzoic acid is stabilized only by the inductive effect, a less powerful stabilizing influence compared to the combined inductive and resonance effects in the para isomer.
This crucial difference in resonance stabilization explains why 4-nitrobenzoic acid is a stronger acid than 3-nitrobenzoic acid.[9][10]
Quantitative Data Summary
The experimentally determined pKa values for these acids confirm the theoretical predictions. A lower pKa value corresponds to a stronger acid.
| Compound | Structure | pKa (in water at 25°C) |
| 3-Nitrobenzoic Acid | m-Nitrobenzoic acid | 3.47[6][12] |
| 4-Nitrobenzoic Acid | p-Nitrobenzoic acid | 3.44[13] |
As the data shows, 4-nitrobenzoic acid possesses a slightly lower pKa, indicating it is the stronger acid of the two.
Visualizing the Electronic Effects
The following diagrams illustrate the key structural and electronic differences between the two isomers.
Caption: Chemical structures of 3-nitrobenzoic acid and 4-nitrobenzoic acid.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 0.25 mmol of the nitrobenzoic acid and record the mass. Dissolve the acid in approximately 50 mL of CO₂-free deionized water in a 150 mL beaker. Gentle heating may be required to fully dissolve the sample; ensure the solution returns to room temperature before proceeding.
-
Setup: Calibrate the pH meter using standard buffers. Place the beaker on the magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.
-
Begin adding the NaOH titrant in 0.5 mL increments, recording the pH and the total volume of NaOH added after each addition has stabilized.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL or dropwise to obtain a detailed curve in this critical region.
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
Repeat the entire procedure for the other isomer to ensure consistency and comparability.
Data Analysis
-
Plot the Data: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the Equivalence Point: The equivalence point is the point of maximum slope on the curve, which can be identified visually as the midpoint of the steepest part of the curve. A more accurate method is to plot the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot corresponds to the equivalence point volume (Veq).
-
Calculate the Half-Equivalence Point: The half-equivalence point volume is simply Veq / 2.
-
Find the pKa: Locate the volume corresponding to the half-equivalence point on the x-axis of the original titration curve. The corresponding pH value on the y-axis is the experimental pKa of the acid.
Conclusion
References
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
-
Brainly.com. (2023, May 30). Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid?. Retrieved from [Link]
-
Brainly.com. (2024, February 29). Which is more acidic, 4-nitrobenzoic acid or 3-nitrobenzoic acid?. Retrieved from [Link]
-
Doubtnut. (n.d.). Account for the following: pKa value of 4-nitrobenzoic acid is lower. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
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Al-Masoudi, W., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1626. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
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Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]
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Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]
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Allen. (n.d.). The correct increasing order of the acid strength of benzoic acid (I),4-nitrobenzoic acid (II),3,4-dinitrobenzoic acid (III) and 4-methoxybenzoic acid (IV) is. Retrieved from [Link]
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Völgyi, G., et al. (2010). Development of Methods for the Determination of pKa Values. Pharmaceutical Development and Technology, 15(6), 636-648. Retrieved from [Link]
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Quora. (2017, May 8). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Retrieved from [Link]
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A Spectroscopic Showdown: Distinguishing Isomers of Nitrobenzoic Acid
A Technical Guide for Researchers
In the realms of pharmaceutical synthesis and materials science, the precise identification of molecular structure is not merely a procedural formality—it is the bedrock of innovation and safety. Among the vast arsenal of organic compounds, the isomers of nitrobenzoic acid (C₇H₅NO₄) present a classic analytical challenge. The subtle shift of a nitro group (-NO₂) around the benzoic acid framework dramatically alters the molecule's electronic landscape, leading to distinct physicochemical and biological properties.[1][2] Consequently, the ability to unequivocally differentiate between 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid is of paramount importance.
This guide provides an in-depth, data-driven comparison of these three isomers through the lens of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the characteristic spectral fingerprints of each isomer, underpinned by detailed experimental protocols and an exploration of the structure-property relationships that govern their spectroscopic behavior.
The Decisive Fingerprint: Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, offering a unique "fingerprint" based on its functional groups and overall structure.[1] For the nitrobenzoic acid isomers, the key vibrational bands to scrutinize are those associated with the carboxylic acid (-COOH) and nitro (-NO₂) groups, as well as the substitution patterns on the benzene ring.
The most telling variations arise from the interaction between the bulky and strongly electron-withdrawing nitro group and the carboxylic acid group. These interactions influence the bond strengths and vibrational frequencies within the molecule.
Comparative IR Data
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3200-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| N-O Asymmetric Stretch (Nitro) | ~1530 | ~1530 | ~1525 |
| N-O Symmetric Stretch (Nitro) | ~1350 | ~1350 | ~1345 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]
While many of the fundamental peaks, such as the broad O-H stretch of the carboxylic acid and the C=O stretch, are present in all three isomers, subtle shifts in the N-O stretching frequencies of the nitro group can be observed.[1] The substitution pattern on the benzene ring also influences the C-H out-of-plane bending region (typically below 900 cm⁻¹), which can provide further clues for differentiation.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The choice of sample preparation is crucial for obtaining high-quality IR spectra. For solid samples like the nitrobenzoic acid isomers, the potassium bromide (KBr) pellet method is a robust and widely used technique.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the nitrobenzoic acid isomer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The goal is to achieve a fine, homogeneous mixture.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation:
-
Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet. This is a critical step to subtract the spectral contributions of the KBr matrix and atmospheric water and carbon dioxide.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum in the mid-IR region (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ is recommended to improve the signal-to-noise ratio.
-
The final spectrum is presented as the background-subtracted absorbance or transmittance.[1]
-
NMR Spectroscopy Experimental Workflow
Probing Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the nitro group on the benzoic acid ring influences the extent of conjugation and the energy of these transitions, resulting in different absorption maxima (λ_max).
The electronic effects of the nitro group, whether through induction or resonance, alter the energy levels of the π-orbitals in the benzene ring. This, in turn, affects the wavelength of light absorbed.
Comparative UV-Vis Data (in Ethanol)
| Isomer | λ_max (nm) |
| 2-Nitrobenzoic Acid | ~265 |
| 3-Nitrobenzoic Acid | ~255 |
| 4-Nitrobenzoic Acid | ~275 |
Note: The exact λ_max can be influenced by the solvent.
The para isomer (4-nitrobenzoic acid) generally exhibits the longest wavelength of maximum absorption (a red shift) due to the extended conjugation between the electron-withdrawing nitro group and the carboxylic acid group through the benzene ring. The ortho isomer (2-nitrobenzoic acid) may experience steric hindrance that can affect the planarity of the molecule and thus its electronic conjugation, leading to a different λ_max compared to the para isomer. The meta isomer (3-nitrobenzoic acid) typically has a lower λ_max as the nitro and carboxylic acid groups are not in direct conjugation.
Experimental Protocol: UV-Vis Spectroscopy
Accurate determination of λ_max requires careful sample preparation and the use of a suitable spectrophotometer.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of each nitrobenzoic acid isomer by dissolving a known mass of the compound in a specific volume of a suitable solvent, such as ethanol.
-
Dilute the stock solutions to an appropriate concentration to ensure that the absorbance values fall within the linear range of the instrument (typically between 0.1 and 1.0). [1]
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically with a 1 cm path length), one for the sample and one for the reference solvent.
-
Record a baseline spectrum with the solvent in both cuvettes to correct for any solvent absorption.
-
Record the UV-Vis spectrum of each diluted sample over a wavelength range of 200-400 nm.
-
The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum. [1]
-
UV-Vis Spectroscopy Experimental Workflow
Conclusion: A Triad of Techniques for Unambiguous Identification
The spectroscopic data presented herein unequivocally demonstrates that 2-, 3-, and 4-nitrobenzoic acid each possess a unique and identifiable spectral fingerprint. [1]While IR spectroscopy offers a rapid assessment of functional groups, NMR spectroscopy provides the most definitive structural elucidation through the precise mapping of atomic environments. UV-Vis spectroscopy complements these techniques by offering insights into the electronic properties of the isomers.
For researchers and professionals in drug development and chemical manufacturing, a multi-technique approach is recommended for the confident and robust characterization of these crucial building blocks. By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, the ambiguity of isomeric identification can be effectively eliminated.
References
Sources
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3-Acetamido-4-nitrobenzoic Acid
Introduction: In the landscape of pharmaceutical research and drug development, the integrity of synthesized intermediates is paramount. 3-Acetamido-4-nitrobenzoic acid is a crucial building block whose purity directly impacts the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). The nitration of 4-acetamidobenzoic acid, a common synthetic route, can often lead to a mixture of isomers, primarily the desired 3-acetamido-4-nitrobenzoic acid and the structurally similar 4-acetamido-3-nitrobenzoic acid, alongside unreacted starting material and other byproducts.[1] This guide provides a comprehensive comparison of essential analytical techniques to rigorously assess the purity of this compound, ensuring that your material meets the stringent quality required for advanced applications.
The Foundational Assessment: Melting Point Analysis
Melting point determination is a classic, yet indispensable, preliminary test for purity. The underlying principle is that impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. For a pure substance, the melting range is typically sharp, within 1-2°C.
Why it's a critical first step: This technique is rapid, requires minimal sample, and provides an immediate, albeit qualitative, indication of purity. A significant deviation from the literature value (219-224°C) warrants further investigation with more sophisticated methods.[2][3][4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized 3-Acetamido-4-nitrobenzoic acid is completely dry. Grind a small amount into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Instrumentation: Place the capillary into a calibrated melting point apparatus.
-
Heating Profile:
-
Set a rapid heating rate (10-15°C/min) to approach the expected melting point (~200°C).
-
Reduce the heating rate to a slow ramp (1-2°C/min) to allow for thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The range is T1-T2.
Interpreting the Data: A sharp melting range within the expected 219-224°C suggests high purity. A broad range (>3°C) or a depressed value indicates the presence of contaminants.
Visualizing Impurities: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a powerful, semi-quantitative separation technique that excels at rapidly identifying the number of components in a mixture. It operates on the principle of differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).
Why we use it: TLC provides a quick visual confirmation of purity. The presence of multiple spots indicates impurities. By comparing the retention factor (Rƒ) of the sample spot to a standard, we can tentatively identify the main product and potential contaminants like the starting material.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently draw a pencil line about 1 cm from the bottom (the origin).
-
Spotting: Dissolve a small amount of the synthesized product, the starting material (4-acetamidobenzoic acid), and a reference standard of 3-Acetamido-4-nitrobenzoic acid in a suitable solvent (e.g., methanol). Spot each solution onto the origin line, keeping spots small and distinct.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase, such as Ethyl Acetate: Methanol (6:4) . The solvent level must be below the origin line. Allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.
-
Chemical Staining (for enhanced sensitivity): A highly specific method for nitro compounds involves reduction and diazotization.[5]
-
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Causality in Protocol Design: The choice of a moderately polar solvent system like ethyl acetate/methanol is crucial. It provides good separation for the polar carboxylic acid and amide functionalities while being strong enough to move the compounds up the silica plate. The specific staining technique is chosen for its high sensitivity and specificity for the nitro group present in the target molecule and potential nitro-isomers.[5][6]
TLC Workflow Diagram
Caption: Workflow for Thin-Layer Chromatography (TLC) Analysis.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For unambiguous, quantitative purity assessment, HPLC is the industry-standard technique. It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped under high pressure. This allows for the separation of closely related isomers, which is critical in this synthesis.
Why it is authoritative: HPLC provides precise quantification of the main component and any impurities, reported as a percentage of the total peak area. A well-developed method can separate the desired 3-acetamido-4-nitrobenzoic acid from its 4-acetamido-3-nitrobenzoic acid isomer and the starting material.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[7]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized product in a suitable diluent (e.g., a 50:50 mixture of Solvents A and B) to a known concentration (e.g., 100 µg/mL).[7]
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 271 nm (a wavelength where nitroaromatic compounds typically show strong absorbance).[9]
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-17 min: 80% B to 20% B
-
17-20 min: Hold at 20% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
HPLC Analysis Workflow Diagram
Caption: Workflow for Quantitative HPLC Purity Analysis.
Structural Confirmation: NMR and Mass Spectrometry
While chromatographic methods separate components, spectroscopic techniques confirm the chemical structure of the main product and can help identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide the definitive structural fingerprint of a molecule. For 3-Acetamido-4-nitrobenzoic acid, the spectra should confirm the presence and connectivity of all protons and carbons.
-
¹H NMR (in DMSO-d₆): Expect to see a singlet for the acetyl (CH₃) protons (~2.5 ppm), distinct signals for the three aromatic protons in their expected splitting pattern, a broad singlet for the amide (NH) proton, and a very broad singlet for the carboxylic acid (COOH) proton (>11 ppm). The presence of additional aromatic signals or acetyl singlets would indicate isomeric or other impurities.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the carbonyls of the amide and carboxylic acid, and the aromatic carbons.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Mass: The molecular weight of C₉H₈N₂O₅ is 224.17 g/mol .[2] In negative ion mode ESI-MS, one would expect to see a prominent ion at m/z 223.0 ([M-H]⁻). The presence of other significant ions could indicate impurities.
Comparative Summary of Purity Assessment Techniques
The choice of method depends on the specific requirements of the analysis, from a quick qualitative check to a rigorous quantitative determination.
| Technique | Principle | Type of Data | Strengths | Limitations |
| Melting Point | Disruption of crystal lattice by impurities | Physical Property (Range) | Rapid, low cost, simple instrumentation | Qualitative only, insensitive to small amounts of impurities |
| TLC | Differential partitioning | Semi-Quantitative (Rƒ) | Fast, inexpensive, good for reaction monitoring | Low resolution, difficult to quantify accurately |
| HPLC | Differential partitioning under high pressure | Quantitative (Area %) | High resolution (isomer separation), highly sensitive, precise quantification | Higher cost, more complex instrumentation and method development |
| ¹H NMR | Nuclear spin in a magnetic field | Structural (Chemical Shift) | Definitive structure confirmation, can be quantitative (qNMR) | Less sensitive than HPLC for trace impurities, higher cost |
| Mass Spec. | Mass-to-charge ratio of ionized molecules | Molecular Weight (m/z) | Confirms molecular formula, high sensitivity | Does not distinguish isomers, quantification is complex |
Integrated Purity Assessment Strategy
A robust, self-validating approach to purity assessment uses these techniques in a logical sequence.
Caption: A logical workflow for comprehensive purity assessment.
By employing this multi-faceted approach, researchers and drug development professionals can confidently ascertain the purity of synthesized 3-Acetamido-4-nitrobenzoic acid, ensuring the quality and reliability of their scientific endeavors.
References
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ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. Retrieved from [Link]
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Scribd. (n.d.). Nitroaniline TLC. Retrieved from [Link]
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Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid. Retrieved from [1]
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][10]
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Scribd. (n.d.). TLC and HPLC of Nitroanilines. Retrieved from [Link]
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International Journal of Chemical and Physical Sciences. (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link][6]
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Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Acetamido-3-nitrobenzoic acid. Retrieved from [Link][3]
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Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. Retrieved from [11]
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PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link][12]
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ResearchGate. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link][13]
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ResearchGate. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link][9]
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SIELC Technologies. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link][8]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link][14]
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NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Retrieved from [Link][15]
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The Underlying Chemistry: Directing Effects in Electrophilic Aromatic Substitution
An In-Depth Comparative Guide to Nitrating Agents for Acetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The nitration of acetamidobenzoic acid is a critical transformation in synthetic organic chemistry, yielding key intermediates for pharmaceuticals, dyes, and other fine chemicals.[1][2] The regiochemical outcome of this electrophilic aromatic substitution is governed by the interplay of the activating acetamido group and the deactivating carboxylic acid group. The choice of nitrating agent is paramount, directly influencing reaction efficiency, selectivity, safety, and environmental impact.
This guide provides a comparative analysis of common and alternative nitrating agents for the isomers of acetamidobenzoic acid. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The nitration of acetamidobenzoic acid is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3][4] The position of this attack is not random; it is dictated by the electronic properties of the substituents already on the ring.
-
-NHCOCH₃ (Acetamido group): This is an activating group, donating electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.
-
-COOH (Carboxylic acid group): This is a deactivating group, withdrawing electron density from the ring. It directs incoming electrophiles to the meta position.[5][6]
The final product distribution depends on the starting isomer (2-, 3-, or 4-acetamidobenzoic acid), as the two groups either reinforce or compete with each other's directing effects. For instance, in 4-acetamidobenzoic acid, the strong ortho-directing effect of the acetamido group and the meta-directing effect of the carboxylic acid group both favor substitution at the 3-position, leading to high regioselectivity.
Caption: General mechanism of electrophilic aromatic nitration.
The Workhorse: Mixed Acid (H₂SO₄/HNO₃)
The most traditional and widely used nitrating agent is a mixture of concentrated sulfuric acid and nitric acid.[7] Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[3][8]
Mechanism & Causality
The key to this method's effectiveness is the generation of a high concentration of NO₂⁺. Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of HNO₃. This creates a good leaving group (H₂O), which departs to form the linear and highly reactive nitronium ion. This aggressive electrophile is necessary to react with aromatic rings that are deactivated by groups like -COOH.
Performance and Regioselectivity
This method is particularly effective for the synthesis of 4-acetamido-3-nitrobenzoic acid , a valuable industrial intermediate.[1] The directing groups on 4-acetamidobenzoic acid work in concert, leading to excellent yields and high purity of the 3-nitro isomer. For 2-acetamidobenzoic acid, the reaction yields primarily 2-acetamido-5-nitrobenzoic acid , as the para position relative to the powerful acetamido director is favored.[2]
Advantages
-
High Reactivity: Effective even for deactivated aromatic systems.
-
Cost-Effective: The reagents are inexpensive bulk chemicals.
-
Well-Established: A vast body of literature and industrial precedent exists.
Disadvantages & Safety Considerations
-
Harsh Conditions: The highly corrosive nature of the acid mixture can lead to degradation of sensitive substrates.[9][10]
-
Strong Exotherm: The reaction is highly exothermic and requires strict temperature control (typically 0–12°C) to prevent runaway reactions and the formation of dinitrated or decarboxylated byproducts.[1][5]
-
Hazardous Waste: The process generates large volumes of spent acid, posing a significant environmental and disposal challenge.
-
Safety Risks: Concentrated nitric and sulfuric acids are extremely hazardous, causing severe chemical burns upon contact. The reaction can also produce toxic nitrogen dioxide gas.[11]
Experimental Protocol: Nitration of 4-Acetamidobenzoic Acid with Mixed Acid[1]
Caption: Experimental workflow for mixed-acid nitration.
-
Dissolution: In a flask equipped with a mechanical stirrer and a thermometer, carefully dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) at a ratio of approximately 20-30 parts acid to 100 parts H₂SO₄.[1]
-
Cooling: Cool the resulting slurry in an ice-salt bath to between 0°C and 10°C.[1]
-
Nitrating Mixture Addition: Prepare a pre-cooled nitrating mixture of 1 part concentrated nitric acid to 2 parts concentrated sulfuric acid. Add this mixture dropwise to the cooled slurry over a period of 1 to 5 hours. The temperature must be rigorously maintained below 12°C throughout the addition to minimize side reactions.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 8-12°C for an additional 2 hours to ensure the reaction goes to completion.[1]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This "drowning" step quenches the reaction and precipitates the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry to obtain the crude 4-acetamido-3-nitrobenzoic acid.[12]
Milder Alternatives: Acyl Nitrates and Other Reagents
To circumvent the harshness of mixed acid, alternative nitrating agents have been developed. These are often suitable for more sensitive substrates or when higher selectivity is required.
Nitric Acid in Acetic Anhydride (Acetyl Nitrate)
Reacting nitric acid with acetic anhydride generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.[7]
-
Performance: This system operates under less acidic conditions, which can be advantageous for substrates prone to hydrolysis or other acid-catalyzed side reactions. It is often used in laboratory-scale synthesis.
-
Advantages: Milder reaction conditions; avoids the use of sulfuric acid, thus preventing potential sulfonation byproducts.
-
Disadvantages: Acetyl nitrate is thermally unstable and can be explosive, requiring careful temperature control. Acetic anhydride is also corrosive and a lachrymator.
"Green" and Heterogeneous Nitrating Systems
Modern research focuses on developing safer and more environmentally benign nitration protocols.[13] These methods often involve solid catalysts that can be easily recovered and reused, minimizing waste.
-
Metal Nitrates on Solid Supports: Reagents like cupric nitrate impregnated on acidic montmorillonite clay ("claycop") can efficiently nitrate aromatic compounds.[14][15] These heterogeneous systems often lead to cleaner reactions and simpler work-ups, as the catalyst is simply filtered off.
-
Solid Acid Catalysts: Zeolites and other solid acids can be used in place of sulfuric acid to catalyze nitration with nitric acid.[14] These catalysts can offer enhanced regioselectivity, particularly favoring the para isomer, and are easily recyclable.[15]
-
Advantages: Improved safety profile, reduced corrosive waste, potential for high regioselectivity, and catalyst reusability.[15]
-
Disadvantages: Catalysts can be expensive, and reaction rates may be slower compared to the mixed acid system, especially for deactivated substrates.
Quantitative Data Summary
The following table summarizes the key operational parameters and outcomes for the different classes of nitrating agents.
| Nitrating Agent | Active Electrophile | Typical Conditions | Reported Yield (4-acetamido-3-nitrobenzoic acid) | Regioselectivity | Safety & Environmental Profile |
| Mixed Acid (H₂SO₄/HNO₃) | Nitronium ion (NO₂⁺) | 0-12°C, Concentrated Acid[1] | 68-89%[12][16] | Good to Excellent; directed by substrate electronics | High Hazard: Highly corrosive, exothermic, toxic fumes. High Waste: Generates large volumes of spent acid.[9][11] |
| Acetyl Nitrate (HNO₃/Ac₂O) | Acetyl Nitrate (CH₃COONO₂) | 0-25°C, Acetic Anhydride | Substrate dependent; generally moderate to good yields | Can differ from mixed acid; often milder | Moderate Hazard: Thermally unstable, potential explosion risk. Corrosive reagents. |
| Solid-Supported Reagents (e.g., Claycop) | Metal Nitrate Adduct | Room Temp to mild heating; various solvents[14] | Data for this specific substrate is limited; generally good | Can be very high; catalyst dependent | Improved Safety: Avoids bulk strong acids. Low Waste: Catalyst is recyclable, simplifying work-up.[15] |
Conclusion and Recommendations
The selection of a nitrating agent for acetamidobenzoic acid is a critical decision that balances reactivity, selectivity, safety, and scalability.
-
For the robust, scalable, and cost-effective synthesis of key intermediates like 4-acetamido-3-nitrobenzoic acid, the traditional mixed acid (H₂SO₄/HNO₃) method remains the industry standard. Its high reactivity and well-understood parameters make it reliable, provided that stringent safety protocols and temperature control are implemented.[1]
-
For laboratory-scale synthesis, sensitive substrates, or method development , exploring milder alternatives is highly recommended. Acetyl nitrate offers a less acidic environment, while emerging solid-supported and heterogeneous catalytic systems represent the future of safer and more sustainable nitration chemistry.[14][15] These green alternatives can offer superior regioselectivity and dramatically simplify product isolation and waste management.
Researchers should carefully evaluate the specific goals of their synthesis—be it bulk production or the nuanced synthesis of a complex molecule—to select the nitrating system that provides the optimal balance of performance and practicality.
References
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Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
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Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]
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Organic Syntheses. m-NITROBENZOIC ACID. [Link]
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Das, B. et al. (2012). Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water. ResearchGate. [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
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Organic Chemistry Basics. (2021). Nitration of benzoic acid. YouTube. [Link]
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Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]
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The Organic Chemistry Tutor. (2017). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Chemical Safety and Hazard Investigation Board. (2024). Nitration reaction safety. YouTube. [Link]
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Albright, L. F., et al. (2000). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. [Link]
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Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
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Singh, P., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Acetamido-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Methodologies for the Quantification and Purity Assessment of 3-Acetamido-4-nitrobenzoic Acid.
Introduction
3-Acetamido-4-nitrobenzoic acid is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other fine chemicals. Its chemical structure, featuring a carboxylic acid group, an acetamido group, and a nitro group, presents a unique analytical challenge. Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final products. Therefore, robust and validated analytical methods are crucial for its quantitative determination and impurity profiling.
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Acetamido-4-nitrobenzoic acid analysis. It delves into the rationale behind experimental choices, presents comparative data, and offers detailed protocols to aid researchers, scientists, and drug development professionals in establishing reliable analytical procedures.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity detection, or structural elucidation. High-Performance Liquid Chromatography (HPLC) often emerges as the most versatile and robust technique for the quantitative analysis of non-volatile, polar organic compounds like 3-Acetamido-4-nitrobenzoic acid, offering a good balance of sensitivity, specificity, and efficiency. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), while highly sensitive, may require derivatization to increase the volatility of the analyte, adding complexity to the sample preparation.[1] Spectroscopic methods like UV-Vis spectrophotometry offer a simpler and more cost-effective approach but generally have lower sensitivity and are more susceptible to interference.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for 3-Acetamido-4-nitrobenzoic Acid
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Measurement of light absorbance at a specific wavelength. |
| Sample Preparation | Dilution, filtration, possible acid-base extraction. | Derivatization (e.g., esterification) followed by extraction.[1] | Dilution, filtration, and potential cleanup to remove interfering substances. |
| Sensitivity | High (ng/mL to µg/mL range). | Very High (pg/mL to ng/mL range). | Moderate (µg/mL range). |
| Specificity | High, especially with photodiode array (PDA) detection. | Very High, based on mass-to-charge ratio. | Low to Moderate, susceptible to interfering substances. |
| Throughput | High.[2] | Moderate due to derivatization. | High. |
| Cost | Moderate. | High. | Low. |
In-Depth Focus: High-Performance Liquid Chromatography (HPLC)
Given its advantages, this guide will focus on the validation of an HPLC method for the analysis of 3-Acetamido-4-nitrobenzoic acid. A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from any degradation products, process impurities, and other related substances.[3][4]
Rationale for Method Development Choices
The development of a robust HPLC method begins with understanding the physicochemical properties of the analyte. For 3-Acetamido-4-nitrobenzoic acid, its acidic nature (due to the carboxylic acid group) and polarity will dictate the choice of stationary and mobile phases. A reversed-phase column, such as a C18, is a suitable starting point.[5] The mobile phase will typically consist of an aqueous component (often with a buffer to control the pH) and an organic modifier like acetonitrile or methanol.[5] Adjusting the pH of the mobile phase can influence the retention time of the acidic analyte.
Experimental Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]
Diagram 1: HPLC Method Validation Workflow
Caption: A typical workflow for the development and validation of an HPLC method.
Detailed Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a validated stability-indicating HPLC method for 3-Acetamido-4-nitrobenzoic acid.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[6]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to ensure separation of the main peak from any impurities. For example, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 3-Acetamido-4-nitrobenzoic acid and selecting the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of 3-Acetamido-4-nitrobenzoic acid reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare calibration standards by diluting the stock solution.[2]
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
3. Forced Degradation Studies (for Specificity): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[5] The drug substance is subjected to stress conditions to produce potential degradation products.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
The stressed samples are then analyzed by the developed HPLC method to ensure that the main peak is well-resolved from any degradation products.
Data Presentation: Validation Parameters
The results of the validation experiments should be clearly documented and presented.
Table 2: Acceptance Criteria for HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 3-Acetamido-4-nitrobenzoic acid should be pure and free from interference from placebo, impurities, and degradation products. Peak purity analysis (e.g., using a PDA detector) should confirm this. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[2] |
| Range | Typically 80% to 120% of the test concentration for assay and a wider range for impurity determination. |
| Accuracy | Percent recovery should be within 98-102%.[2] |
| Precision | Relative Standard Deviation (%RSD) should be ≤ 2%.[2] |
| LOD & LOQ | The method should be sensitive enough to detect and quantify impurities at the required levels (e.g., reporting threshold). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). The %RSD of results should be within acceptable limits.[6] |
Diagram 2: Relationship between Key Validation Parameters
Caption: Interrelationship of validation parameters ensuring a reliable analytical method.
Conclusion
The validation of analytical methods for 3-Acetamido-4-nitrobenzoic acid is a critical step in ensuring the quality and consistency of this important chemical intermediate. While several analytical techniques can be employed, HPLC stands out as a highly suitable method for both quantification and impurity profiling. A well-validated, stability-indicating HPLC method provides confidence in the analytical data, which is essential for regulatory compliance and the overall success of drug development and manufacturing processes. By following a systematic approach to method development and validation, as outlined in this guide, researchers and scientists can establish robust and reliable analytical procedures for 3-Acetamido-4-nitrobenzoic acid.
References
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A Comparative Guide to the Biological Activity of 3-Acetamido-4-nitrobenzoic Acid Derivatives
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzoic acid framework stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives, through strategic functionalization, offer a vast chemical space for the exploration of novel biological activities. Among these, 3-acetamido-4-nitrobenzoic acid has emerged as a particularly intriguing starting scaffold. The presence of the acetamido and nitro groups provides reactive handles for diverse chemical modifications, while simultaneously influencing the electronic and steric properties of the molecule.[1] These properties are critical determinants of how a molecule interacts with biological targets.
This guide provides a comprehensive, data-supported comparison of the biological activities of various derivatives synthesized from the 3-acetamido-4-nitrobenzoic acid core. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, grounding our analysis in experimental data and elucidating the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic leads.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating pathogenic microorganisms. Nitro-aromatic compounds have a well-documented history of antimicrobial efficacy, with their mechanism often involving the intracellular reduction of the nitro group to generate cytotoxic reactive nitrogen species.[3][4] Derivatives of 3-acetamido-4-nitrobenzoic acid build upon this principle, offering a platform for developing potent and selective antimicrobial agents.
A common synthetic strategy involves the chemical reduction of the nitro group at the 4-position to an amine, yielding 3-acetamido-4-aminobenzoic acid. This intermediate serves as a versatile precursor for the synthesis of a wide array of derivatives, most notably Schiff bases, through condensation with various aldehydes.[5]
Comparative Analysis of Antimicrobial Potency
The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition, reveals significant variations in activity based on the specific structural modifications.
| Derivative Class | Modification | Target Organisms | Activity Summary | Reference |
| Schiff Bases | Derived from 3-acetamido-4-aminobenzoic acid + various aldehydes | Neuraminidase-containing bacteria and fungi | Compounds 5k-5q, 5x, and 5y showed potent inhibitory action, with zones of inhibition (16 ± 2.5 mm) greater than standard drugs at 125 µg/ml.[5] | [5] |
| Thiadiazoles | Derived from p-nitrobenzoic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Synthesized Schiff's bases and their subsequent cyclized thiadiazole derivatives showed notable antibacterial and antifungal activity.[6] | [6] |
| Nitrobenzamides | Schiff bases derived from 4-nitrobenzamide | Various bacteria and fungi | Compounds 3a and 3a1 were identified as the most active antimicrobial agents among the synthesized series.[7] | [7] |
| Aurones | 5-acetamido substituted aurones | B. subtilis, S. aureus, E. coli, P. aeruginosa, M. smegmatis, C. albicans | Compounds with 5-acetamido substitution, particularly with 3′-benzyloxy and 4′-isopropyloxy groups, showed promising antimicrobial activity (MIC values provided).[8] | [8] |
Structure-Activity Relationship (SAR) Insights
The accumulated data points towards several key SAR trends:
-
The Nitro/Amino Group: The presence of the nitro group is a common feature in many active antimicrobial benzoic acid derivatives.[1][4] Its reduction to an amine allows for the introduction of diverse functionalities, such as imines (Schiff bases), which appear crucial for enhanced activity. The Schiff base linkage itself can contribute to the overall antimicrobial effect.[5]
-
Lipophilicity and Substituent Effects: The nature of the aldehyde used to form the Schiff base significantly impacts activity. Aromatic aldehydes with different substituents modulate the lipophilicity and electronic properties of the final molecule, influencing its ability to penetrate microbial cell membranes and interact with intracellular targets.[5]
-
Heterocyclic Scaffolds: The incorporation of the nitrobenzoic acid moiety into heterocyclic systems like thiadiazoles can lead to potent antimicrobial agents.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing via Well Diffusion
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the seeded agar plates.
-
Compound Application: Prepare solutions of the test derivatives at a known concentration (e.g., 125 µg/ml) in a suitable solvent (like DMSO).[5] Add a fixed volume (e.g., 100 µL) of each test solution, a positive control (standard antibiotic), and a negative control (solvent) into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Workflow for Antimicrobial Screening
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzoic acid scaffold is a recurring motif in anticancer drug design.[2][9] Derivatives of 3-acetamido-4-nitrobenzoic acid are being explored for their cytotoxic effects against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis (programmed cell death) or the inhibition of signaling pathways critical for cancer cell survival and proliferation.[3]
Comparative Analysis of Cytotoxic Activity
Direct cytotoxic data for a broad range of 3-acetamido-4-nitrobenzoic acid derivatives is emerging. However, by examining structurally related compounds, we can infer the potential of this class. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cell Line(s) | IC50 Values (µM) | Key Findings | Reference |
| Indolin-2-ones | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | 5-halo substituted derivatives (VIb–d) were the most potent, with activity comparable to the standard drug Cisplatin.[10] | [10] |
| Copper(II) Complexes | HepG2, A549, HCT116 | Not specified, but significant antiproliferative effects reported. | Complex 1 showed greater antitumor efficacy than cisplatin. The complexes induced apoptosis by regulating Bcl-2 family proteins.[11] | [11] |
| Thiadiazoles | MCF7, SaOS-2, K562 | 15 - 22.1 | A specific 3,6-diphenyl-[3][5][8]triazolo[3,4-b][3][8][9]thiadiazole derivative showed potent activity against all three cell lines.[9] | [9] |
Structure-Activity Relationship (SAR) Insights
-
Halogen Substitution: The introduction of halogen atoms (e.g., Cl, Br, F) at specific positions, such as the C5 position of an indole ring incorporated into the derivative, can dramatically increase anticancer potency.[10]
-
Metal Complexation: Coordinating the benzoic acid derivative with metal ions, such as Copper(II), can create novel complexes with enhanced antiproliferative activity, potentially through different mechanisms of action like DNA interaction and apoptosis induction.[11]
-
Heterocyclic Fusion: As with antimicrobial activity, fusing the core structure with heterocyclic rings like oxadiazoles or thiadiazoles is a successful strategy for generating potent anticancer agents.[9][10]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[3]
Apoptosis Induction Pathway
Caption: Simplified overview of apoptosis pathways targeted by anticancer agents.
Anti-inflammatory and Analgesic Potential
Inflammation is a complex biological response implicated in numerous diseases. Benzoic acid derivatives have long been a source of anti-inflammatory drugs, with salicylic acid being the most famous example. Modern derivatives, including those with amide functionalities, are being investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or as antagonists of pro-inflammatory receptors.[12][13]
While specific in-vivo anti-inflammatory data for 3-acetamido-4-nitrobenzoic acid derivatives is not extensively reported in the initial search, the structural similarity to other active compounds suggests this is a promising area for exploration. For instance, a series of 3-amide benzoic acid derivatives were identified as potent antagonists of the P2Y14 receptor, which plays a key role in inflammation.[12] Furthermore, various acetamide derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[14][15]
Potential Mechanisms and SAR
-
COX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. It is plausible that derivatives of 3-acetamido-4-nitrobenzoic acid could be designed to fit into the active site of these enzymes.
-
Receptor Antagonism: As demonstrated with P2Y14R antagonists, the amide linkage and benzoic acid core can serve as a pharmacophore for interacting with G protein-coupled receptors involved in inflammatory signaling.[12]
-
Antioxidant Activity: Some compounds exert anti-inflammatory effects by scavenging reactive oxygen species (ROS), which can act as secondary messengers in inflammatory pathways. The electronic nature of the substituted benzene ring can influence this potential.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in-vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for several days.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, test compound groups) and fast them overnight before the experiment.
-
Compound Administration: Administer the test derivatives orally or via intraperitoneal injection at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac).
-
Edema Induction: After a set time (e.g., 1 hour) following drug administration, inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of one hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Workflow for In-Vivo Anti-inflammatory Assay
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Future Horizons: In Silico Insights into Antiviral Activity
The quest for novel therapeutic agents extends to viral diseases, a need starkly highlighted by the COVID-19 pandemic.[16] Computational methods like molecular docking are invaluable tools for rapidly screening compounds for potential activity against viral targets. A recent study employed this approach to investigate the parent compound, 4-acetamido-3-nitrobenzoic acid (ANBA), against key proteins of the SARS-CoV-2 virus.[16]
The study revealed that ANBA has the potential to bind to several critical viral proteins, including the spike protein, the ACE2 receptor binding domain, the main protease, and the RNA-dependent RNA polymerase.[16] This suggests that the 3-acetamido-4-nitrobenzoic acid scaffold could serve as a starting point for designing novel antiviral agents. It is crucial to underscore that these are in silico findings and require rigorous experimental validation through enzymatic and cell-based viral assays.
Concept of Molecular Docking
Caption: Conceptual diagram of molecular docking.
Conclusion and Future Directions
The 3-acetamido-4-nitrobenzoic acid scaffold is a platform of significant potential for therapeutic innovation. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including promising antimicrobial and anticancer effects. The structure-activity relationships elucidated thus far provide a rational basis for the future design of more potent and selective agents. While the anti-inflammatory and antiviral potential is less experimentally developed, preliminary data and computational studies strongly suggest these are fertile grounds for future investigation.
The path forward is clear:
-
Synthesis of Diverse Libraries: A broader range of derivatives should be synthesized to more comprehensively explore the chemical space around this scaffold.
-
Rigorous Biological Screening: These new compounds must be systematically screened against a wide panel of microbial strains, cancer cell lines, and inflammatory targets.
-
In-Vivo Validation: The most promising leads from in-vitro studies must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanistic Studies: Detailed investigations are required to uncover the precise molecular mechanisms by which these compounds exert their biological effects.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of 3-acetamido-4-nitrobenzoic acid derivatives, paving the way for the next generation of medicines.
References
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. (n.d.). Benchchem.
- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
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- 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. (2019). Bioorganic Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetamido-4-nitrobenzoic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Acetamido-4-nitrobenzoic acid, grounding procedural instructions in the chemical principles that ensure safety for you, your colleagues, and environmental service professionals.
Core Principle: Hazard-Based Waste Management
The disposal procedure for any chemical is dictated by its unique hazard profile. 3-Acetamido-4-nitrobenzoic acid and its isomers are known irritants and belong to the nitroaromatic compound family, which requires specific handling considerations. The primary directive is to never dispose of this chemical via standard laboratory drains or as common refuse.[1][2] Doing so can introduce hazardous substances into waterways and compromise the safety of waste management facilities.
The entire disposal process is predicated on treating this compound as a hazardous waste from the moment it is designated for disposal until it is collected by certified professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Table 1: Summary of Key Hazards for Acetamido-Nitrobenzoic Acid Isomers
| Hazard Classification | Description | Primary Sources |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | [3][4] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4] | [3][4] |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[5] |[5] |
Mandatory PPE: When handling 3-Acetamido-4-nitrobenzoic acid for disposal, always wear:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat and closed-toe shoes.[7]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of generating dust.[7]
All handling, including packaging for disposal, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol ensures regulatory compliance and safety. The logical flow is designed to prevent accidental spills, dangerous chemical reactions, and improper accumulation.
First, identify the form of the waste:
-
Unused or Expired Solid: Pure 3-Acetamido-4-nitrobenzoic acid.
-
Contaminated Labware: Items like weigh boats, gloves, or filter paper with residual chemical.
-
Solutions: Aqueous or organic solutions containing the compound.
Crucially, you must segregate this waste stream. Nitroaromatic compounds are incompatible with certain chemical classes.
-
Do NOT mix with:
Mixing with these can lead to violent reactions, heat generation, or the release of toxic gases.[11][12] This segregation is the most critical step in preventing laboratory accidents related to chemical waste.
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select a Compatible Container: The best practice is to use the original manufacturer's container if it is in good condition.[1][13] If not available, use a sturdy, leak-proof container with a screw-top cap that is known to be compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.[1]
-
Package Different Forms Separately:
-
Solids: Place directly into the designated waste container. Double-bag contaminated labware before placing it in the solid waste container to minimize dust.[7]
-
Liquids: Use a dedicated liquid waste container. Never fill a liquid waste container more than 90% full to allow for vapor expansion.
-
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[2][13] This prevents the release of vapors and reduces the risk of spills.
Accurate labeling is a regulatory requirement and a critical safety communication tool.[2] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:
-
The words "Hazardous Waste".
-
Full Chemical Name: "3-Acetamido-4-nitrobenzoic acid". Do not use abbreviations or chemical formulas.[1]
-
All Constituents: For solutions, list every chemical component with its approximate percentage.
-
Hazard Information: Check the appropriate boxes for hazards (e.g., Irritant, Toxic).
Store the labeled, sealed container in a designated SAA at or near the point of generation.[2]
-
The SAA must be under the control of laboratory personnel.
-
Store the container in a secondary containment bin to catch any potential leaks.[1]
-
Ensure the SAA is away from drains, heat sources, and incompatible chemicals.[11]
Once the container is full, or as per your institution's policy (e.g., within 12 months of the accumulation start date), arrange for disposal.[2]
-
Contact your institution's EHS or equivalent department.
-
Complete a chemical waste pickup request form.
-
EHS professionals will then collect the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Acetamido-4-nitrobenzoic acid.
Caption: Decision workflow for the safe disposal of 3-Acetamido-4-nitrobenzoic acid.
By adhering to this structured, safety-first protocol, you ensure that your work in advancing science does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines, as local regulations may apply.
References
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PubChem - 4-Nitrobenzoic Acid. (n.d.). National Institutes of Health. Provides chemical properties and reactivity profiles, including incompatibilities. URL: [Link]
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Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc) - Cole-Parmer. (n.d.). Details spill cleanup and handling procedures. URL: [Link]
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4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6 | Chemsrc. (2025). Provides hazard identification and handling information for a close isomer. URL: [Link]
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Hazardous Waste Disposal Guide - Dartmouth College. (n.d.). Environmental Health & Safety. Offers general procedures for laboratory chemical waste disposal. URL: [Link]
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Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH. (n.d.). Provides environmental precautions and hazard information. URL: [Link]
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Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). Details chemical compatibility for nitro compounds. URL: [Link]
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Hazardous Waste Disposal Guide - Northwestern University. (2023). Research Safety. Provides definitions and procedures for chemical waste. URL: [Link]
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Guidelines: Handling and Disposal of Chemicals - Purdue University. (n.d.). Radiological and Environmental Management. Details container requirements for hazardous waste. URL: [Link]
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Laboratory Chemical Waste Management Guidelines - University of Pennsylvania. (n.d.). Environmental Health & Radiation Safety. Explains hazardous waste regulations and procedures. URL: [Link]
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Table of Incompatible Chemicals - University of Maryland. (n.d.). Environmental Safety, Sustainability and Risk. Lists common incompatible chemicals. URL: [Link]
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Incompatible Chemicals - University of Wollongong Australia. (n.d.). Risk Management and Safety. Provides examples of incompatible chemical reactions. URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Acetamido-4-nitrobenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical compounds requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-Acetamido-4-nitrobenzoic acid, ensuring both personal safety and the integrity of your research.
The principle behind our safety protocols is not just adherence to rules, but a thorough understanding of the risks involved. For 3-Acetamido-4-nitrobenzoic acid, a powdered organic compound, the primary routes of exposure are inhalation of dust, skin contact, and eye contact. The causality for our PPE recommendations stems directly from mitigating these exposure risks, which are identified in the compound's Safety Data Sheet (SDS).
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific hazards of 3-Acetamido-4-nitrobenzoic acid is fundamental to appreciating the necessity of each piece of PPE. Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1] Some sources also indicate a potential for allergic skin reactions.[2]
-
Serious Eye Irritation: The compound is a known eye irritant, and contact can cause serious damage.[1][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][5]
Furthermore, it is prudent practice in chemical synthesis and drug development to consider the hazards of structurally related compounds. Aromatic nitro compounds, as a class, can present additional systemic health risks. Therefore, our PPE strategy is built on a conservative approach that respects both the known and potential hazards.
Core PPE Requirements: Your Personal Defense System
The following PPE is mandatory when handling 3-Acetamido-4-nitrobenzoic acid, particularly in its powdered form.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][3] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields.[1][6]
-
Recommended for Powder Handling: Chemical safety goggles provide a full seal around the eyes, offering superior protection from airborne particulates.[1][6]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation and potential sensitization, comprehensive skin and body protection is crucial.[1][2]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[1][6]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
The primary risk with a powdered substance is the inhalation of fine dust, which can cause respiratory irritation.[1] The need for respiratory protection is dictated by the work environment and the scale of the operation.
-
Under Normal Laboratory Use: When working in a properly functioning chemical fume hood or with adequate local exhaust ventilation, respiratory protection is typically not required.[1][7][8]
-
When Dust is Generated: If you are weighing out large quantities, or if engineering controls are insufficient to control dust, a respirator is mandatory. A NIOSH-approved N95 dust mask or a respirator with a particulates filter conforming to EN 143 is recommended.[6]
PPE Selection Matrix
For clarity, the following table summarizes the required PPE for common laboratory tasks involving 3-Acetamido-4-nitrobenzoic acid.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Chemical Goggles | Nitrile Gloves | Lab Coat | Required (N95 or equivalent) if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Running Reaction | Safety Glasses/Goggles | Nitrile Gloves | Lab Coat | Not required with proper engineering controls |
| Handling Spills | Chemical Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | Required (N95 or equivalent) |
Operational Protocol: PPE Donning and Doffing
A self-validating safety protocol ensures that procedures inherently minimize risk. The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.[1]
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove goggles or glasses by handling the ear or head straps.
-
Respirator (if required): Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Engineering Controls and Disposal
Primary Line of Defense: Remember, PPE is the last line of defense. The most effective way to control exposure is through engineering controls.[1] Always handle powdered 3-Acetamido-4-nitrobenzoic acid inside a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.
Disposal: All contaminated PPE and chemical waste must be disposed of according to institutional and local regulations. Place used gloves and other contaminated disposables in a clearly labeled, sealed container for hazardous waste.[1][3]
Visualizing Respiratory Protection Decisions
The following workflow illustrates the decision-making process for determining the appropriate level of respiratory protection.
Caption: Decision workflow for selecting appropriate respiratory protection.
By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
Thermo Fisher Scientific, Safety Data Sheet for 4-Acetamido-3-nitrobenzoic acid. Link
-
Fisher Scientific, Safety Data Sheet for 3-Hydroxy-4-nitrobenzoic acid. Link
-
Sigma-Aldrich, Safety Data Sheet for 4-Nitrobenzoic acid. Link
-
Apollo Scientific, Safety Data Sheet for 3-Nitrobenzoic acid. Link
-
Cole-Parmer, Material Safety Data Sheet for 3-Nitrobenzoic acid, 98% (gc). Link
-
Fisher Scientific, Safety Data Sheet for 4-Nitrobenzoic acid. Link
-
ECHEMI, Safety Data Sheet for 4-(Acetylamino)-3-nitrobenzoic acid. Link
- Generic Safety Data Sheet Information.
-
Fisher Scientific, Safety Data Sheet for 4-Acetamidobenzoic acid. Link
-
Carl ROTH, Safety Data Sheet for 4-Nitrobenzoic acid. Link
-
Fisher Scientific, Safety Data Sheet for 4-Amino-3-nitrobenzoic acid. Link
-
Loba Chemie, MSDS for 3-NITROBENZOIC ACID FOR SYNTHESIS. Link
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Chemsrc, 4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6. Link
-
Fisher Scientific, Safety Data Sheet for 4-Nitrobenzoic acid. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
